Product packaging for N-Acetyl-DL-serine(Cat. No.:CAS No. 97-14-3)

N-Acetyl-DL-serine

Cat. No.: B1649438
CAS No.: 97-14-3
M. Wt: 147.13 g/mol
InChI Key: JJIHLJJYMXLCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetamido-3-hydroxypropanoic acid, more commonly known as N-Acetyl-DL-serine, is a hydrophobic amino acid derivative with significant utility in biochemical and pharmaceutical research. This compound, with the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol, serves as a key intermediate in organic synthesis and medicinal chemistry . Its structural features include a carboxylic acid, a hydroxyl group, and an acetamido moiety, contributing to a topological polar surface area of 86.60 Ų and properties typical of polar, water-soluble compounds . In research applications, this compound has demonstrated antimicrobial activity against pathogens such as Bacillus cereus and Staphylococcus aureus , making it a compound of interest in microbiology studies . It also possesses valuable applications in biotechnology, where it has been utilized for the immobilization of DNA fragments on solid surfaces, facilitating various molecular biology techniques and the optical detection of DNA strands . A prominent application of this compound and its enantiopure forms is their role as synthetic intermediates. Research and patent literature describe its use in the multi-step synthesis of complex molecules, including the pharmaceutical agent lacosamide, highlighting its importance in process chemistry and drug development . Predicted ADMET properties via computational models suggest the compound has a high probability of human intestinal absorption (64.53%) and blood-brain barrier penetration (80.00%), while being a substrate for glucuronosyltransferases (UGT) . In silico target prediction indicates potential interactions with several enzymes and receptors, including MAP kinase ERK2 and Cathepsin D, which may guide further investigative research . This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO4 B1649438 N-Acetyl-DL-serine CAS No. 97-14-3

Properties

IUPAC Name

2-acetamido-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIHLJJYMXLCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326233, DTXSID70864671
Record name 2-acetamido-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_36229
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-14-3
Record name N-Acetyl-DL-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-DL-serine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetamido-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serine, N-acetyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of N-Acetyl-DL-serine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Acetyl-DL-serine is a racemic mixture of N-Acetyl-D-serine and N-Acetyl-L-serine. While the metabolic role of the D-enantiomer is not well-characterized, its L-isomer, N-Acetyl-L-serine (NAS), is a pivotal molecule in cellular metabolism, particularly in microorganisms and plants. This guide delineates the multifaceted functions of N-Acetyl-L-serine, focusing on its critical role as a transcriptional activator for cysteine biosynthesis, its generation via protein degradation, and its subsequent catabolism. This document provides an in-depth overview of the underlying biochemical pathways, quantitative data on molecular interactions, and detailed experimental protocols for the study of this important metabolite.

Introduction

N-acetylated amino acids are a class of molecules found across all domains of life, originating from two primary routes: the direct acetylation of amino acids and the degradation of N-terminally acetylated proteins.[1] N-terminal acetylation is a highly conserved and widespread post-translational modification in eukaryotes, impacting protein stability and function.[1][2] N-Acetyl-L-serine (NAS) is the N-acetylated derivative of the amino acid L-serine. While its isomer, O-acetylserine (OAS), serves as the direct carbon backbone for cysteine synthesis, NAS functions as a crucial signaling molecule, primarily in the regulation of sulfur metabolism in bacteria and plants.[3][4] In mammals, NAS is primarily considered a product of protein turnover, which can be hydrolyzed to regenerate L-serine and acetate by enzymes such as Aminoacylase-1 (ACY1). A deficiency in ACY1 leads to an accumulation of N-acetylated amino acids in urine, highlighting its role in amino acid salvage pathways.

This guide will explore the distinct roles of N-Acetyl-L-serine in cellular metabolism, with a particular focus on its function as a regulatory molecule. Information on this compound as a racemic mixture is limited, and the metabolic fate of N-Acetyl-D-serine is largely unknown.

Biosynthesis and Chemical Formation of N-Acetyl-L-serine

N-Acetyl-L-serine in biological systems is primarily formed through two distinct pathways:

  • Proteolytic Degradation: In eukaryotes, a significant source of NAS is the breakdown of proteins that have been N-terminally acetylated on a serine residue. This process releases N-acetylated peptides, which are further hydrolyzed to yield free N-acetylated amino acids, including NAS.

  • Spontaneous Isomerization: In bacteria and plants, under conditions of sulfur limitation, the concentration of O-acetylserine (OAS) increases. OAS can undergo a spontaneous, non-enzymatic O-to-N acetyl shift to form N-Acetyl-L-serine. This chemical conversion is a key step in generating the signaling molecule that activates the cysteine biosynthesis pathway.

Core Metabolic Roles of N-Acetyl-L-serine

Transcriptional Regulation of Cysteine Biosynthesis in Bacteria

The most well-documented role of N-Acetyl-L-serine is as a physiological inducer of the cysteine regulon in bacteria, such as E. coli and Salmonella typhimurium.

Under sulfur-limiting conditions, the scarcity of sulfide leads to an accumulation of O-acetylserine, which then isomerizes to N-acetylserine. NAS binds to the LysR-type transcriptional regulator (LTTR) CysB. The binding of NAS to the CysB apoprotein induces a conformational change that increases its affinity for specific DNA binding sites in the promoters of the cys regulon genes (e.g., cysJIH, cysK, and cysP). This enhanced binding activates the transcription of genes responsible for sulfate uptake and its reduction to sulfide, as well as the enzymes required for cysteine synthesis. Conversely, in the presence of NAS, CysB's affinity for its own promoter is reduced, which alleviates autorepression and allows for increased CysB expression. Fluorescence spectroscopy studies have confirmed that N-acetylserine, and not O-acetylserine, is the direct binding ligand and true inducer for the CysB protein.

Cysteine_Regulon_Activation cluster_conditions Cellular State cluster_pathway Metabolic Pathway cluster_regulation Transcriptional Regulation Sulfur_Limitation Low Sulfide OAS O-Acetylserine (OAS) Sulfur_Limitation->OAS Accumulation L_Serine L-Serine L_Serine->OAS Serine Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS NAS N-Acetyl-L-serine (NAS) OAS->NAS Spontaneous Isomerization CysB_inactive CysB (Inactive) NAS->CysB_inactive Binds CysB_active NAS-CysB Complex (Active) cys_promoter cys Regulon Promoter DNA CysB_active->cys_promoter Binds & Activates cys_genes Sulfate Transport & Cysteine Synthesis Genes cys_promoter->cys_genes Transcription

Caption: Activation of the Cysteine Regulon by N-Acetyl-L-serine.
Catabolism by Aminoacylase-1 in Mammals

In mammals, N-acetylated amino acids are substrates for cytosolic metalloenzymes known as aminoacylases. Aminoacylase-1 (ACY1) is highly expressed in the kidney and brain and plays a crucial role in the hydrolysis of various N-acetyl-L-amino acids back into their constituent amino acid and acetate. This function is considered a salvage pathway, allowing the cell to recycle amino acids from the products of protein degradation.

A genetic deficiency in the ACY1 gene leads to a rare inborn error of metabolism characterized by the accumulation and excretion of N-acetylated amino acids, including N-acetylserine, in the urine. This condition underscores the primary role of ACY1 in the catabolism of these molecules in humans.

N_Acetylserine_Catabolism cluster_origin Source cluster_process Metabolic Process N_acetylated_Proteins N-Terminally Acetylated Proteins (on Serine) NAS N-Acetyl-L-serine N_acetylated_Proteins->NAS Proteolytic Degradation Hydrolysis Aminoacylase-1 (ACY1) NAS->Hydrolysis Products L-Serine + Acetate Hydrolysis->Products Recycling Amino Acid Pool & Further Metabolism Products->Recycling

Caption: Catabolism of N-Acetyl-L-serine in Mammals.

Quantitative Data

The following tables summarize key quantitative data related to the metabolic roles of N-Acetyl-L-serine.

Table 1: Binding Affinity and Reaction Kinetics

Parameter Value Organism/System Description Reference
Kd (NAS-CysB) 515 ± 29 nM Klebsiella aerogenes Dissociation constant for N-Acetyl-L-serine binding to the CysB protein, indicating high-affinity interaction.

| OAS to NAS Conversion Rate | 1% per minute | Chemical (in vitro, pH 7.6) | Spontaneous, non-enzymatic isomerization rate of O-acetylserine to N-acetylserine at physiological pH. | |

Table 2: Metabolite Concentrations in ACY1 Deficiency

Metabolite Concentration (mmol/mol creatinine) Sample Type Condition Reference
N-acetylserine <10 - 393 Human Urine Aminoacylase-1 (ACY1) Deficiency
N-acetylalanine 69 - 312 Human Urine Aminoacylase-1 (ACY1) Deficiency
N-acetylglutamic acid 169 - 741 Human Urine Aminoacylase-1 (ACY1) Deficiency
N-acetylmethionine 41 - 80 Human Urine Aminoacylase-1 (ACY1) Deficiency

| Control Levels | <40 | Human Urine | Healthy Control | |

Experimental Protocols

Protocol for CysB-DNA Binding Analysis via Electrophoretic Mobility Shift Assay (EMSA)

This protocol is adapted from methodologies used to study the interaction between transcriptional regulators and their DNA targets.

Objective: To determine if the CysB protein binds to a specific DNA promoter sequence and to assess the effect of N-Acetyl-L-serine on this interaction.

Materials:

  • Purified CysB protein

  • Radiolabeled ([³²P]) or fluorescently labeled DNA probe containing the putative CysB binding site (e.g., cysK promoter region)

  • Unlabeled ("cold") competitor DNA probe

  • N-Acetyl-L-serine stock solution

  • 5X Binding Buffer (e.g., 250 mM NaCl, 50 mM Tris-Cl pH 7.6, 50% glycerol, 5 mM DTT, 2.5 mM EDTA)

  • Poly(dI-dC) non-specific competitor DNA

  • Nondenaturing polyacrylamide gel (5-6%)

  • 1X TGE (Tris-Glycine-EDTA) or TAE (Tris-Acetate-EDTA) electrophoresis buffer

  • Loading dye (e.g., 6X Ficoll or glycerol-based)

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, assemble the following reaction mixtures on ice. The order of addition can be critical.

    • Negative Control: Labeled probe, binding buffer, water.

    • Positive Binding: Labeled probe, binding buffer, CysB protein.

    • Inducer Effect: Labeled probe, binding buffer, CysB protein, N-Acetyl-L-serine (at various concentrations).

    • Specificity Control: Labeled probe, binding buffer, CysB protein, excess unlabeled competitor probe.

  • Add Poly(dI-dC) to each reaction containing protein to minimize non-specific binding.

  • Add the purified CysB protein to the appropriate tubes.

  • Add N-Acetyl-L-serine or unlabeled competitor where required.

  • Add the labeled DNA probe to initiate the binding reaction. The final volume is typically 20 µL.

  • Incubation: Incubate the reactions at room temperature (or optimal binding temperature) for 20-30 minutes to allow complex formation.

  • Electrophoresis:

    • Pre-run the nondenaturing polyacrylamide gel in 1X electrophoresis buffer at 100-150 V for at least 30 minutes in a cold room or with a cooling system.

    • Add loading dye to each binding reaction.

    • Carefully load the samples into the wells of the pre-run gel.

    • Run the gel at a constant voltage (e.g., 150-200 V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Detection:

    • Dry the gel onto filter paper.

    • Expose the dried gel to a phosphor screen or scan on a fluorescence imager.

    • Analyze the resulting image. A "shifted" band, which migrates slower than the free probe, indicates a protein-DNA complex. An increase in the intensity of this shifted band in the presence of N-Acetyl-L-serine demonstrates its role as an enhancer of binding.

EMSA_Workflow Start Start: Prepare Reagents (CysB, Labeled DNA, NAS) Mix Assemble Binding Reactions: 1. DNA + CysB 2. DNA + CysB + NAS 3. DNA only (Control) Start->Mix Incubate Incubate at RT (20-30 min) Mix->Incubate Load Load Samples onto Nondenaturing PAGE Gel Incubate->Load Electrophoresis Run Electrophoresis (150-200V) Load->Electrophoresis Detect Detect Labeled DNA (Autoradiography/Fluorescence) Electrophoresis->Detect Analyze Analyze Gel for Shifted Bands Detect->Analyze End End: Determine Binding & NAS Effect Analyze->End

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol for Measuring Aminoacylase-1 (ACY1) Activity

This protocol describes a general method for determining ACY1 activity in cell lysates, adapted from principles of enzyme assays for hydrolases.

Objective: To quantify the rate of hydrolysis of an N-acetylated amino acid by ACY1 in a biological sample.

Materials:

  • Cell or tissue homogenate (e.g., kidney lysate or transformed lymphoblasts)

  • Substrate: N-Acetyl-L-serine or another high-affinity substrate like N-Acetyl-L-methionine (e.g., 100 mM stock in buffer)

  • Reaction Buffer: 0.1 M HEPES or Tris-HCl, pH 8.0, containing 5 µM ZnCl₂ (as ACY1 is a zinc-dependent enzyme)

  • Stop Solution: Trichloroacetic acid (TCA) or perchloric acid

  • Detection Reagent: o-phthalaldehyde (OPA) with β-mercaptoethanol

  • Spectrophotometer or fluorometer

  • L-Serine standard curve solutions

Procedure:

  • Sample Preparation:

    • Prepare a cytosolic fraction from cell or tissue homogenates by centrifugation (e.g., 13,000 x g) to pellet organelles and debris.

    • Determine the total protein concentration of the supernatant (e.g., using a Bradford or BCA assay).

  • Enzyme Reaction:

    • Set up reactions in microcentrifuge tubes by adding a defined amount of cell lysate protein (e.g., 20-50 µg) to the pre-warmed reaction buffer.

    • Include a "no-enzyme" control with buffer only.

    • Initiate the reaction by adding the N-Acetyl-L-serine substrate to a final concentration within the expected linear range (e.g., 5-10 mM).

    • Incubate at 37°C for a defined period (e.g., 15, 30, 60 minutes) where the reaction is linear with time.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., 10% TCA) to precipitate proteins.

  • Product Quantification:

    • Centrifuge the stopped reactions to pellet the precipitated protein.

    • Transfer the supernatant, which contains the released L-serine, to a new tube.

    • Add the OPA/β-mercaptoethanol reagent to the supernatant. This reagent reacts with the primary amine of the released L-serine to form a fluorescent adduct.

    • Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm) or absorbance after a short incubation period.

  • Calculation:

    • Prepare a standard curve using known concentrations of L-serine.

    • Calculate the concentration of L-serine produced in your samples based on the standard curve.

    • Express the ACY1 activity as nmol of product formed per minute per mg of total protein (nmol/min/mg).

Conclusion

This compound, and more specifically its L-isomer, occupies a unique niche in cellular metabolism. In bacteria and plants, it functions not as a direct building block, but as a sophisticated signaling molecule that gauges sulfur availability and orchestrates a complex transcriptional response to maintain cysteine homeostasis. In mammals, its primary role appears to be as a metabolic byproduct of protein turnover, efficiently recycled by Aminoacylase-1 to salvage the essential amino acid serine. While the metabolic significance of N-Acetyl-D-serine remains an open area for investigation, the well-defined roles of N-Acetyl-L-serine highlight the intricate regulatory networks that govern cellular metabolism. The experimental frameworks provided herein offer robust methods for further dissecting these pathways and exploring their potential as targets for therapeutic intervention.

References

N-Acetyl-DL-serine's Mechanism of Action in Neurological Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-serine is a racemic mixture of the N-acetylated forms of D- and L-serine. While direct research on the neurological effects of this compound as a single agent is limited, the current scientific consensus suggests that it primarily functions as a pro-drug. This mechanism involves its transport across the blood-brain barrier and subsequent hydrolysis by cerebral aminoacylases to yield D-serine and L-serine. These enantiomers are known to possess distinct and significant activities within the central nervous system. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1] Conversely, L-serine has demonstrated neuroprotective properties through mechanisms that include the activation of glycine receptors and the modulation of inflammatory pathways.[2][3] This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, focusing on the well-established neurological pathways of its constituent enantiomers.

The Pro-Drug Hypothesis: Delivery and Metabolism

The primary proposed mechanism for this compound's action in the brain is its role as a delivery system for D- and L-serine. Acetylation of amino acids can alter their physicochemical properties, potentially enhancing their ability to cross the blood-brain barrier (BBB).[4] Studies on other N-acetylated amino acids, such as N-Acetyl-L-leucine, suggest that acetylation can shift transport mechanisms from typical amino acid transporters to organic anion transporters (OATs) and monocarboxylate transporters (MCTs).[4]

Once in the brain, N-Acetyl-D-serine and N-Acetyl-L-serine are thought to be hydrolyzed by aminoacylases, enzymes that are present in nervous tissue and kidney, to release D-serine and L-serine, respectively. This enzymatic cleavage removes the acetyl group, allowing the serine enantiomers to exert their distinct neurological effects.

G cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma N-Acetyl-DL-serine_blood This compound BBB_transporter Amino Acid/Organic Anion Transporters N-Acetyl-DL-serine_blood->BBB_transporter Transport N-Acetyl-DL-serine_brain This compound BBB_transporter->N-Acetyl-DL-serine_brain Aminoacylase Aminoacylase N-Acetyl-DL-serine_brain->Aminoacylase Hydrolysis D-Serine D-Serine Aminoacylase->D-Serine L-Serine L-Serine Aminoacylase->L-Serine

Figure 1: Hypothesized transport and metabolism of this compound.

The D-Serine Pathway: NMDA Receptor Modulation

Upon its release, D-serine acts as a crucial co-agonist at the glycine binding site of the NMDA receptor. The activation of NMDA receptors is a cornerstone of synaptic plasticity, a fundamental process for learning and memory.

Signaling Cascade

The binding of both glutamate and a co-agonist (like D-serine) to the NMDA receptor leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and the subsequent phosphorylation of various target proteins. These events ultimately lead to changes in gene expression and synaptic strength, such as long-term potentiation (LTP).

G D-Serine D-Serine NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Glutamate Glutamate Glutamate->NMDA_Receptor Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Channel Opening CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC Gene_Expression Changes in Gene Expression CaMKII->Gene_Expression LTP Long-Term Potentiation (LTP) PKC->LTP

Figure 2: D-Serine mediated NMDA receptor signaling pathway.
Quantitative Data

ParameterValueReference
D-serine apparent affinity (Km) for D-amino acid oxidase (DAAO)50 mM
Endogenous D-serine concentration in rat brain2.3-2.8 µM (extracellular)
Endogenous glycine concentration in conditioned media19.8 ± 1.8 µM

The L-Serine Pathway: Neuroprotection and Anti-inflammation

L-serine, the other enantiomer released from this compound, is known to have neuroprotective effects. Its mechanisms of action are distinct from D-serine and are thought to involve different receptor systems and cellular pathways.

Signaling Pathways

L-serine has been shown to exert neuroprotective effects by activating glycine receptors, which are inhibitory neurotransmitter receptors. Activation of these receptors leads to chloride influx and hyperpolarization of the neuronal membrane, reducing neuronal excitability and protecting against excitotoxicity. Additionally, L-serine has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

G L-Serine L-Serine Glycine_Receptor Glycine Receptor L-Serine->Glycine_Receptor Inflammation Inflammatory Cytokines (TNF-α, IL-1β, IL-6) L-Serine->Inflammation Inhibition Cl_influx Cl⁻ Influx Glycine_Receptor->Cl_influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Figure 3: L-Serine's neuroprotective and anti-inflammatory pathways.
Quantitative Data

StudyModelL-serine DoseOutcomeReference
Toxicology StudySprague-Dawley Rats (28-day)100, 500, 1000 mg/kg/dayNo-Observed-Adverse-Effect-Level (NOAEL) for systemic toxicity: 839.7 mg/kg/day (male) and 893.6 mg/kg/day (female)
Phase I Clinical TrialALS Patients0.5, 2.5, 7.5, or 15 g/dose (twice daily)Generally well-tolerated, did not appear to accelerate functional decline.

Experimental Protocols

In Vitro Deacetylation Assay

Objective: To determine the rate of this compound hydrolysis by brain tissue homogenates.

Methodology:

  • Prepare brain tissue homogenates from the desired species (e.g., rat, mouse) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate a known concentration of this compound with the brain homogenate at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the enzymatic reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Analyze the samples for the concentrations of this compound, D-serine, and L-serine using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with chiral separation or mass spectrometry.

  • Calculate the rate of hydrolysis from the disappearance of the substrate and the appearance of the products over time.

G Start Start Prepare_Homogenate Prepare Brain Tissue Homogenate Start->Prepare_Homogenate Incubate Incubate with This compound Prepare_Homogenate->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Quench_Reaction Quench Enzymatic Reaction Collect_Aliquots->Quench_Reaction Analyze_Samples Analyze via HPLC or Mass Spec Quench_Reaction->Analyze_Samples Calculate_Rate Calculate Hydrolysis Rate Analyze_Samples->Calculate_Rate End End Calculate_Rate->End

Figure 4: Workflow for in vitro deacetylation assay.
Electrophysiological Recording in Brain Slices

Objective: To assess the effect of N-Acetyl-D-serine (as a source of D-serine) on NMDA receptor-mediated synaptic transmission.

Methodology:

  • Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

  • Maintain the slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) by stimulating afferent fibers and recording from the dendritic region of the postsynaptic neurons.

  • To isolate NMDA receptor-mediated currents, perfuse the slices with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and low Mg²⁺.

  • Apply N-Acetyl-D-serine at various concentrations to the perfusion medium.

  • Record the changes in the amplitude and/or slope of the NMDA receptor-mediated fEPSPs.

  • Compare the effects with the application of D-serine directly to confirm the conversion and activity.

Behavioral Testing in Animal Models

Objective: To evaluate the in vivo effects of this compound on cognitive function or neuroprotection.

Methodology:

  • Select an appropriate animal model for the neurological condition of interest (e.g., a model of cognitive impairment or neurodegeneration).

  • Administer this compound to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).

  • Conduct a battery of behavioral tests to assess the relevant domains. For cognitive function, tests like the Morris water maze, novel object recognition, or passive avoidance can be used. For motor function and coordination in neurodegenerative models, rotarod or open-field tests are common.

  • Include appropriate control groups (vehicle-treated, and potentially groups treated with D-serine or L-serine for comparison).

  • Analyze the behavioral data statistically to determine the effects of this compound treatment.

Conclusion and Future Directions

The current evidence strongly supports the hypothesis that this compound acts as a pro-drug, delivering its constituent enantiomers, D-serine and L-serine, to the central nervous system. The distinct and well-characterized neurological activities of these enantiomers—NMDA receptor modulation by D-serine and neuroprotection by L-serine—provide a solid foundation for its potential therapeutic applications in a range of neurological disorders.

However, to fully elucidate the mechanism of action and therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • Pharmacokinetic and Pharmacodynamic Studies: Detailed studies are needed to quantify the BBB permeability of this compound and its rate of hydrolysis in different brain regions.

  • Direct Comparative Studies: Head-to-head comparisons with direct administration of D-serine and L-serine are required to establish the efficacy and potential advantages of the N-acetylated form.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patient populations with specific neurological conditions.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of this compound as a novel therapeutic strategy for neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Biosynthetic Pathway of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-serine is an N-acetylated derivative of the amino acid serine, present in biological systems as both L- and D-enantiomers. Its biosynthesis is intrinsically linked to fundamental cellular processes, including protein metabolism and amino acid modification. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathways of this compound, detailing the key enzymes, regulatory mechanisms, and relevant quantitative data. Furthermore, this guide outlines detailed experimental protocols for the investigation of this pathway and provides visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

N-acetylated amino acids (NAAAs) are a class of metabolites that play diverse roles in cellular physiology, from serving as intermediates in metabolic pathways to functioning as signaling molecules. N-Acetyl-L-serine is a naturally occurring NAAA found in various organisms, including humans, bacteria, and yeast.[1] Its presence is attributed to two primary biosynthetic routes: the direct N-acetylation of L-serine and the proteolytic degradation of N-terminally acetylated proteins.[2] The biological significance of the D-enantiomer, N-Acetyl-D-serine, is less understood, and its biosynthetic origin is a subject of ongoing investigation, with potential involvement of racemase enzymes. This guide will delve into the established and hypothetical pathways for the formation of both enantiomers of N-Acetyl-serine.

Biosynthetic Pathways of N-Acetyl-L-serine

The formation of N-Acetyl-L-serine in biological systems is primarily understood through two distinct pathways:

Direct N-Acetylation by N-Acetyltransferases (NATs)

The most direct route for N-Acetyl-L-serine biosynthesis is the enzymatic N-acetylation of L-serine. This reaction is catalyzed by N-acetyltransferases (NATs), a superfamily of enzymes that transfer an acetyl group from acetyl-CoA to the amino group of a substrate.[2]

Reaction:

L-Serine + Acetyl-CoA -> N-Acetyl-L-serine + Coenzyme A

Several families of NATs exist, and their substrate specificities can vary. While specific NATs dedicated to the exclusive production of N-Acetyl-L-serine have not been fully characterized, it is understood that this reaction can occur.[2]

Proteolytic Degradation of N-Terminally Acetylated Proteins

A significant portion of eukaryotic proteins undergo co-translational N-terminal acetylation, where the N-terminal amino acid is acetylated. Serine is one of the amino acids frequently found at the N-terminus of proteins that are susceptible to this modification.[3] The subsequent degradation of these N-terminally acetylated proteins by cellular proteases releases N-acetylated amino acids, including N-Acetyl-L-serine. This pathway represents a recycling mechanism for amino acids from modified proteins.

cluster_direct Direct N-Acetylation cluster_degradation Protein Degradation L_Serine L-Serine NAT N-Acetyltransferase (NAT) L_Serine->NAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT NAS_L N-Acetyl-L-serine NAT->NAS_L CoA Coenzyme A NAT->CoA Nascent_Protein Nascent Protein (N-terminal Serine) Acetylated_Protein N-terminally Acetylated Protein Nascent_Protein->Acetylated_Protein N-terminal Acetylation Proteases Proteases Acetylated_Protein->Proteases NAS_L_deg N-Acetyl-L-serine Proteases->NAS_L_deg Amino_Acids Other Amino Acids Proteases->Amino_Acids

Figure 1: Biosynthetic pathways of N-Acetyl-L-serine.

Putative Biosynthesis of N-Acetyl-D-serine

The presence of this compound in biological systems implies a pathway for the formation of the D-enantiomer. While the exact mechanism is not yet elucidated, two primary hypotheses are considered:

Racemization of N-Acetyl-L-serine

One possibility is the conversion of N-Acetyl-L-serine to N-Acetyl-D-serine through the action of a racemase. An N-acylamino acid racemase has been identified in actinomycetes, which catalyzes the interconversion of N-acylamino acid enantiomers. It is plausible that a similar enzyme exists in other organisms that could act on N-Acetyl-L-serine.

Direct N-Acetylation of D-Serine

Alternatively, N-Acetyl-D-serine could be synthesized through the direct N-acetylation of D-serine by an N-acetyltransferase. D-serine is known to be present in mammals and is synthesized from L-serine by serine racemase. The substrate specificity of various NATs for D-amino acids is an area that requires further investigation.

cluster_racemization Racemization Pathway cluster_direct_D Direct N-Acetylation of D-Serine NAS_L N-Acetyl-L-serine Racemase N-Acylamino Acid Racemase (putative) NAS_L->Racemase NAS_D N-Acetyl-D-serine Racemase->NAS_D L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine NAT_D N-Acetyltransferase (putative) D_Serine->NAT_D Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT_D NAS_D2 N-Acetyl-D-serine NAT_D->NAS_D2 CoA Coenzyme A NAT_D->CoA

Figure 2: Putative biosynthetic pathways of N-Acetyl-D-serine.

Regulation of N-Acetyl-serine Biosynthesis

The regulation of N-Acetyl-serine biosynthesis is likely interconnected with the broader control of amino acid metabolism and protein turnover.

  • Substrate Availability: The intracellular concentrations of L-serine and acetyl-CoA are primary factors influencing the rate of direct N-acetylation.

  • Feedback Inhibition: In the related pathway of O-acetylserine synthesis, the enzyme serine acetyltransferase is subject to feedback inhibition by cysteine, the end product of the pathway. A similar regulatory mechanism by downstream metabolites may exist for N-acetylserine biosynthesis.

  • Transcriptional Regulation: In bacteria, N-acetyl-L-serine acts as a physiological inducer of the cysteine regulon by activating the CysB protein, which in turn stimulates the transcription of genes involved in cysteine biosynthesis. This indicates a role for N-acetyl-L-serine in a regulatory feedback loop.

Degradation of N-Acetyl-serine

N-acetylated amino acids are primarily degraded by the enzyme aminoacylase I (ACY1) . This enzyme catalyzes the hydrolysis of the N-acetyl group, releasing the free amino acid and acetate. A deficiency in ACY1 leads to the accumulation and excretion of various N-acetylated amino acids, including N-acetylserine, in the urine.

Reaction:

N-Acetyl-L-serine + H₂O --(Aminoacylase I)--> L-Serine + Acetate

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. The following tables summarize available kinetic parameters for related enzymes.

Table 1: Kinetic Parameters of Serine Acetyltransferase (O-acetylation)

OrganismSubstrateKm (mM)Vmax (units/mg)Reference
Haemophilus influenzaeL-Serine0.8-
Haemophilus influenzaeAcetyl-CoA0.1-

Note: The data for Serine Acetyltransferase pertains to the O-acetylation of L-serine, a reaction analogous to N-acetylation.

Table 2: In vivo Concentrations of N-Acetyl-cysteine (as a related compound)

SpeciesTissue/FluidConcentrationReference
HumanPlasma (basal)0.9 ± 1.3 µM (reduced)
HumanPlasma (basal)2.8 ± 2.5 µM (total)

Experimental Protocols

Investigating the biosynthetic pathway of this compound requires a combination of enzymatic assays, protein analysis, and analytical chemistry techniques.

General Experimental Workflow

cluster_workflow Experimental Workflow for Investigating this compound Biosynthesis Sample_Prep Sample Preparation (Tissue homogenate, cell lysate) Enzyme_Assay Enzyme Activity Assays (NAT, Racemase) Sample_Prep->Enzyme_Assay Protein_Deg Protein Degradation Study Sample_Prep->Protein_Deg Enantiomer_Sep Enantiomer Separation & Quantification (HPLC, LC-MS) Enzyme_Assay->Enantiomer_Sep Protein_Deg->Enantiomer_Sep Data_Analysis Data Analysis (Kinetics, Concentrations) Enantiomer_Sep->Data_Analysis

Figure 3: General experimental workflow.

Protocol for N-Acetyltransferase (NAT) Activity Assay

This protocol is adapted for the measurement of N-acetylation of serine.

Materials:

  • Cell lysate or purified NAT enzyme

  • L-serine and D-serine substrates

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC or LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a defined concentration of the NAT enzyme source, and Acetyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the serine substrate (either L-serine or D-serine).

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the formation of N-Acetyl-L-serine or N-Acetyl-D-serine using a suitable analytical method (see section 7.4).

Protocol for Investigating N-Acetyl-serine Release from Protein Degradation

Materials:

  • Cell culture system

  • Protein synthesis inhibitor (e.g., cycloheximide)

  • Cell lysis buffer

  • Method for protein quantification (e.g., BCA assay)

  • LC-MS/MS for N-Acetyl-serine quantification

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with a protein synthesis inhibitor to halt the production of new proteins.

  • Collect cell samples at various time points.

  • Lyse the cells and separate the protein and small molecule fractions.

  • Quantify the total protein content.

  • Analyze the small molecule fraction for the concentration of N-Acetyl-L-serine and N-Acetyl-D-serine over time using LC-MS/MS. An increase in concentration after inhibiting protein synthesis would suggest its release from protein degradation.

Protocol for Enantiomeric Separation and Quantification of N-Acetyl-serine

Principle: This method utilizes pre-column derivatization with a chiral reagent followed by reversed-phase HPLC with fluorescence or electrochemical detection, or tandem mass spectrometry for sensitive and specific quantification of N-Acetyl-L-serine and N-Acetyl-D-serine. A similar approach has been used for the separation of D/L-serine.

Materials:

  • Biological sample extract (from enzyme assays or cell lysates)

  • Derivatization reagent (e.g., o-phthaldialdehyde (OPA) in the presence of a chiral thiol like N-acetyl-L-cysteine)

  • HPLC system with a C18 column and a suitable detector (fluorescence, electrochemical, or mass spectrometer)

  • Mobile phase (e.g., a gradient of acetonitrile in a buffered aqueous solution)

  • Standards for N-Acetyl-L-serine and N-Acetyl-D-serine

Procedure:

  • Derivatize the sample and standards with the chiral derivatization reagent.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the diastereomeric derivatives using a suitable gradient elution program.

  • Detect and quantify the peaks corresponding to the N-Acetyl-L-serine and N-Acetyl-D-serine derivatives based on the retention times and detector response of the standards.

Conclusion

The biosynthesis of this compound is a multifaceted process involving both direct enzymatic synthesis and protein degradation pathways. While the formation of N-Acetyl-L-serine is relatively well-understood, the origin of the D-enantiomer remains an area for further investigation, with racemization or direct synthesis from D-serine as plausible mechanisms. The regulatory networks governing the flux through these pathways are also not fully elucidated but are likely tied to the overall cellular amino acid and energy homeostasis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricacies of this compound biosynthesis, which will be crucial for understanding its physiological roles and its potential as a target in drug development.

References

The Biological Significance of N-Acetylated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-acetylation of amino acids, a ubiquitous post-translational modification, is increasingly recognized for its profound impact on cellular physiology and pathology. This technical guide provides an in-depth exploration of the biological significance of N-acetylated amino acids, targeting researchers, scientists, and drug development professionals. It delves into the core molecular mechanisms regulated by this modification, its implications in disease, and its emerging role as a source of novel biomarkers and therapeutic agents. This document synthesizes current research to offer a comprehensive resource, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction: The Expanding Universe of N-Acetylation

N-acetylation is a fundamental biochemical reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the nitrogen atom of an amino group. While the acetylation of lysine residues within proteins is a well-studied regulator of gene expression and protein function, the N-terminal acetylation of proteins and the existence of free N-acetylated amino acids are also of critical biological importance.[1][2] N-terminal acetylation, occurring on over 80% of human proteins, is a crucial determinant of protein stability, subcellular localization, and protein-protein interactions. This modification can shield proteins from degradation or, conversely, create degradation signals recognized by the ubiquitin-proteasome system.[3]

Beyond their role as components of proteins, free N-acetylated amino acids are emerging as active signaling molecules and metabolic intermediates. Their concentrations in biological fluids can reflect underlying physiological or pathological states, positioning them as promising biomarkers for a range of diseases, including cancer and neurodegenerative disorders. Furthermore, the therapeutic potential of N-acetylated amino acids, exemplified by the widely used N-acetylcysteine (NAC), is an active area of investigation. This guide will provide a detailed overview of these multifaceted roles, supported by quantitative data and practical experimental guidance.

Molecular Functions of N-Terminal Acetylation

N-terminal acetylation is a co- and post-translational modification catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). This seemingly simple modification can have profound consequences for protein fate and function.

Regulation of Protein Stability

N-terminal acetylation has a dual and context-dependent role in regulating protein stability. It can either protect proteins from degradation or mark them for destruction.

  • Protection from Degradation: By acetylating the N-terminal amino group, the positive charge is neutralized, which can prevent recognition by certain E3 ubiquitin ligases that target unmodified N-termini. This protective mechanism can significantly increase the half-life of a protein. For example, NatC-mediated N-terminal acetylation has been shown to act as a protective shield against protein degradation, contributing to increased longevity and motility.

  • Creation of Degradation Signals (Ac/N-degrons): In some contexts, the acetylated N-terminus can be recognized as a degradation signal, termed an Ac/N-degron, by specific E3 ubiquitin ligases, leading to proteasomal degradation. This process is a branch of the N-end rule pathway, which relates the in vivo half-life of a protein to its N-terminal residue.

Modulation of Protein-Protein Interactions and Subcellular Localization

The alteration of the N-terminus's physicochemical properties through acetylation can influence how proteins interact with each other and where they reside within the cell. The increased hydrophobicity of the acetylated N-terminus can promote interactions with other proteins or with cellular membranes. This can be critical for the assembly of protein complexes and for targeting proteins to specific organelles.

N-Acetylated Amino Acids in Health and Disease

The levels of free N-acetylated amino acids in tissues and biofluids are increasingly being recognized as indicators of health and disease.

N-Acetylated Amino Acids as Biomarkers

Alterations in the concentrations of specific N-acetylated amino acids have been linked to various pathological conditions, making them promising candidates for disease biomarkers.

  • Cancer: Aberrant amino acid metabolism is a hallmark of cancer. Changes in the levels of certain N-acetylated amino acids have been observed in various cancers and are being investigated as potential diagnostic and prognostic markers. For instance, elevated levels of N-acetylaspartate (NAA) have been found in ovarian cancer.

  • Neurodegenerative Diseases: N-acetylaspartate (NAA) is highly abundant in the brain and is considered a marker of neuronal health. Reduced NAA levels are observed in a range of neurodegenerative disorders, including Alzheimer's and Huntington's disease, reflecting neuronal loss or dysfunction. Other N-acetylated amino acids are also being explored as potential biomarkers for these conditions.

Therapeutic Potential of N-Acetylated Amino Acids

The ability of N-acetylated amino acids to modulate biological processes has led to their investigation as therapeutic agents.

  • N-Acetylcysteine (NAC): NAC is a well-established antioxidant and mucolytic agent. It acts as a precursor to the antioxidant glutathione and can directly scavenge reactive oxygen species. NAC's ability to modulate redox-sensitive signaling pathways, such as the NF-κB pathway, underlies its therapeutic effects in a variety of conditions, including respiratory diseases and acetaminophen toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological significance of N-acetylated amino acids.

Table 1: Kinetic Parameters of Human N-Terminal Acetyltransferases (NATs)

EnzymeSubstrate PeptideKm (µM)Vmax (pmol/min/µg)Reference
hNatASESS...~30N/A
cNatBMDEL...~700N/A
hNaa50pMLG...N/AN/A
hNaa10pEEE...N/AN/A

Note: Comprehensive Km and Vmax values for all human NATs across a wide range of substrates are still an active area of research. The provided values represent examples found in the literature.

Table 2: Impact of N-Terminal Acetylation on Protein Stability

ProteinN-terminal SequenceAcetylation StatusRelative Half-life/StabilityReference
GFP variantsME...AcetylatedIncreased
GFP variantsSD...AcetylatedIncreased
GFP variantsAA...AcetylatedIncreased
GFP variantsVL...Non-acetylatedDecreased
GFP variantsAP...Non-acetylatedDecreased
Bcl-B (lysine-less)N/AAcetylatedIncreased
p16N/AAcetylatedIncreased

Note: The effect of N-terminal acetylation on protein stability is context-dependent and can vary between different proteins and cellular conditions.

Table 3: N-Acetylated Amino Acids as Disease Biomarkers

N-Acetylated Amino AcidDiseaseBiofluid/TissueChange in LevelReference
N-Acetylaspartate (NAA)Alzheimer's DiseaseBrainDecreased
N-Acetylaspartate (NAA)Ovarian CancerTumor TissueIncreased
Various Amino AcidsNeurodegenerative DiseasesPlasma/CSFAltered Profiles
Various Amino AcidsNon-Small Cell Lung CancerPlasmaAltered Profiles

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of N-acetylated amino acids.

N-Terminal Acetyltransferase (NAT) Activity Assay (Fluorometric Method)

This protocol describes a continuous kinetic assay to measure NAT activity based on the detection of free Coenzyme A (CoA) produced during the acetyl-transfer reaction.

Materials:

  • NAT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT)

  • Acetyl-CoA (stock solution, e.g., 10 mM)

  • Synthetic peptide substrate with the desired N-terminal sequence

  • ThioGlo™ 1 or similar thiol-sensitive fluorescent probe

  • Purified NAT enzyme or cell lysate containing NAT activity

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute Acetyl-CoA to the desired working concentration in NAT Assay Buffer.

    • Dissolve the peptide substrate in NAT Assay Buffer to the desired working concentration.

    • Prepare a working solution of the fluorescent probe according to the manufacturer's instructions.

  • Reaction Setup:

    • In each well of the 96-well plate, add the following in order:

      • NAT Assay Buffer

      • Peptide substrate solution

      • Fluorescent probe solution

      • Acetyl-CoA solution

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the NAT enzyme solution or cell lysate to each well to start the reaction.

  • Measurement:

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the rate of a no-enzyme control to correct for background fluorescence.

    • Enzyme activity can be calculated based on a standard curve of known CoA concentrations.

Quantification of N-Acetylated Peptides by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of N-acetylated peptides from a complex protein sample.

Materials:

  • Protein sample (e.g., cell lysate, tissue homogenate)

  • Lysis buffer (e.g., with protease and phosphatase inhibitors)

  • DTT and iodoacetamide for reduction and alkylation

  • Trypsin or other suitable protease

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting

  • LC-MS/MS system (e.g., nano-LC coupled to a high-resolution mass spectrometer)

  • Mobile phases for LC (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

Procedure:

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in an appropriate buffer and quantify protein concentration.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Desalt the peptides using a C18 SPE cartridge.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides from the MS/MS spectra.

    • Specify N-terminal acetylation as a variable modification in the search parameters.

    • Perform label-free or label-based quantification to determine the relative abundance of N-acetylated peptides between samples.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving N-acetylated amino acids.

NAC_NFkB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates NAC NAC GSH GSH NAC->GSH Precursor NAC->IKK Inhibits ROS ROS GSH->ROS Inhibits ROS->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB-P IkB-P IkB->IkB-P NFkB_active NFkB_active NFkB->NFkB_active Release IkB-P->IkB Degradation DNA DNA NFkB_active->DNA Gene Expression Gene Expression DNA->Gene Expression

Caption: N-Acetylcysteine (NAC) modulation of the NF-κB signaling pathway.

OGlcNAc_Signaling cluster_input Nutrient Sensing cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_cycling O-GlcNAc Cycling cluster_output Cellular Processes Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P Glucosamine-6-P Glucosamine-6-P Fructose-6-P->Glucosamine-6-P GlcNAc-6-P GlcNAc-6-P Glucosamine-6-P->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT Protein-O-GlcNAc Protein-O-GlcNAc OGT->Protein-O-GlcNAc Adds O-GlcNAc OGA OGA Protein Protein OGA->Protein Removes O-GlcNAc Protein->OGT Protein-O-GlcNAc->OGA Transcription Transcription Protein-O-GlcNAc->Transcription Signaling Signaling Protein-O-GlcNAc->Signaling Metabolism Metabolism Protein-O-GlcNAc->Metabolism

Caption: The O-GlcNAcylation signaling pathway.

Experimental Workflows

The following diagrams outline key experimental workflows relevant to the study of N-acetylated amino acids.

Biomarker_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Sample Collection Sample Collection Proteomics/Metabolomics Proteomics/Metabolomics Sample Collection->Proteomics/Metabolomics Data Analysis Data Analysis Proteomics/Metabolomics->Data Analysis Candidate Biomarkers Candidate Biomarkers Data Analysis->Candidate Biomarkers Targeted Assay Development Targeted Assay Development Candidate Biomarkers->Targeted Assay Development Large Cohort Analysis Large Cohort Analysis Targeted Assay Development->Large Cohort Analysis Statistical Validation Statistical Validation Large Cohort Analysis->Statistical Validation Validated Biomarkers Validated Biomarkers Statistical Validation->Validated Biomarkers

Caption: Workflow for biomarker discovery using proteomics/metabolomics.

Conclusion

The field of N-acetylated amino acids is rapidly evolving, moving from a focus on a single, abundant post-translational modification to a broader appreciation of a diverse class of molecules with critical roles in cellular regulation, disease pathogenesis, and therapeutics. This technical guide has provided a comprehensive overview of the current state of knowledge, from the fundamental molecular functions of N-terminal acetylation to the clinical potential of free N-acetylated amino acids. The provided quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals. As analytical technologies continue to advance, we anticipate an even deeper understanding of the "N-acetylome" and its intricate connections to human health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

N-Acetyl-DL-serine as a Precursor for Biomolecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-serine, a derivative of the amino acid serine, serves as a key metabolic precursor for a variety of essential biomolecules. Its strategic position in cellular metabolism makes it a focal point for research in biosynthesis, drug development, and the study of metabolic diseases. This technical guide provides a comprehensive overview of the role of this compound in the synthesis of critical compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways. While much of the direct research has focused on the closely related O-acetylserine (OAS), the metabolic interconversion and structural similarity allow for strong inferences regarding the role of this compound. This document will primarily focus on its well-established role in cysteine biosynthesis and its involvement in the synthesis of tryptophan, with further exploration into its potential contributions to one-carbon metabolism and the synthesis of other biomolecules.

Cysteine Biosynthesis

The most well-documented role of acetylated serine is in the biosynthesis of cysteine, a crucial amino acid for protein structure, detoxification, and the synthesis of other sulfur-containing compounds. In this pathway, serine is first acetylated to form an activated intermediate, which then reacts with a sulfur donor.

Cysteine Biosynthesis Pathway

The synthesis of cysteine from serine involves a two-step enzymatic process catalyzed by serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS). These two enzymes can form a multi-enzyme complex known as the cysteine synthase complex, which allows for efficient channeling of the intermediate and tight regulation of the pathway.

Cysteine_Biosynthesis cluster_pathway Cysteine Biosynthesis cluster_regulation Regulation Serine L-Serine OAS O-Acetyl-L-serine Serine->OAS Serine Acetyltransferase (SAT) EC 2.3.1.30 Acetyl_CoA Acetyl-CoA Acetyl_CoA->OAS Cysteine L-Cysteine OAS->Cysteine O-Acetylserine Sulfhydrylase (OASS) EC 2.5.1.47 Acetate Acetate OAS->Acetate CoA Coenzyme A OAS->CoA Sulfide Sulfide (H2S) Sulfide->Cysteine Cysteine_reg L-Cysteine Cysteine_reg->Serine Feedback Inhibition

Diagram 1: Cysteine Biosynthesis Pathway.
Quantitative Data for Cysteine Biosynthesis

The efficiency of cysteine biosynthesis is dependent on the kinetic parameters of the enzymes involved. The following table summarizes key quantitative data for serine acetyltransferase and O-acetylserine sulfhydrylase.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
Serine AcetyltransferaseEscherichia coliL-Serine400 - 2000130 - 500[1]
Acetyl-CoA50 - 200[1]
O-Acetylserine SulfhydrylaseSalmonella typhimuriumO-Acetylserine3303300[2]
Sulfide100[2]
O-Acetylserine SulfhydrylaseArabidopsis thalianaO-Acetylserine>300-[3]

Note: While the data above pertains to O-acetylserine, the enzymatic conversion of this compound to cysteine, though less common, would be facilitated by similar enzymatic machinery, likely after conversion to O-acetylserine or through enzymes with broader substrate specificity.

Experimental Protocols

This protocol describes a general method for the N-acetylation of DL-serine.

Materials:

  • DL-serine

  • Acetic anhydride

  • Sodium hydroxide (NaOH) solution (1 M)

  • Reaction vessel with stirring and cooling capabilities

  • pH meter

Procedure:

  • Dissolve DL-serine in deionized water in the reaction vessel.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add acetic anhydride to the solution while maintaining the pH between 8 and 10 by the dropwise addition of 1 M NaOH.

  • Continue the reaction with stirring for 1-2 hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The resulting solution contains this compound. The product can be purified by crystallization or chromatography.

Synthesis_Workflow Start Start: DL-serine Step1 Dissolve in H2O and cool Start->Step1 Step2 Add Acetic Anhydride & NaOH (pH 8-10) Step1->Step2 Step3 React for 1-2 hours at RT Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Purification (Crystallization/Chromatography) Step4->Step5 End End: this compound Step5->End

Diagram 2: this compound Synthesis Workflow.

This protocol is adapted for the enzymatic synthesis of L-cysteine using O-acetylserine sulfhydrylase.

Materials:

  • O-Acetyl-L-serine

  • Sodium sulfide (Na2S)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Purified O-acetylserine sulfhydrylase (OASS)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for quantification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, O-Acetyl-L-serine, and Na2S.

  • Initiate the reaction by adding OASS enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solution of DTNB in a suitable buffer.

  • Measure the absorbance at 412 nm to quantify the amount of free thiol groups, which corresponds to the cysteine produced.

  • A standard curve using known concentrations of L-cysteine should be prepared for accurate quantification.

Tryptophan Biosynthesis

In bacteria and plants, serine is a direct precursor to tryptophan. While O-acetylserine is not an intermediate in the main tryptophan biosynthetic pathway, the availability of serine, and thus its acetylated derivatives, can influence the flux towards tryptophan synthesis. The final step of tryptophan synthesis involves the condensation of indole with serine, catalyzed by tryptophan synthase.

Tryptophan Biosynthesis Pathway from Chorismate

The biosynthesis of tryptophan is a complex pathway originating from chorismate. Serine enters at the final step.

Tryptophan_Biosynthesis cluster_pathway Tryptophan Biosynthesis (Final Step) Chorismate Chorismate Indole Indole-3-glycerol phosphate Chorismate->Indole Multiple Steps Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan Synthase (β-subunit) G3P Glyceraldehyde-3-phosphate Indole->G3P Serine L-Serine Serine->Tryptophan One_Carbon_Metabolism cluster_cycle One-Carbon Metabolism (Folate Cycle) cluster_precursor Precursor Serine L-Serine Glycine Glycine Serine->Glycine SHMT THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF SHMT Purine_Synth Purine Synthesis Methylene_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth NAS This compound NAS->Serine Deacetylation HPLC_Workflow Start Start: Biological Sample Step1 Deproteinization Start->Step1 Step2 HPLC Injection Step1->Step2 Step3 Separation on C18 Column Step2->Step3 Step4 UV Detection (210 nm) Step3->Step4 Step5 Quantification against Standard Curve Step4->Step5 End End: this compound Concentration Step5->End

References

A Technical Guide to the Physicochemical Properties of N-Acetyl-DL-serine for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of N-Acetyl-DL-serine, a derivative of the amino acid serine. The information contained herein is intended to support robust experimental design, from fundamental research to drug development applications. This guide details key physical and chemical characteristics, standardized protocols for their determination, and the biological context relevant to its application.

Core Physicochemical Properties

This compound is a racemic mixture of N-acetylated D- and L-serine.[1][2] Its fundamental properties are crucial for understanding its behavior in various experimental systems. It is characterized as a white to off-white crystalline powder.[3][4]

Table 1: General and Physical Properties of this compound

Property Value Source(s)
Molecular Formula C₅H₉NO₄ [3]
Molecular Weight 147.13 g/mol
Appearance White to off-white solid powder
Melting Point 207.6 °C (for N-Acetyl-L-serine)
Boiling Point 468.4 ± 40.0 °C at 760 mmHg
Storage (Powder) -20°C for up to 3 years

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | |

Table 2: Solubility and Partitioning Properties of this compound

Property Value Source(s)
Water Solubility 125 mg/mL (849.59 mM); requires sonication
logP (Computed) -1.2 to -1.89

| pKa (Strongest Acidic) | 3.61 (for N-Acetyl-L-serine) | |

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is paramount for reproducibility. The following sections detail standard laboratory protocols for measuring solubility, pKa, and the partition coefficient (logP).

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of the desired solvent (e.g., purified water, buffer) in a sealed, inert container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, use centrifugation or filtration (with a filter material that does not bind the solute) to separate the saturated supernatant from the excess solid. The presence of remaining solid is essential to confirm saturation.

  • Quantification: Carefully withdraw an aliquot of the clear, saturated solution.

  • Analysis: Determine the concentration of this compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

G cluster_workflow Workflow: Solubility Determination (Shake-Flask) A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24h) A->B Equilibration C Separate saturated solution from excess solid B->C Phase Separation D Quantify solute concentration in solution (e.g., HPLC) C->D Analysis E Calculate Equilibrium Solubility D->E Final Result

Figure 1. Experimental workflow for shake-flask solubility determination.

Potentiometric titration is a highly precise and common method for determining the pKa values of ionizable compounds.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of pure this compound in high-purity, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

  • Apparatus Setup: Calibrate a pH electrode and meter using standard buffers (e.g., pH 4, 7, 10). Place the electrode and a calibrated burette containing a standardized titrant (e.g., 0.1 M NaOH) into the sample solution.

  • Titration: While stirring the solution, add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Plotting: Construct a titration curve by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at this half-equivalence point is equal to the pKa of the ionizable group.

G cluster_workflow Workflow: pKa Determination (Potentiometric Titration) A Dissolve known mass of compound in water B Titrate with standardized base (NaOH) in small increments A->B C Record pH after each addition B->C D Plot pH vs. Volume of Titrant C->D E Identify Half-Equivalence Point on the curve D->E F pKa = pH at Half-Equivalence E->F

Figure 2. Experimental workflow for potentiometric pKa determination.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and pharmacokinetic behavior.

Methodology:

  • Solvent Preparation: Prepare the biphasic system by pre-saturating n-octanol with an aqueous buffer (e.g., PBS, pH 7.4) and vice-versa. This is achieved by vigorously mixing the two solvents and allowing them to separate.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to fully separate. Centrifugation at a low speed can accelerate this process and ensure a clean interface.

  • Sampling: Carefully withdraw a precise aliquot from the upper n-octanol layer and the lower aqueous layer.

  • Analysis: Determine the concentration of this compound in each aliquot using a suitable analytical method (e.g., LC-MS).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: P = [Concentration]octanol / [Concentration]aqueous; logP = log10(P).

G cluster_workflow Workflow: logP Determination (Shake-Flask) A Prepare pre-saturated n-octanol and aqueous buffer B Add compound and shake to equilibrate A->B Partitioning C Separate the two phases (e.g., by centrifugation) B->C Separation D Measure compound concentration in each phase (Coct, Caq) C->D Quantification E Calculate logP = log10(Coct / Caq) D->E Calculation

Figure 3. Experimental workflow for shake-flask logP determination.

Biological Context and Signaling

While this compound itself is primarily used in research for its physicochemical properties or as a racemic mixture for nutritional studies, its enantiomer, N-Acetyl-L-serine, has a defined biological role, particularly in microorganisms. It acts as a key signaling molecule in the regulation of cysteine biosynthesis.

Cysteine Regulon Activation in Bacteria by N-Acetyl-L-serine

In bacteria such as E. coli and Salmonella typhimurium, the synthesis of cysteine is tightly controlled by the availability of sulfur. The expression of genes required for sulfate assimilation and cysteine synthesis (cys genes) is controlled by the transcriptional activator CysB. N-Acetyl-L-serine (NAS) functions as a physiological inducer of this system. When sulfur is limited, NAS binds to the CysB protein, causing a conformational change that activates CysB. The activated CysB-NAS complex then binds to specific promoter regions, stimulating the transcription of the cys operons and leading to the production of enzymes for cysteine synthesis.

G cluster_pathway Signaling Pathway: Cysteine Regulon Activation (Bacteria) NAS N-Acetyl-L-serine (Inducer) CysB_inactive CysB Protein (Inactive) NAS->CysB_inactive Binds to CysB_active CysB-NAS Complex (Active) CysB_inactive->CysB_active Conformational Change Promoter cys Gene Promoter CysB_active->Promoter Binds to Transcription Gene Transcription Promoter->Transcription Activates Enzymes Cysteine Synthesis Enzymes Transcription->Enzymes Cysteine Cysteine Production Enzymes->Cysteine

Figure 4. Role of N-Acetyl-L-serine in activating the CysB regulon.

References

An In-depth Technical Guide to the Enzymatic Synthesis of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of N-Acetyl-DL-serine, a key intermediate in various biotechnological and pharmaceutical applications. The document focuses on the prevalent and industrially scalable chemoenzymatic approach, while also exploring the potential of direct enzymatic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate practical application and further research.

Introduction: The Significance of this compound

This compound is a derivatized form of the amino acid serine, which serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and specialty chemicals. The N-acetylation of serine modifies its chemical properties, making it a versatile intermediate for subsequent chemical or enzymatic transformations. One of the primary applications of this compound is in the enzymatic resolution to produce enantiomerically pure D-serine and L-serine. These pure enantiomers are of high value in the pharmaceutical industry; for instance, D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and is investigated for its therapeutic potential in neurological disorders.

This guide will delve into the synthesis of the racemic this compound, with a particular focus on robust and scalable methods.

Chemoenzymatic Synthesis and Resolution of this compound

The most established and industrially applied method for producing enantiomerically pure serine enantiomers involves a chemoenzymatic process. This process begins with the chemical N-acetylation of racemic DL-serine, followed by the enzymatic resolution of the resulting this compound. This approach is noted for its high efficiency, with total yields for the resolved amino acids exceeding 95% due to the recycling of the unhydrolyzed intermediate.

Chemical N-Acetylation of DL-Serine

The first step is a chemical acylation of the amino group of DL-serine using acetic anhydride in an alkaline aqueous solution. This reaction is typically high-yielding and produces this compound that can be directly used in the subsequent enzymatic resolution step.

Experimental Protocol: Chemical N-Acetylation of DL-Serine

  • Objective: To synthesize this compound from DL-serine.

  • Materials:

    • DL-Serine

    • Sodium hydroxide solution

    • Acetic anhydride

    • Reaction vessel with pH and temperature control

    • Stirrer

  • Procedure:

    • Dissolve DL-serine in purified water in the reaction vessel.

    • While stirring, add sodium hydroxide solution to facilitate the complete dissolution of serine and to maintain an alkaline pH.

    • Cool the solution to below 30°C.

    • Slowly add acetic anhydride to the reaction mixture. The pH should be maintained between 9 and 11 by the controlled addition of sodium hydroxide solution.

    • Continue the reaction at a temperature below 30°C until completion. The reaction progress can be monitored by analytical methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • The resulting solution containing this compound can be used for the next step without extensive purification.

Enzymatic Resolution of this compound

The enzymatic resolution of racemic this compound is achieved through the stereospecific hydrolysis catalyzed by aminoacylases. D-aminoacylase and L-aminoacylase are used sequentially to hydrolyze the corresponding N-acetyl-D-serine and N-acetyl-L-serine, respectively.

Experimental Protocol: Enantioselective Hydrolysis using D-Aminoacylase

  • Objective: To specifically hydrolyze N-acetyl-D-serine to D-serine.

  • Materials:

    • This compound solution from the previous step

    • D-Aminoacylase (e.g., from Alcaligenes faecalis)

    • Buffer solution (e.g., sodium phosphate)

    • pH meter and titration equipment

    • Incubator or water bath

  • Procedure:

    • Adjust the pH of the this compound solution to the optimal range for D-aminoacylase, which is typically between 7.9 and 8.2.

    • Add the D-aminoacylase to the solution. The enzyme concentration should be optimized based on the specific activity of the enzyme preparation.

    • Incubate the mixture at the optimal temperature for the enzyme, generally between 38°C and 39°C, with gentle stirring.

    • The reaction is typically run for 48 to 72 hours. The progress can be monitored by measuring the formation of D-serine or the disappearance of N-acetyl-D-serine using HPLC.

    • The resulting mixture contains D-serine and unhydrolyzed N-acetyl-L-serine.

Following the hydrolysis of the D-enantiomer, D-serine can be separated from N-acetyl-L-serine using techniques like ion-exchange chromatography. The recovered N-acetyl-L-serine can then be subjected to hydrolysis by L-aminoacylase under its optimal conditions (typically pH 6.9-7.2) to produce L-serine.

Quantitative Data for the Chemoenzymatic Approach

ParameterValueReference
Chemical N-Acetylation
Reaction Temperature< 30°C[1]
Reaction pH9 - 11[1]
Enzymatic Resolution (D-Aminoacylase)
Optimal pH7.9 - 8.2[1]
Optimal Temperature38 - 39°C[1]
Incubation Time48 - 72 hours[1]
Enzymatic Resolution (L-Aminoacylase)
Optimal pH6.9 - 7.2
Optimal Temperature38 - 39°C
Incubation Time48 - 72 hours
Overall Process
Total Yield of Enantiomers> 95% (with recycling)

Workflow for the Chemoenzymatic Synthesis and Resolution of this compound

chemoenzymatic_workflow dl_serine DL-Serine acetylation Chemical N-Acetylation dl_serine->acetylation n_acetyl_dl_serine This compound acetylation->n_acetyl_dl_serine d_aminoacylase Enzymatic Hydrolysis (D-Aminoacylase) n_acetyl_dl_serine->d_aminoacylase recycle Recycle n_acetyl_dl_serine->recycle mixture1 D-Serine + N-Acetyl-L-serine d_aminoacylase->mixture1 separation Separation (e.g., Ion Exchange) mixture1->separation d_serine D-Serine separation->d_serine Product 1 n_acetyl_l_serine N-Acetyl-L-serine separation->n_acetyl_l_serine Intermediate l_aminoacylase Enzymatic Hydrolysis (L-Aminoacylase) n_acetyl_l_serine->l_aminoacylase l_serine L-Serine l_aminoacylase->l_serine Product 2 recycle->d_aminoacylase

Chemoenzymatic synthesis and resolution workflow.

Direct Enzymatic Synthesis of this compound

While the chemoenzymatic route is well-established, there is growing interest in developing fully biocatalytic processes. The direct enzymatic N-acetylation of serine can be achieved using N-acetyltransferases (NATs). These enzymes catalyze the transfer of an acetyl group from a donor, typically acetyl-CoA, to the amino group of a substrate.

N-Acetyltransferases (NATs)

The NAT superfamily of enzymes is diverse and can act on a wide range of substrates, from small molecules to the N-termini of proteins. For the synthesis of this compound, a NAT with activity towards free amino acids is required. The GCN5-related N-acetyltransferases (GNATs), found in bacteria, are known to acetylate a variety of small molecules and represent a promising class of enzymes for this application.

The general reaction catalyzed by a serine N-acetyltransferase would be:

DL-Serine + Acetyl-CoA ⇌ this compound + CoA

General Reaction Mechanism of N-Acetyltransferases

nat_mechanism cluster_reaction Enzymatic Reaction Cycle E Enzyme (NAT) E_AcCoA Enzyme-Acetyl-CoA Complex E->E_AcCoA + Acetyl-CoA E_AcSer_CoA Ternary Complex E_AcCoA->E_AcSer_CoA + DL-Serine E_Ser Enzyme-Serine Complex E_AcSer_CoA->E - this compound - CoA AcSer This compound CoA CoA AcCoA Acetyl-CoA Serine DL-Serine

General mechanism of N-acetyltransferase.
Challenges and Future Perspectives

Currently, detailed, scalable protocols for the direct enzymatic synthesis of this compound using isolated N-acetyltransferases are not as well-documented as the chemoenzymatic approach. Key challenges include:

  • Enzyme Specificity and Activity: Identifying or engineering N-acetyltransferases with high specificity and activity towards free DL-serine.

  • Cofactor Regeneration: The requirement for the relatively expensive acetyl-CoA necessitates the implementation of an efficient cofactor regeneration system for a cost-effective process.

  • Process Optimization: A lack of comprehensive quantitative data on optimal reaction conditions (pH, temperature, substrate concentrations) and downstream purification for this specific enzymatic reaction.

Future research in this area will likely focus on enzyme discovery through genome mining, protein engineering to enhance catalytic efficiency and substrate specificity, and the development of whole-cell biocatalytic systems that can overcome the challenge of cofactor regeneration.

Distinction from O-Acetylserine Synthesis

It is crucial to distinguish the N-acetylation of serine from its O-acetylation. Serine acetyltransferase (SAT) is an enzyme that catalyzes the synthesis of O-acetyl-L-serine from L-serine and acetyl-CoA. O-acetyl-L-serine is an important intermediate in the biosynthesis of cysteine in bacteria and plants and is an isomer of N-Acetyl-L-serine. Researchers and drug development professionals must be aware of this distinction to select the appropriate synthetic route and enzyme for their target molecule.

Metabolic Context: O-Acetylserine in Cysteine Biosynthesis

cysteine_biosynthesis l_serine L-Serine sat Serine Acetyltransferase (SAT) l_serine->sat acetyl_coa Acetyl-CoA acetyl_coa->sat o_acetylserine O-Acetyl-L-serine sat->o_acetylserine oass O-Acetylserine (thiol)-lyase (OASS) o_acetylserine->oass sulfide Sulfide sulfide->oass cysteine L-Cysteine oass->cysteine

Biosynthesis of L-cysteine via O-acetyl-L-serine.

Conclusion

The synthesis of this compound is a critical step for the production of enantiomerically pure D- and L-serine. The chemoenzymatic approach, involving chemical N-acetylation followed by enzymatic resolution with aminoacylases, is a mature, high-yielding, and industrially scalable process. While the direct enzymatic synthesis of this compound using N-acetyltransferases presents a potentially more sustainable alternative, further research is required to develop robust and economically viable protocols. This guide provides the necessary technical details for researchers and professionals to understand and implement the current state-of-the-art methods for obtaining this compound and its valuable derivatives.

References

The potential therapeutic effects of N-Acetyl-DL-serine in neurodegenerative diseases.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document summarizes the current understanding and theoretical potential of N-Acetyl-DL-serine in the context of neurodegenerative diseases. It is crucial to note that direct research on the therapeutic effects of this compound in conditions such as Alzheimer's, Parkinson's, and Huntington's diseases is limited. Much of the information presented is extrapolated from studies on related compounds, including L-serine, D-serine, and other N-acetylated amino acids. This guide is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological hallmark of these conditions is the misfolding and aggregation of specific proteins, leading to neuronal dysfunction and death. This compound is a molecule of interest due to the distinct and potentially synergistic roles of its constituent components: the N-acetyl group and the serine enantiomers (D-serine and L-serine).

This technical guide explores the theoretical therapeutic potential of this compound, drawing upon the established neurobiological activities of its components. We will delve into the hypothetical mechanisms of action, propose experimental protocols for its investigation, and outline potential signaling pathways that may be modulated by this compound. While direct clinical data for this compound is not available, we will present quantitative data from related compounds to provide a basis for future research.

The Rationale for this compound in Neurodegeneration

The therapeutic hypothesis for this compound is built upon two key pillars: the neuroactive properties of serine and the modifying influence of N-acetylation.

  • Serine's Role in the CNS: Serine exists in two forms, L-serine and D-serine, both of which are implicated in central nervous system function.[1] L-serine is a precursor for the synthesis of crucial molecules like neurotransmitters and is involved in neuroprotection.[2] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is a known factor in several neurodegenerative diseases.[1]

  • N-Acetylation's Impact on Protein Homeostasis: N-terminal acetylation is a common post-translational modification that can influence a protein's structure, stability, and propensity for aggregation.[3] Studies on alpha-synuclein (implicated in Parkinson's disease) and huntingtin (implicated in Huntington's disease) have shown that N-acetylation can alter their aggregation kinetics.

The combination of these two moieties in this compound presents a unique opportunity for a multi-faceted therapeutic approach, potentially influencing both neurotransmission and protein aggregation.

Potential Therapeutic Mechanisms of Action

Based on the functions of its components, this compound could exert its therapeutic effects through several mechanisms:

Alzheimer's Disease

In Alzheimer's disease, the leading hypothesis suggests that the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein leads to neuronal death.

  • NMDA Receptor Modulation: D-serine, which would be released from this compound, could modulate NMDA receptor activity. While excessive activation can be excitotoxic, restoring normal D-serine levels in deficient states might improve cognitive function.

  • Neuroprotection and Anti-inflammatory Effects: L-serine has demonstrated neuroprotective properties and may reduce neuroinflammation, a key component of Alzheimer's pathology.

Parkinson's Disease

Parkinson's disease is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated alpha-synuclein.

  • Modulation of Alpha-Synuclein Aggregation: N-terminal acetylation of alpha-synuclein has been shown to slow down its aggregation process and alter the morphology of the resulting fibrils. This compound could potentially influence this process.

  • Dopaminergic Neuron Support: Reduced levels of D-serine have been observed in the substantia nigra of Parkinson's disease models and the cerebrospinal fluid of patients. Supplementation via this compound could potentially support the function of remaining dopaminergic neurons.

Huntington's Disease

Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to an abnormal huntingtin protein that aggregates and causes neuronal cell death.

  • Altering Huntingtin Aggregation: N-alpha-acetylation of the huntingtin protein has been shown to increase its propensity to aggregate. While this may seem counterintuitive, understanding the precise role of N-acetylation in the context of the full-length protein and its fragments is crucial and warrants further investigation with compounds like this compound.

  • Neuroprotective Pathways: N-acetylcysteine (NAC), a related compound, has shown neuroprotective effects in mouse models of Huntington's disease, suggesting that the N-acetyl group may play a protective role.

Quantitative Data from Related Compounds

Direct quantitative data for this compound in neurodegenerative disease models is not currently available in published literature. The following tables summarize findings from studies on L-serine and N-acetylcysteine to provide a preliminary basis for dose-finding and efficacy studies.

Table 1: Preclinical and Clinical Data for L-serine in Neurological Conditions

CompoundDisease Model/ConditionDosageKey FindingsReference
L-serineAlzheimer's Disease (mouse model)Dietary supplementationRestored cognitive deficits.
L-serineTraumatic Brain Injury (mouse model)114, 342, or 1027 mg/kg (i.p.)Reduced inflammatory responses and improved neurological function recovery.
L-serineGRIN2B-related neurodevelopmental disorder (human)500 mg/kg/dayImprovements in psychomotor development and communication.
D-serineSchizophrenia (human)60 and 120 mg/kg/day (oral, 4 weeks)Improved persistent symptoms and neurocognitive dysfunction.

Table 2: Preclinical Data for N-Acetylcysteine (NAC) in Huntington's Disease Models

CompoundDisease ModelDosageKey FindingsReference
N-acetylcysteineR6/2 mouse modelNot specifiedReversed behavioral abnormalities.
N-acetylcysteineR6/1 mouse modelNot specifiedAmeliorated mitochondrial dysfunction and behavioral abnormalities.

Proposed Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the therapeutic potential of this compound.

In Vitro Neuroprotection and Anti-Aggregation Assays

Objective: To assess the ability of this compound to protect neuronal cells from disease-specific toxic insults and to modulate the aggregation of key pathological proteins.

Methodology:

  • Cell Culture:

    • SH-SY5Y human neuroblastoma cells or primary cortical neurons will be used.

    • For Alzheimer's models, cells will be exposed to oligomeric Amyloid-beta 1-42.

    • For Parkinson's models, cells will be treated with pre-formed alpha-synuclein fibrils.

    • For Huntington's models, cells will be transfected to express mutant huntingtin fragments (e.g., HttQ74).

  • Treatment:

    • Cells will be pre-treated with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 24 hours prior to the addition of the toxic agent.

  • Endpoint Analysis:

    • Cell Viability: Assessed using MTT or LDH assays.

    • Apoptosis: Measured by TUNEL staining or caspase-3 activity assays.

    • Protein Aggregation: Analyzed by Thioflavin T fluorescence assay for fibril formation and Western blot or ELISA for soluble and insoluble protein fractions.

    • Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) levels.

Animal Model Efficacy Studies

Objective: To evaluate the in vivo efficacy of this compound in ameliorating pathological and behavioral deficits in mouse models of neurodegenerative diseases.

Methodology:

  • Animal Models:

    • Alzheimer's Disease: 5XFAD or APP/PS1 transgenic mice.

    • Parkinson's Disease: MPTP-induced mouse model or transgenic mice overexpressing human alpha-synuclein.

    • Huntington's Disease: R6/2 or zQ175 transgenic mouse models.

  • Treatment:

    • This compound will be administered orally (e.g., via gavage or in drinking water) at various doses (e.g., 50, 100, 200 mg/kg/day) starting before or after the onset of symptoms.

  • Behavioral Assessments:

    • Alzheimer's: Morris water maze for spatial memory.

    • Parkinson's: Rotarod test for motor coordination.

    • Huntington's: Open field test for locomotor activity and anxiety-like behavior.

  • Post-mortem Analysis:

    • Histopathology: Immunohistochemical staining for protein aggregates (Aβ plaques, alpha-synuclein inclusions, huntingtin aggregates), neuronal loss (e.g., NeuN staining), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: ELISA or Western blot to quantify levels of soluble and insoluble pathological proteins in brain tissue.

Visualization of Potential Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the hypothetical signaling pathways that could be modulated by this compound.

G cluster_0 This compound Administration cluster_1 Metabolic Conversion cluster_2 Cellular Targets & Pathways cluster_3 Therapeutic Outcomes NADLS This compound DS D-serine NADLS->DS LS L-serine NADLS->LS NA N-acetyl group NADLS->NA NMDAR NMDA Receptor DS->NMDAR Co-agonist Neuroinflammation Neuroinflammatory Pathways LS->Neuroinflammation Inhibits Neuroprotection Neuroprotective Pathways LS->Neuroprotection Promotes Protein Misfolded Proteins (α-synuclein, huntingtin) NA->Protein Modulates Acetylation Synaptic Improved Synaptic Plasticity NMDAR->Synaptic Aggregation Reduced Protein Aggregation Protein->Aggregation Inflammation Decreased Neuroinflammation Neuroinflammation->Inflammation Survival Enhanced Neuronal Survival Neuroprotection->Survival

Caption: Hypothetical metabolic fate and downstream effects of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Preclinical Safety & Toxicology cluster_3 Outcome A1 Cell-based Neuroprotection Assays (vs. Aβ, α-synuclein, mHtt) B1 Animal Model Studies (AD, PD, HD mice) A1->B1 A2 Protein Aggregation Assays (Thioflavin T) A2->B1 A3 Mechanism of Action Studies (e.g., NMDA receptor activity) A3->B1 B2 Behavioral Testing B1->B2 B3 Post-mortem Brain Analysis B2->B3 C1 Acute & Chronic Toxicity Studies B3->C1 C2 Pharmacokinetics & Biodistribution C1->C2 D1 Go/No-Go for IND-enabling Studies C2->D1

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound represents a novel and intriguing candidate for the treatment of neurodegenerative diseases. Its potential to simultaneously modulate critical pathways in both neurotransmission and protein homeostasis warrants a thorough investigation. The lack of direct research highlights a significant opportunity for novel discovery in the field of neurotherapeutics.

Future research should prioritize:

  • Direct in vitro and in vivo studies to confirm the hypothesized neuroprotective and anti-aggregating effects of this compound.

  • Head-to-head comparison with its constituent components (L-serine, D-serine) to elucidate any synergistic effects.

  • Pharmacokinetic and pharmacodynamic studies to understand its bioavailability, metabolism, and target engagement in the central nervous system.

  • Exploration of its effects on a wider range of pathological markers , including tau pathology, mitochondrial dysfunction, and synaptic loss.

The systematic approach outlined in this guide provides a roadmap for the preclinical evaluation of this compound, which could ultimately pave the way for its development as a much-needed therapy for Alzheimer's, Parkinson's, Huntington's, and other related neurodegenerative disorders.

References

N-Acetyl-DL-serine: A Technical Examination of its Role in Protein Synthesis and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-serine, a racemic mixture of the N-acetylated form of the amino acid serine, occupies a multifaceted position in cellular biochemistry. While not directly incorporated into polypeptide chains during protein synthesis, its metabolic products and signaling functions are intrinsically linked to this fundamental process and subsequent protein modifications. This technical guide provides an in-depth analysis of this compound's involvement in cellular metabolism, its role as a key signaling molecule in bacterial cysteine biosynthesis, and its relationship to the post-translational modification of proteins. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug development.

Introduction

N-acetylated amino acids are pivotal in various biological processes. This compound, as a readily available synthetic compound, serves as a valuable tool for investigating enzymatic processes and metabolic pathways.[1] Its primary relevance to protein synthesis is indirect, primarily through its metabolic conversion to L-serine, a proteinogenic amino acid. The L-enantiomer, N-acetyl-L-serine, is a known metabolite and plays a crucial role in the regulation of cysteine biosynthesis in bacteria.[2] This guide will dissect the distinct roles of the enantiomers derived from this compound and clarify their connection to the synthesis and modification of proteins.

Metabolic Fate of this compound: Enzymatic Deacetylation

The primary metabolic route for this compound within a biological context is its enzymatic hydrolysis to yield D-serine and L-serine. This separation of enantiomers is critical as only L-serine is utilized in protein synthesis by ribosomes. The process is typically achieved through the sequential use of stereospecific aminoacylases.

Experimental Protocol: Enzymatic Resolution of this compound

This protocol details the enzymatic hydrolysis of this compound to produce D- and L-serine.[3][4]

1. N-acetylation of DL-serine (Starting Material Preparation):

  • Dissolve DL-serine in purified water.

  • Adjust the pH of the solution to 9-11 using sodium hydroxide.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride while maintaining the pH between 9 and 11 with sodium hydroxide.

  • The reaction is complete when this compound is formed, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

2. Enantioselective Hydrolysis of N-acetyl-D-serine:

  • Take the this compound solution and adjust the pH to 7.9-8.2.

  • Add D-aminoacylase (e.g., from Alcaligenes faecalis).

  • Incubate the mixture at 38-39°C for 48-72 hours with gentle agitation. This step selectively hydrolyzes N-acetyl-D-serine to D-serine.

3. Isolation of D-serine and N-acetyl-L-serine:

  • Pass the reaction mixture through a strong acidic cation exchange resin column.

  • D-serine will be retained on the resin and can be eluted with a suitable buffer (e.g., aqueous ammonia).

  • The unhydrolyzed N-acetyl-L-serine will pass through the column and is collected for the next step.

4. Enantioselective Hydrolysis of N-acetyl-L-serine:

  • Adjust the pH of the collected N-acetyl-L-serine solution to 6.9-7.2.

  • Add L-aminoacylase (e.g., from Aspergillus oryzae).

  • Incubate at 38-39°C for 48-72 hours. This step hydrolyzes N-acetyl-L-serine to L-serine.

5. Isolation of L-serine:

  • The resulting L-serine can be purified using a similar cation exchange chromatography method as described for D-serine.

Quantitative Data: Enzymatic Hydrolysis of this compound
StepEnzymeSubstrateProduct(s)pHTemperature (°C)Incubation Time (h)
2D-AminoacylaseN-acetyl-D-serineD-serine + Acetate7.9–8.238–3948–72
4L-AminoacylaseN-acetyl-L-serineL-serine + Acetate6.9–7.238–3948–72

G cluster_0 Step 1: N-acetylation cluster_1 Step 2 & 3: D-isomer Hydrolysis & Separation cluster_2 Step 4 & 5: L-isomer Hydrolysis & Purification DL-serine DL-serine This compound This compound DL-serine->this compound Acetic anhydride, NaOH N-Acetyl-D-serine N-Acetyl-D-serine D-serine D-serine N-Acetyl-L-serine_unhydrolyzed N-Acetyl-L-serine L-serine L-serine N-Acetyl-L-serine_unhydrolyzed->L-serine L-Aminoacylase

N-Acetyl-L-serine as a Signaling Molecule in Cysteine Biosynthesis

In many bacteria, N-acetyl-L-serine, formed from the isomerization of O-acetylserine, functions as a crucial signaling molecule. It acts as an inducer for the cysteine regulon by binding to and activating the transcriptional regulator CysB. This activation leads to the transcription of genes required for sulfur uptake and cysteine biosynthesis.

Signaling Pathway: CysB-mediated Regulation of the Cys Regulon

Under conditions of sulfur limitation, the concentration of O-acetylserine increases, leading to a subsequent rise in N-acetyl-L-serine levels. N-acetyl-L-serine then binds to the CysB protein, inducing a conformational change that enhances its affinity for specific DNA binding sites upstream of the cys operons, thereby activating their transcription.

// Nodes "Sulfur_limitation" [label="Sulfur Limitation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Serine" [label="L-Serine", shape=ellipse, fillcolor="#FBBC05"]; "Acetyl_CoA" [label="Acetyl-CoA", shape=ellipse, fillcolor="#FBBC05"]; "O_acetylserine" [label="O-Acetylserine", shape=ellipse, fillcolor="#FBBC05"]; "N_acetylserine" [label="N-Acetyl-L-serine", shape=ellipse, fillcolor="#FBBC05"]; "CysB_inactive" [label="Inactive CysB", shape=diamond, fillcolor="#F1F3F4"]; "CysB_active" [label="Active CysB-NAS Complex", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; "cys_promoter" [label="cys Operon Promoter", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "cys_genes" [label="Cysteine Biosynthesis Genes\n(cysJ, cysI, cysH, etc.)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transcription_Activation" [label="Transcription Activation", shape=plaintext, fontcolor="#34A853"]; "Cysteine_synthesis" [label="Cysteine Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Sulfur_limitation" -> "O_acetylserine" [label=" leads to accumulation of"]; "Serine" -> "O_acetylserine" [label=" Serine\n acetyltransferase "]; "Acetyl_CoA" -> "O_acetylserine" [style=dashed]; "O_acetylserine" -> "N_acetylserine" [label=" Isomerization "]; "N_acetylserine" -> "CysB_active" [label=" binds to & activates"]; "CysB_inactive" -> "CysB_active"; "CysB_active" -> "cys_promoter" [label=" binds to"]; "cys_promoter" -> "cys_genes" [label=" initiates transcription of"]; "cys_genes" -> "Transcription_Activation" [style=invis]; "cys_genes" -> "Cysteine_synthesis" [label=" leads to"]; } Caption: Activation of the CysB regulon by N-Acetyl-L-serine.

N-Acetylation of Proteins: A Post-Translational Modification

It is crucial to distinguish the metabolic role of this compound from the process of N-terminal acetylation of proteins. The latter is a widespread co- and post-translational modification where an acetyl group is added to the α-amino group of the N-terminal amino acid of a protein. This process is catalyzed by N-terminal acetyltransferases (NATs) and utilizes acetyl-CoA as the acetyl group donor. There is no evidence to suggest that this compound is directly incorporated into a growing polypeptide chain by the ribosome. The seryl-tRNA synthetase, the enzyme responsible for charging tRNA with serine, is highly specific for L-serine and is unlikely to recognize N-acetylated serine.

Experimental Protocol: Mass Spectrometry-Based Identification of Acetylated Proteins

This protocol provides a general workflow for the identification of acetylated proteins and their modification sites using mass spectrometry.

1. Protein Extraction and Digestion:

  • Extract proteins from cells or tissues of interest.

  • Reduce and alkylate the cysteine residues.

  • Digest the proteins into peptides using a protease such as trypsin.

2. Immunoaffinity Enrichment of Acetylated Peptides:

  • Use antibodies specific for acetylated lysine or N-terminal acetylated peptides to enrich for the modified peptides from the complex peptide mixture.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Separate the enriched peptides by reverse-phase liquid chromatography.

  • Analyze the separated peptides using a high-resolution mass spectrometer. The fragmentation spectra (MS/MS) will reveal the amino acid sequence and the location of the acetylation.

4. Data Analysis:

  • Use database search algorithms (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein sequence database.

  • The identification of a peptide with a mass shift of 42.0106 Da on a lysine residue or the N-terminal amino group confirms acetylation.

Quantitative Data: Common N-terminally Acetylated Residues

The frequency of N-terminal acetylation varies depending on the amino acid at the N-terminus. The following table summarizes the propensity of different amino acids to be N-terminally acetylated after the initiator methionine is cleaved.

N-terminal Amino AcidPropensity for N-terminal Acetylation
Alanine, Serine, ThreonineHigh
Glycine, ValineMedium
Aspartate, GlutamateLow

// Nodes "Protein_Extraction" [label="Protein Extraction\nfrom Cells/Tissues"]; "Proteolytic_Digestion" [label="Proteolytic Digestion\n(e.g., Trypsin)"]; "Peptide_Mixture" [label="Complex Peptide Mixture", shape=ellipse, fillcolor="#FBBC05"]; "Immunoaffinity_Enrichment" [label="Immunoaffinity Enrichment\nof Acetylated Peptides"]; "Enriched_Peptides" [label="Enriched Acetylated Peptides", shape=ellipse, fillcolor="#FBBC05"]; "LC_MSMS" [label="LC-MS/MS Analysis"]; "Data_Analysis" [label="Data Analysis\n(Database Searching)"]; "Identification" [label="Identification of Acetylated\nProteins and Sites", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Protein_Extraction" -> "Proteolytic_Digestion"; "Proteolytic_Digestion" -> "Peptide_Mixture"; "Peptide_Mixture" -> "Immunoaffinity_Enrichment"; "Immunoaffinity_Enrichment" -> "Enriched_Peptides"; "Enriched_Peptides" -> "LC_MSMS"; "LC_MSMS" -> "Data_Analysis"; "Data_Analysis" -> "Identification"; } Caption: General workflow for identifying acetylated proteins.

Implications for Drug Development

The pathways involving this compound and its derivatives present potential targets for drug development.

  • Antimicrobial Agents: Given the role of N-acetyl-L-serine in regulating cysteine biosynthesis in bacteria, which is essential for their survival, targeting the CysB protein or the enzymes involved in this pathway could be a viable antimicrobial strategy.

  • Cancer Therapeutics: N-terminal acetylation is crucial for the stability and function of many proteins involved in cell growth and proliferation. Inhibitors of N-terminal acetyltransferases are being investigated as potential anti-cancer agents. While this compound itself is not a direct inhibitor, understanding its metabolic context can inform the design of more effective drugs.

Conclusion

This compound is a versatile chemical entity with significant, albeit indirect, connections to protein synthesis and modification. Its primary roles are as a precursor to the proteinogenic amino acid L-serine and as a key signaling molecule in the bacterial cysteine regulon. A clear distinction must be made between the metabolic fate of this compound and the post-translational modification of N-terminal acetylation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and professionals aiming to explore the biochemical intricacies of N-acetylated amino acids and their broader implications in cellular function and therapeutic development.

References

Methodological & Application

Protocol for the synthesis of N-Acetyl-DL-serine in a laboratory setting.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Synthesis of N-Acetyl-DL-serine

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed laboratory protocol for the chemical synthesis of this compound from DL-serine. The procedure is based on the acetylation of the amino acid in an aqueous alkaline solution using acetic anhydride.

Introduction

This compound is the N-acylated derivative of the racemic amino acid DL-serine. N-acetylated amino acids are important intermediates in various biochemical pathways and serve as valuable chiral building blocks in organic synthesis. For instance, this compound can be used as a substrate for enzymatic resolution to produce enantiomerically pure D- and L-serine, which are crucial in the development of pharmaceuticals and other bioactive molecules.[1][2] This protocol details a straightforward and efficient method for the synthesis of this compound suitable for a standard laboratory setting.

Synthesis Pathway

The synthesis of this compound is typically achieved through a Schotten-Baumann-type reaction. In this method, the amino group of DL-serine is acylated using acetic anhydride under alkaline conditions.[3] The base, typically sodium hydroxide, serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the acetic acid byproduct formed during the reaction.

Reaction:

DL-Serine + Acetic Anhydride --(NaOH, H₂O)--> this compound + Acetic Acid

Experimental Protocol

3.1 Materials and Equipment

  • Reagents:

    • DL-Serine

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Acetic anhydride

    • Purified water

    • Hydrochloric acid (HCl) for acidification (optional, for isolation)

    • Ethyl acetate (optional, for extraction)

  • Equipment:

    • Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer

    • pH meter

    • Temperature probe or thermometer

    • Dropping funnel

    • Ice bath

    • Analytical tools for reaction monitoring (e.g., TLC or HPLC system)[4]

3.2 Synthesis Procedure

  • Dissolution: In the reaction vessel, dissolve the desired amount of DL-serine in purified water.[4]

  • pH Adjustment: While stirring, slowly add sodium hydroxide solution to the mixture until the DL-serine is fully dissolved and the pH of the solution is adjusted to a range of 9-11.

  • Cooling: Cool the reaction vessel in an ice bath to bring the temperature of the solution to below 30°C. It is crucial to maintain this temperature throughout the reaction to minimize side reactions and degradation.

  • Acetylation: Slowly add acetic anhydride to the cooled solution using a dropping funnel. Concurrently, add sodium hydroxide solution as needed to maintain the pH of the reaction mixture between 9 and 11.

  • Reaction Monitoring: Continue the reaction at a temperature below 30°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material, DL-serine.

  • Product: The resulting aqueous solution contains this compound. For many applications, such as subsequent enzymatic hydrolysis, this solution can be used directly after adjusting the pH.

3.3 Optional Isolation and Purification

If solid this compound is required, the following work-up procedure can be implemented:

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extraction or Filtration: The product can then be isolated by extraction with a suitable organic solvent like ethyl acetate or, if it precipitates, by filtration.

  • Drying: The isolated product should be dried under vacuum to remove any residual solvent.

Quantitative Data Summary

The key parameters for the successful synthesis of this compound are summarized in the table below.

ParameterValue/RangeNotes
Starting Material DL-SerineThe racemic mixture of serine.
Reagent Acetic AnhydrideThe acetylating agent.
Base Sodium Hydroxide (NaOH)Used to maintain alkaline conditions and dissolve the starting material.
Solvent Purified WaterThe reaction medium.
pH 9 - 11Crucial for the deprotonation of the amino group and to facilitate the reaction.
Temperature < 30°CMaintained to prevent side reactions and ensure the stability of the product.
Reaction Monitoring TLC or HPLCUsed to track the consumption of DL-serine and the formation of the product.
Expected Outcome Aqueous solution of this compoundThe product is typically obtained in solution and can be used directly for further steps.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Synthesis_Workflow A Dissolve DL-Serine in Purified Water B Adjust pH to 9-11 with NaOH Solution A->B C Cool Solution to < 30°C B->C D Slowly Add Acetic Anhydride C->D E Maintain pH (9-11) and Temperature (< 30°C) D->E E->D Simultaneously F Monitor Reaction by TLC or HPLC E->F G Reaction Complete: Aqueous Solution of This compound F->G Upon completion

Caption: Workflow for the synthesis of this compound.

References

Application of N-Acetyl-DL-serine in Stable Isotope Labeling for Proteomics: A Review and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and available technical documentation reveals no established application of N-Acetyl-DL-serine for stable isotope labeling in quantitative proteomics. The prevailing methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), rely on the metabolic incorporation of essential amino acids (e.g., L-lysine, L-arginine) that are directly utilized in protein synthesis.

This compound is a derivative of the amino acid serine. While cells can process acetylated amino acids, the direct and efficient incorporation of the serine moiety from this compound into newly synthesized proteins for the purpose of stable isotope labeling has not been documented. The use of a DL-racemic mixture would further complicate such an application, as only the L-isomer of amino acids is incorporated into proteins.

Given the absence of specific data for this compound, this document will provide detailed application notes and protocols for the widely-used and well-documented SILAC method. This will serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in quantitative proteomics through metabolic labeling.

Application Notes: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and versatile metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of "heavy" labeled proteins with their "light" (unlabeled) counterparts, SILAC enables accurate relative quantification of protein abundance between different cell populations.

Principle of SILAC

The core principle of SILAC involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled version of that same amino acid. Typically, L-lysine and L-arginine are used because they are essential amino acids for most mammalian cell lines and their presence in tryptic peptides is frequent, aiding in protein identification and quantification.

Cells are grown for several doublings in this "heavy" medium, leading to the complete incorporation of the labeled amino acid into all newly synthesized proteins. When "heavy" and "light" cell populations are mixed, the corresponding proteins can be distinguished by a characteristic mass shift in the mass spectrometer. The ratio of the peak intensities of the heavy and light peptides directly corresponds to the relative abundance of the protein in the two cell populations.

Key Applications

  • Quantitative analysis of differential protein expression: Comparing protein abundance in response to drug treatment, disease states, or different growth conditions.

  • Studying protein-protein interactions: Identifying bona fide interaction partners from background contaminants in pull-down experiments.

  • Analysis of post-translational modifications (PTMs): Quantifying changes in phosphorylation, ubiquitination, and acetylation.

  • Pulse-SILAC for protein turnover studies: Measuring the rates of protein synthesis and degradation.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from a SILAC experiment designed to identify proteins with altered expression in response to a hypothetical drug treatment.

Protein IDGene NameH/L Ratiop-valueRegulation
P04637TP532.540.001Upregulated
P62258HSP90B10.450.005Downregulated
Q06830BAX3.12<0.001Upregulated
P10415CASP31.890.012Upregulated
P41217PARP10.610.021Downregulated

H/L Ratio: Ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.

Experimental Protocols

Protocol 1: Standard SILAC Labeling for Quantitative Proteomics

This protocol describes the basic workflow for a two-state SILAC experiment.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • SILAC-grade DMEM or RPMI-1640 medium lacking L-lysine and L-arginine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-lysine and L-arginine

  • "Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)

  • Standard cell culture reagents (e.g., PBS, trypsin-EDTA)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

Procedure:

  • Cell Culture Preparation: Culture cells in standard "light" medium (supplemented with light Lys and Arg) and "heavy" medium (supplemented with heavy Lys and Arg). Ensure both media are also supplemented with dFBS.

  • Metabolic Labeling: Grow cells for at least five to six cell doublings to ensure complete incorporation of the heavy amino acids. Monitor incorporation by mass spectrometry if necessary.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cells, while maintaining the "light" labeled cells as a control.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse the cells separately in lysis buffer.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the H/L ratios for each protein.

Protocol 2: Pull-down Assay Coupled with SILAC for Interaction Proteomics

This protocol is designed to identify specific protein interaction partners.

Procedure:

  • Perform SILAC labeling as described in Protocol 1. The "heavy" labeled cells will serve as the experimental condition (e.g., expressing a tagged bait protein), and the "light" labeled cells will be the control (e.g., expressing an empty vector).

  • Lyse the cells and perform the pull-down assay (e.g., immunoprecipitation) on each lysate separately.

  • Wash the beads extensively to remove non-specific binders.

  • Elute the proteins from the beads.

  • Combine the eluates from the "heavy" and "light" samples.

  • Proceed with protein digestion and LC-MS/MS analysis as in Protocol 1.

  • True interaction partners of the bait protein should exhibit a high H/L ratio, while non-specific binders will have a ratio close to 1.

Visualizations

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light Light Culture (Natural Amino Acids) control Control Condition light->control heavy Heavy Culture (Isotope-labeled Amino Acids) treatment Treated Condition heavy->treatment mix Mix Cell Lysates (1:1) control->mix treatment->mix digest Protein Digestion (Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Protein ID & Quantitation) lcms->data

Caption: General workflow for a SILAC experiment.

SILAC_Signaling_Pathway cluster_control Control (Light Labeled) cluster_stimulated Stimulated (Heavy Labeled) receptor_l Receptor kinase_l Kinase A receptor_l->kinase_l tf_l Transcription Factor X kinase_l->tf_l gene_l Gene Expression (Basal Level) tf_l->gene_l quant SILAC Quantitation (H/L Ratios) gene_l->quant ligand Ligand receptor_h Receptor ligand->receptor_h kinase_h Kinase A receptor_h->kinase_h Phosphorylation tf_h Transcription Factor X kinase_h->tf_h Activation gene_h Gene Expression (Upregulated) tf_h->gene_h gene_h->quant

Caption: Application of SILAC to study a signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyl-DL-serine is a derivative of the amino acid serine, utilized in various research and pharmaceutical applications. Accurate and reliable quantification of this compound and the separation of its enantiomers, N-Acetyl-D-serine and N-Acetyl-L-serine, are crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Additionally, a strategy for chiral separation of the D and L enantiomers is described.

Part 1: Achiral Analysis of this compound

This method is suitable for the quantification of total this compound.

Chromatographic Conditions

A summary of the HPLC conditions for the achiral analysis is provided in the table below.

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% Mobile Phase B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Experimental Protocol

Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of Trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B by adding 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a known volume of Mobile Phase A.

    • Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in Mobile Phase A to a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure

  • Equilibrate the C18 column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of each standard solution and the sample solution.

  • Run the gradient program as specified in the chromatographic conditions.

  • Monitor the absorbance at 210 nm.

  • Identify and quantify the this compound peak based on the retention time of the standard.

Method Validation Summary

The following table summarizes typical validation parameters for this method. These values are illustrative and should be determined experimentally.

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Workflow for Achiral HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_std Prepare Standard Solutions (1-100 µg/mL) inject Inject 10 µL of Sample/Standard prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject run Run Gradient Program inject->run detect Detect at 210 nm run->detect identify Identify Peak by Retention Time detect->identify quantify Quantify using Calibration Curve identify->quantify

Caption: Workflow for Achiral HPLC Analysis of this compound.

Part 2: Chiral Separation of N-Acetyl-D-serine and N-Acetyl-L-serine

For the separation of the D and L enantiomers of N-Acetyl-serine, a chiral stationary phase (CSP) is required. Alternatively, pre-column derivatization with a chiral reagent can be employed, followed by separation on a standard C18 column.[1][2][3] This section outlines a direct method using a chiral column.

Chromatographic Conditions (Chiral)

The following conditions are a starting point for method development for the chiral separation of this compound enantiomers. Optimization may be required.

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column Chiral Stationary Phase (CSP) Column (e.g., CHIROBIOTIC T, 250 x 4.6mm)
Mobile Phase Methanol/Water (e.g., 98/2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Experimental Protocol (Chiral)

Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of methanol and HPLC-grade water.

    • Degas the mobile phase.

  • Standard Solution Preparation:

    • Prepare stock solutions of N-Acetyl-D-serine and N-Acetyl-L-serine standards (if available) and a racemic mixture of this compound in the mobile phase.

    • Prepare working standards at appropriate concentrations.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

HPLC Analysis Procedure (Chiral)

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes.

  • Inject the standard solutions to determine the retention times of each enantiomer.

  • Inject the sample solution.

  • Run the analysis in isocratic mode.

  • Monitor the absorbance at 210 nm.

  • Identify and quantify the enantiomers based on their retention times.

Method Validation Summary (Chiral)

Validation ParameterTypical Specification
Resolution (Rs) > 1.5
Linearity (R²) ≥ 0.999 for each enantiomer
Range To be determined based on application
LOD To be determined
LOQ To be determined
Accuracy (% Recovery) 98 - 102% for each enantiomer
Precision (% RSD) < 2% for each enantiomer

Logical Flow for Chiral Method Development

G start Start: Chiral Separation Required select_column Select Chiral Stationary Phase (CSP) Column start->select_column screen_mobile Screen Mobile Phases (e.g., Methanol/Water, Acetonitrile/Water) select_column->screen_mobile optimize Optimize Mobile Phase Composition and Flow Rate screen_mobile->optimize validate Validate Method (Resolution, Linearity, Accuracy, Precision) optimize->validate end Final Chiral HPLC Method validate->end

Caption: Logical workflow for developing a chiral HPLC separation method.

The described HPLC methods provide a framework for the quantitative analysis of this compound and the chiral separation of its enantiomers. The achiral method is robust and suitable for routine analysis of the total compound concentration. The chiral method provides a starting point for the separation of N-Acetyl-D-serine and N-Acetyl-L-serine, which is essential for stereospecific studies. Both methods require in-lab validation to ensure they meet the specific requirements of the intended application.

References

Application Notes and Protocols for N-Acetyl-DL-serine in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-serine is a derivative of the amino acid serine that serves as a valuable substrate for the characterization and assay of specific enzymes, primarily aminoacylases. Aminoacylase I (ACY1), a cytosolic zinc-binding metalloenzyme, is of particular interest as it catalyzes the hydrolysis of N-acetylated amino acids to yield a free amino acid and acetate.[1][2] This enzymatic activity is a key step in the catabolism of N-terminally acetylated proteins.[1] The study of ACY1 activity is crucial for understanding its physiological roles and its implications in various disease states, including a rare inherited metabolic disorder known as Aminoacylase 1 deficiency (ACY1D), which is characterized by the accumulation of N-acetylated amino acids in urine.[3][4]

These application notes provide detailed protocols for utilizing this compound as a substrate to measure the activity of aminoacylases. The methodologies described include both spectrophotometric and chromatographic techniques suitable for kinetic analysis and high-throughput screening.

Principle of the Enzyme Assay

The enzymatic deacetylation of this compound by aminoacylase produces L-serine and acetate. The rate of this reaction can be monitored by quantifying the formation of L-serine over time. Two primary methods for this quantification are detailed: a spectrophotometric assay based on the reaction of the liberated amino acid with ninhydrin, and a high-performance liquid chromatography (HPLC) method for the direct measurement of serine.

Enzymatic Reaction:

N-Acetyl-L-serine + H₂O ---(Aminoacylase I)---> L-Serine + Acetate

Note: Aminoacylase I is stereospecific and will only act on the L-enantiomer of the racemic this compound mixture.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for an aminoacylase I activity assay using this compound as a substrate.

Aminoacylase_Assay_Workflow General Workflow for Aminoacylase I Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of L-Serine cluster_analysis Data Analysis reagent_prep Prepare Reagents: - this compound (Substrate) - Aminoacylase I (Enzyme) - Assay Buffer reaction_setup Incubate Enzyme with This compound reagent_prep->reaction_setup sample_prep Prepare Enzyme Sample (e.g., purified enzyme, cell lysate) sample_prep->reaction_setup reaction_termination Stop Reaction at Defined Time Points reaction_setup->reaction_termination spectrophotometry Spectrophotometric Assay (e.g., Ninhydrin) reaction_termination->spectrophotometry hplc HPLC Analysis reaction_termination->hplc data_quantification Quantify L-Serine Concentration spectrophotometry->data_quantification hplc->data_quantification kinetic_analysis Determine Enzyme Activity and Kinetic Parameters data_quantification->kinetic_analysis

Caption: Workflow for Aminoacylase I Activity Assay.

Data Presentation

SubstrateRelative Activity (%)
N-Formyl-L-methionine100
N-Acetyl-L-methionine47
N-Acetyl-L-alanine36
N-Acetyl-L-asparagine33
N-Acetyl-L-cysteine15
This compound 15
N-Acetyl-L-glutamic acid13
N-Chloroacetyl-L-phenylalanine13
N-Acetyl-L-leucine9
Table 1: Substrate specificity of aminoacylase from Pyrococcus furiosus.

Experimental Protocols

Protocol 1: Spectrophotometric Aminoacylase Activity Assay (Ninhydrin-Based)

This protocol is adapted from a general method for determining aminoacylase activity by quantifying the released amino acid using a ninhydrin reagent.

1. Materials and Reagents:

  • This compound (Substrate)

  • Purified aminoacylase I or cell/tissue lysate containing the enzyme

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5

  • Ninhydrin Reagent

  • Reaction Stop Solution: 1 M HCl

  • L-Serine standards (for calibration curve)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Assay Buffer.

    • Prepare a series of L-Serine standards of known concentrations (e.g., 0 to 2 mM) in Assay Buffer for the calibration curve.

    • Dilute the aminoacylase enzyme to an appropriate concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Enzyme Reaction:

    • Set up the reaction in microcentrifuge tubes.

    • For each reaction, add 50 µL of Assay Buffer, 25 µL of the this compound stock solution (to achieve the desired final substrate concentration), and 25 µL of the diluted enzyme solution.

    • Include a negative control with no enzyme (add 25 µL of Assay Buffer instead).

    • Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a specific time (e.g., 15, 30, 45, 60 minutes).

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Ninhydrin Reaction and Measurement:

    • To each reaction tube, add a specific volume of the ninhydrin reagent (the volume and concentration of the ninhydrin reagent should be optimized based on the specific formulation used).

    • Heat the tubes in a boiling water bath for a defined period (e.g., 15 minutes) to allow for color development.

    • Cool the tubes to room temperature.

    • Transfer a suitable volume of the reaction mixture to a 96-well microplate.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the L-Serine standards against their concentrations.

    • Determine the concentration of L-Serine produced in the enzymatic reactions from the standard curve.

    • Calculate the rate of the enzymatic reaction (µmol of serine produced per minute).

    • Determine the specific activity of the enzyme (µmol/min/mg of protein).

Protocol 2: HPLC-Based Aminoacylase Activity Assay

This protocol provides a more direct and sensitive method for quantifying the L-serine produced in the enzymatic reaction.

1. Materials and Reagents:

  • This compound (Substrate)

  • Purified aminoacylase I or cell/tissue lysate

  • Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.5

  • Reaction Stop Solution: 10% Trichloroacetic acid (TCA)

  • L-Serine standards

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence after derivatization)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA)) if required for detection

2. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Assay Buffer.

    • Prepare a series of L-Serine standards of known concentrations in Assay Buffer.

    • Dilute the aminoacylase enzyme to an appropriate concentration in Assay Buffer.

  • Enzyme Reaction:

    • Set up the reaction in microcentrifuge tubes.

    • For each reaction, add 50 µL of Assay Buffer, 25 µL of the this compound stock solution, and 25 µL of the diluted enzyme solution.

    • Include a negative control with no enzyme.

    • Incubate at the optimal temperature (e.g., 37°C) for various time points.

    • Stop the reaction by adding 10 µL of 10% TCA.

    • Centrifuge the tubes to pellet any precipitated protein.

  • Sample Preparation for HPLC:

    • Collect the supernatant for analysis.

    • If derivatization is required, follow the specific protocol for the chosen derivatizing agent (e.g., OPA).

  • HPLC Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Separate L-serine from other reaction components using an appropriate mobile phase and gradient.

    • Detect the L-serine using a suitable detector.

    • Quantify the amount of L-serine produced by comparing the peak areas to the standard curve.

  • Data Analysis:

    • Calculate the rate of product formation (µmol/min).

    • Determine the specific activity of the enzyme (µmol/min/mg).

    • For kinetic analysis, perform the assay with varying concentrations of this compound to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Logical Relationships in Substrate Specificity

The following diagram illustrates the substrate preference of aminoacylase I, highlighting that while it acts on a range of N-acetylated amino acids, it shows higher activity towards those with hydrophobic side chains.

Substrate_Specificity Aminoacylase I Substrate Specificity cluster_substrates N-Acetyl-Amino Acid Substrates ACY1 Aminoacylase I (ACY1) Met N-Acetyl-Methionine ACY1->Met High Activity Ala N-Acetyl-Alanine ACY1->Ala High Activity Leu N-Acetyl-Leucine ACY1->Leu Moderate Activity Ser N-Acetyl-Serine ACY1->Ser Lower Activity Glu N-Acetyl-Glutamic Acid ACY1->Glu Lower Activity

Caption: Substrate preference of Aminoacylase I.

Conclusion

This compound is a suitable substrate for assaying aminoacylase I activity. The choice between a spectrophotometric and an HPLC-based method will depend on the required sensitivity, throughput, and available equipment. The provided protocols offer a starting point for developing and optimizing enzyme assays for research and drug development applications. Further investigation is required to establish the specific kinetic parameters of various aminoacylases with this compound.

References

Application Notes and Protocols for the Quantification of N-Acetyl-DL-serine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of N-Acetyl-DL-serine in various biological matrices. The protocols described herein are essential for researchers in metabolic studies, drug development, and clinical diagnostics who require accurate measurement of this N-acetylated amino acid.

Introduction

This compound is an acetylated derivative of the amino acid serine. The presence and concentration of N-acetylated amino acids in biological fluids can be indicative of various physiological and pathological states. N-acetylation is a common post-translational modification of proteins and the resulting N-acetylated amino acids can be released during protein degradation[1]. Accurate quantification of this compound is crucial for understanding its metabolic role and for its potential as a biomarker.

This document outlines protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a generic enzymatic assay, providing robust and sensitive methods for the quantification of this compound.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of N-acetylated amino acids in biological fluids, providing an expected range of performance for the described methods. Please note that specific values for this compound may vary depending on the specific matrix and instrumentation.

Analytical MethodBiological MatrixAnalyteLLOQLinearity RangeIntraday Precision (%RSD)Interday Precision (%RSD)Reference
LC-MS/MS Human PlasmaN-Acetylcysteine10 ng/mL10-5000 ng/mL< 15%< 15%[2]
Human PlasmaD-Serine0.19 nmol/mL0.19-25 nmol/mL< 8.38%< 8.38%[1]
GC-MS Human Urine, PlasmaFree Amino Acids0.3-30 µMNot Specified0.9-14.3%1.5-14.1%[3]
Human UrineN-acetylated amino acidsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Metabolic Pathway of this compound

The metabolic pathway of this compound involves its synthesis from serine and acetyl-CoA, and its degradation back to serine and acetate. This process is part of the broader metabolism of N-acetylated amino acids.

metabolic_pathway Metabolic Pathway of this compound Serine DL-Serine NAS This compound Serine->NAS Acetyl-CoA -> CoA NAT AcetylCoA Acetyl-CoA NAT N-Acetyltransferase (NAT) NAS->Serine H₂O -> Acetate ACY1 Acetate Acetate Protein N-terminally Acetylated Proteins (Serine at N-terminus) Protein->NAS Proteolysis Proteolysis Proteolysis ACY1 Aminoacylase I (ACY1)

Caption: Metabolic pathway showing the synthesis and degradation of this compound.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

a. Sample Preparation Workflow

sample_prep_lcms start Human Plasma Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile or trichloroacetic acid) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis sample_prep_gcms start Urine Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction drying Drying under Nitrogen extraction->drying derivatization Derivatization (e.g., with propyl chloroformate) drying->derivatization extraction2 Extraction of Derivatives derivatization->extraction2 analysis GC-MS Analysis extraction2->analysis enzymatic_assay start Biological Sample pretreatment Sample Pretreatment (e.g., deproteinization) start->pretreatment incubation Incubation with Aminoacylase I pretreatment->incubation reaction_stop Stop Reaction incubation->reaction_stop quantification Quantification of L-Serine (e.g., HPLC, colorimetric assay) reaction_stop->quantification result N-Acetyl-L-serine Concentration quantification->result

References

Application Notes and Protocols for Investigating the Antimicrobial Activity of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-DL-serine is a derivative of the amino acid serine. Preliminary studies have indicated its potential as an antimicrobial agent, with reported activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus.[1][2][3][4] This document provides a comprehensive set of protocols for the systematic investigation of the antimicrobial properties of this compound. The following application notes and experimental procedures are designed to guide researchers in determining the compound's potency, spectrum of activity, and potential mechanism of action. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Proposed Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of related serine derivatives and the significance of N-acetylation in bacterial physiology, a potential mechanism can be proposed for investigation. Serine derivatives have been shown to interfere with cell wall biosynthesis. For instance, D-cycloserine, a structural analog of D-alanine, inhibits enzymes crucial for peptidoglycan synthesis. It is hypothesized that this compound may act as a competitive inhibitor of enzymes involved in amino acid metabolism or cell wall synthesis. The N-acetyl group could play a role in transport into the bacterial cell or in the binding to the active site of a target enzyme.

Furthermore, N-acetylation is a vital post-translational modification in bacteria that regulates the activity of various enzymes, including those in central metabolism. This compound could potentially disrupt these regulatory pathways.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of this compound, focusing on the potential disruption of cell wall synthesis and metabolic pathways.

N-Acetyl-DL-serine_MoA cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis Pathway cluster_2 Metabolic Pathway NAS_ext This compound (Extracellular) Transport Uptake via Amino Acid Transporter NAS_ext->Transport NAS_int This compound (Intracellular) Transport->NAS_int Enzyme_A Target Enzyme (e.g., Alanine Racemase) NAS_int->Enzyme_A Competitive Inhibition Enzyme_B Target Metabolic Enzyme NAS_int->Enzyme_B Allosteric Inhibition Precursors Peptidoglycan Precursors Precursors->Enzyme_A Normal Substrate Cell_Wall Peptidoglycan Synthesis Enzyme_A->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Metabolite_X Essential Metabolite X Metabolite_X->Enzyme_B Metabolite_Y Essential Metabolite Y Enzyme_B->Metabolite_Y Growth_Inhibition Inhibition of Bacterial Growth Metabolite_Y->Growth_Inhibition

Caption: Hypothetical mechanism of this compound antimicrobial activity.

Experimental Protocols

The following protocols are provided to determine the antimicrobial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Bacillus cereus ATCC 14579, Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Positive control antibiotic (e.g., vancomycin)

  • Solvent for this compound (e.g., sterile deionized water, DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

    • Include a growth control well (bacteria and CAMHB, no compound) and a sterility control well (CAMHB only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

The following diagram outlines the workflow for the MIC assay.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Compound Serial Dilution of This compound in 96-well plate Prep_Inoculum->Dilute_Compound Inoculate_Plate Inoculate Plate with Bacterial Suspension Dilute_Compound->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plating and Incubation:

    • Spot-inoculate the 10 µL aliquots onto separate, labeled MHA plates.

    • Also, plate an aliquot from the growth control well (may require dilution) to confirm the initial inoculum count.

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate of bacterial killing over time when exposed to the antimicrobial agent.

Materials:

  • This compound

  • Bacterial strain in logarithmic growth phase

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile PBS for dilutions

  • MHA plates

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test organism in CAMHB.

    • Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube (no compound).

  • Time-Course Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

    • Plate 100 µL of appropriate dilutions onto MHA plates.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial strain

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader (570 nm)

Procedure:

  • Biofilm Formation:

    • Prepare serial dilutions of this compound in TSB in a 96-well plate.

    • Add the bacterial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) to each well.

    • Include a growth control (no compound) and a sterility control.

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining:

    • Gently discard the planktonic cells by inverting the plate.

    • Wash the wells carefully with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-30 minutes.

  • Quantification:

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a plate reader.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: MIC and MBC of this compound against Test Organisms

Test OrganismThis compound MIC (µg/mL)This compound MBC (µg/mL)Control Antibiotic MIC (µg/mL)
Bacillus cereus ATCC 14579
Staphylococcus aureus ATCC 29213
[Other Test Organism]

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12
24

Table 3: Biofilm Inhibition by this compound against Staphylococcus aureus ATCC 29213

Concentration (µg/mL)Absorbance at 570 nm (Mean ± SD)% Biofilm Inhibition
Growth Control0
[Concentration 1]
[Concentration 2]
[Concentration 3]
[Concentration 4]

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive investigation of the antimicrobial properties of this compound. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain valuable insights into its potential as a novel antimicrobial agent. Further studies can then be designed to elucidate its precise mechanism of action and to evaluate its efficacy in more complex models.

References

Utilizing N-Acetyl-DL-serine as a Versatile Building Block in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-serine, a racemic mixture of the N-acetylated form of the amino acid serine, presents a unique building block for peptide synthesis. Its incorporation can influence the biological activity, stability, and conformational properties of peptides. This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, with a focus on solid-phase peptide synthesis (SPPS). It addresses the opportunities and challenges associated with using a racemic building block and offers methodologies for the synthesis, purification, and characterization of the resulting peptides. The presence of both D- and L-configurations in this compound can lead to the synthesis of peptide diastereomers, which may offer advantages in drug discovery by creating libraries for screening and identifying peptides with enhanced therapeutic properties, such as increased resistance to enzymatic degradation.

Data Presentation

The use of this compound in peptide synthesis can be approached in two primary ways: as a precursor for chiral serine synthesis or for direct incorporation. The following tables summarize key quantitative data associated with these methodologies.

Table 1: Performance Benchmark of Enzymatic vs. Chemical Synthesis of a Dipeptide (e.g., Alanyl-Serine) [1]

ParameterEnzymatic Synthesis (from DL-serine)Chemical Synthesis (Fmoc-SPPS)
Yield >95%Typically 70-95%
Purity High (enantiomerically pure)High (>95% achievable with purification)
Reaction Time 48-72 hours (for hydrolysis steps)~1-2 days
Cost-effectiveness Generally more cost-efficient and scalable for industrial productionCan be more expensive due to reagents and solvents, especially at scale
Environmental Impact Greener, uses aqueous mediaGenerates significant chemical waste
Scalability Highly scalableScalable, but can be costly

Table 2: Common Coupling Reagents in Solid-Phase Peptide Synthesis

Coupling ReagentAcronymKey Features
N,N'-DicyclohexylcarbodiimideDCCOne of the first coupling reagents used; byproduct (DCU) is insoluble, making it less suitable for SPPS.
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochlorideEDCWater-soluble carbodiimide, allowing for easy removal of byproducts.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUWidely used with high coupling efficiency and low racemization when used with an additive like HOBt.
2-(7-Aza-benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATUHighly efficient coupling reagent, often used for difficult couplings and sterically hindered amino acids.
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium salt-based reagent with excellent coupling efficiency.

Experimental Protocols

Protocol 1: N-Acetylation of DL-Serine

This protocol describes the chemical synthesis of this compound from DL-serine, which can then be used for enzymatic resolution or direct incorporation into peptides.

Materials:

  • DL-serine

  • Purified water

  • Sodium hydroxide solution (e.g., 10 M)

  • Acetic anhydride

  • Reaction vessel with pH and temperature control

  • Stirrer

Procedure:

  • Dissolve DL-serine in purified water in the reaction vessel.

  • While stirring, adjust the pH to alkaline (9–11) by the controlled addition of sodium hydroxide solution to fully dissolve the serine.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride to the solution, maintaining the pH between 9 and 11 by the controlled addition of sodium hydroxide solution.

  • Continue the reaction at <30°C until completion. The reaction can be monitored by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The resulting solution containing this compound can be used directly in the next step or purified.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence using Fmoc-based SPPS. This will result in a mixture of diastereomeric peptides.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (e.g., 20%)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagent solution (e.g., HBTU/HOBt in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and byproducts.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: Dissolve the Fmoc-amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.

    • For this compound incorporation: Dissolve this compound (3-5 equivalents), a suitable coupling reagent like HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and allow the coupling to proceed. Coupling times may need to be optimized and monitored.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification and Characterization: Purify the resulting peptide diastereomers using reverse-phase HPLC, potentially with a chiral column for separation. Characterize the peptides by mass spectrometry.

Protocol 3: N-Terminal Acetylation of a Resin-Bound Peptide

This protocol is for adding an acetyl group to the N-terminus of a synthesized peptide before cleavage from the resin.

Materials:

  • Peptidyl-resin with a free N-terminus

  • Acetylation solution: Acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v)

  • DMF

  • DCM

Procedure:

  • After the final Fmoc deprotection and washing of the peptidyl-resin, add the acetylation solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • Proceed with the cleavage and deprotection of the N-terminally acetylated peptide as described in Protocol 2.

Mandatory Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound or Fmoc-AA) Wash1->Coupling Wash2 Washing Coupling->Wash2 Wash2->Deprotection Repeat for next AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Diastereomer_Formation Start Peptide Chain with Free N-terminus (on solid support) Coupling_Step Coupling Reaction Start->Coupling_Step Racemic_Mix This compound (Racemic Mixture) Racemic_Mix->Coupling_Step Diastereomers Mixture of Peptide Diastereomers (Peptide-L-Ser(Ac) & Peptide-D-Ser(Ac)) Coupling_Step->Diastereomers Separation Diastereomer Separation (Chiral HPLC) Diastereomers->Separation Product_L Peptide with N-Acetyl-L-serine Separation->Product_L Product_D Peptide with N-Acetyl-D-serine Separation->Product_D

Caption: Formation and separation of peptide diastereomers.

Conclusion

The use of this compound as a building block in peptide synthesis offers intriguing possibilities for creating novel peptides with potentially enhanced therapeutic properties. While its direct incorporation using SPPS presents the challenge of producing diastereomeric mixtures, this can also be viewed as an opportunity for generating peptide libraries for drug discovery. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their peptide synthesis endeavors. Careful optimization of coupling conditions and the use of appropriate analytical techniques for purification and characterization are crucial for success in this area. The choice between enzymatic resolution to obtain chiral serine and direct incorporation of the racemic mixture will depend on the specific goals of the research and the desired final product.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-Acetyl-DL-serine chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of N-Acetyl-DL-serine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chemical synthesis of this compound?

A1: The most common and efficient method is the N-acetylation of DL-serine using acetic anhydride in an alkaline aqueous solution. This approach is known for its high yield, often exceeding 98% under optimal conditions.[1]

Q2: What are the critical reaction parameters that influence the yield of this compound?

A2: The critical parameters are maintaining an alkaline pH between 9 and 11 and keeping the reaction temperature below 30°C.[1][2] Precise control of these conditions is crucial for maximizing yield and minimizing side reactions.

Q3: What are potential side reactions that can lead to low yield?

A3: A primary side reaction is the O-acetylation of the hydroxyl group on the serine side chain. Other potential side reactions include the formation of di-acetylated products, though this is less common for primary amines. Harsh reaction conditions, such as excessive heat, can also lead to the degradation of the starting material or product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the DL-serine starting material.[1]

Q5: What are the common purification methods for this compound, and how can they impact yield?

A5: A common purification method, especially when the product is used for subsequent enzymatic resolution, is ion-exchange chromatography.[1] Yield loss during purification can occur due to incomplete binding or elution from the column, or degradation of the product if the pH is not properly controlled during the process.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the root causes of low yield in your this compound synthesis.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Incorrect pH The pH of the reaction mixture is critical. Ensure the pH is maintained between 9 and 11 throughout the addition of acetic anhydride. Use a calibrated pH meter and add your base (e.g., NaOH solution) dropwise to maintain the correct pH.
Low Reaction Temperature While the reaction should be kept below 30°C to minimize side reactions, a temperature that is too low may slow down the reaction rate. Ensure the reaction is proceeding at a reasonable rate by monitoring with TLC.
Degraded Acetic Anhydride Acetic anhydride can hydrolyze over time. Use a fresh bottle of acetic anhydride for the best results.
Insufficient Mixing Ensure the reaction mixture is being stirred effectively to ensure proper mixing of the reactants.
Impure Starting Material Impurities in the DL-serine can interfere with the reaction. Use high-purity DL-serine.
Problem 2: Product is Impure or Oily
Possible Cause Suggested Solution
Side Product Formation The most likely side product is O-acetylated serine. To minimize this, ensure the pH is in the optimal range and the temperature does not exceed 30°C.
Excess Acetic Anhydride While a slight excess of acetic anhydride is often used, a large excess can lead to purification difficulties. Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents).
Incomplete Reaction Unreacted starting material is a common impurity. Allow the reaction to proceed to completion by monitoring with TLC.
Purification Issues If using ion-exchange chromatography, ensure the column is properly equilibrated and that the elution conditions are optimized for your product.

Data Presentation

The following table summarizes the expected yield and key parameters for the N-acetylation of DL-serine under optimal conditions.

Parameter Value Expected Yield
Reactants DL-serine, Acetic Anhydride>98%
Solvent Aqueous solution
pH 9 - 11
Temperature < 30°C

Experimental Protocols

N-acetylation of DL-serine

This protocol is adapted from established industrial methods for the synthesis of this compound.

Materials:

  • DL-serine

  • Sodium hydroxide solution (e.g., 2M)

  • Acetic anhydride

  • Reaction vessel with pH and temperature control

  • Stirrer

  • Purified water

Procedure:

  • Dissolve DL-serine in purified water in the reaction vessel.

  • While stirring, slowly add the sodium hydroxide solution to fully dissolve the serine and adjust the pH to between 9 and 11.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride to the solution while continuously monitoring and maintaining the pH between 9 and 11 by the controlled addition of the sodium hydroxide solution.

  • Continue the reaction at <30°C until completion, which can be monitored by TLC or HPLC.

  • The resulting solution contains this compound and can be used for subsequent purification or downstream applications.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Dissolve DL-serine in water add_base Adjust pH to 9-11 with NaOH start->add_base cool Cool to < 30°C add_base->cool add_anhydride Slowly add Acetic Anhydride (Maintain pH and Temp) cool->add_anhydride react Stir until reaction is complete add_anhydride->react monitor Monitor with TLC/HPLC react->monitor monitor->react Incomplete purify Purify via Ion-Exchange Chromatography monitor->purify Complete product This compound purify->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield start Low Yield? check_reaction Product in crude mixture? start->check_reaction check_params Reaction parameters correct? check_reaction->check_params Yes solution_side_reactions Investigate side reactions (e.g., O-acetylation) check_reaction->solution_side_reactions No check_reagents Reagents high quality? check_params->check_reagents No check_purification Significant loss during purification? check_params->check_purification Yes solution_params Adjust pH, Temp, Time check_params->solution_params No solution_reagents Use fresh/pure reagents check_reagents->solution_reagents No check_reagents->solution_side_reactions Yes solution_purification Optimize purification protocol check_purification->solution_purification Yes

References

Addressing solubility issues of N-Acetyl-DL-serine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with N-Acetyl-DL-serine in aqueous solutions.

Troubleshooting Guide

Issue 1: Incomplete Dissolution of this compound in Water

Problem: You are trying to dissolve this compound in water at room temperature, but the powder is not fully dissolving, or the solution appears cloudy.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Racemic Mixture Properties This compound is a racemic mixture of N-Acetyl-D-serine and N-Acetyl-L-serine. Racemic mixtures can sometimes have lower solubility than their individual pure enantiomers due to stronger crystal lattice energy.[1][2]This is an inherent property of the compound. The following solubilization methods can help overcome this.
Insufficient Agitation The powder may not be adequately dispersed in the solvent to facilitate dissolution.Use a vortex mixer for several minutes. For larger volumes, use a magnetic stirrer.
Low Temperature The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.Gently warm the solution to 30-40°C while stirring. Avoid excessive heat to prevent potential degradation.
Metastable Crystal Form The crystalline form of the supplied powder may be less soluble.Use sonication. A bath sonicator is recommended for 15-30 minutes to break up crystal lattices and enhance dissolution.[3]

Experimental Workflow for Dissolving this compound in Water:

start Weigh this compound add_water Add deionized water start->add_water vortex Vortex/Stir vigorously add_water->vortex observe1 Observe for complete dissolution vortex->observe1 incomplete1 Incomplete dissolution observe1->incomplete1 No complete Solution is ready for use observe1->complete Yes warm Warm to 30-40°C with stirring incomplete1->warm observe2 Observe for complete dissolution warm->observe2 incomplete2 Incomplete dissolution observe2->incomplete2 No observe2->complete Yes sonicate Sonicate for 15-30 minutes incomplete2->sonicate observe3 Observe for complete dissolution sonicate->observe3 observe3->complete

Caption: Workflow for dissolving this compound in water.

Issue 2: Precipitation of this compound in Buffered Solutions

Problem: this compound dissolves initially but then precipitates out of a buffered solution (e.g., PBS) over time or upon storage.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
pH-Dependent Solubility This compound has a carboxylic acid group and is more soluble at alkaline pH. The pH of your buffer may be too low to maintain solubility, especially at high concentrations. Its synthesis is often carried out at a pH of 9-11 to ensure solubility.[4][5]Adjust the pH of the solution. For many biological applications, a pH of 7.4 is desired. If precipitation occurs, consider preparing the stock solution at a slightly higher pH (e.g., 8.0) where it is more soluble, and then carefully adjusting the pH of the final working solution.
Buffer Composition Certain ions in the buffer may interact with this compound, reducing its solubility.If possible, try dissolving the compound in a different buffer system (e.g., TRIS or HEPES) to see if the issue persists.
Solution Instability N-acetylated amino acids can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. Degradation products may be less soluble.Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocol for Preparing a 100 mM Stock Solution in PBS (pH 7.4):

  • Weighing: Accurately weigh 1.471 g of this compound.

  • Initial Dissolution: Add the powder to 80 mL of phosphate-buffered saline (PBS).

  • pH Adjustment and Solubilization: While stirring, slowly add 1 M NaOH dropwise to raise the pH to ~8.0. This will aid in dissolution. Continue stirring until the powder is completely dissolved.

  • Final pH Adjustment: Carefully adjust the pH back to 7.4 with 1 M HCl.

  • Final Volume: Bring the total volume to 100 mL with PBS.

  • Sterilization and Storage: For sterile applications, pass the solution through a 0.22 µm filter. Store in aliquots at -20°C.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in water?

A1: The reported solubility of this compound in water is up to 125 mg/mL, which may require sonication to achieve. This corresponds to a concentration of approximately 850 mM. However, for practical purposes in a research setting, preparing stock solutions in the range of 100-200 mM is more common and achievable with standard laboratory equipment.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is significantly influenced by pH. As an N-acetylated amino acid with a free carboxylic acid group, its solubility increases in alkaline conditions (pH > 7) due to the deprotonation of the carboxyl group, forming a more soluble salt. The synthesis of this compound is often performed at a pH of 9-11 to maintain its solubility.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle warming to 30-40°C can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound.

Q4: Is there a difference in solubility between this compound, N-Acetyl-D-serine, and N-Acetyl-L-serine?

Q5: How should I store my this compound solutions?

A5: For short-term storage (a few days), solutions can be kept at 2-8°C. For long-term storage, it is recommended to sterilize the solution by filtration through a 0.22 µm filter, aliquot into single-use volumes, and store at -20°C or -80°C. This will help to prevent degradation and contamination. Avoid repeated freeze-thaw cycles.

Q6: My application involves cell culture. How should I prepare this compound for my experiments?

A6: For cell culture experiments, it is crucial to use sterile solutions. Prepare a concentrated stock solution (e.g., 100 mM) in a serum-free culture medium or a buffered salt solution (like PBS), adjusting the pH as needed for dissolution. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. This sterile stock can then be diluted to the final working concentration in your complete cell culture medium.

Q7: Is this compound involved in any known signaling pathways?

A7: this compound can be metabolized to D-serine, which is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The NMDA receptor is a key player in synaptic plasticity, learning, and memory. Therefore, this compound can be used in neuroscience research to modulate NMDA receptor activity. The cellular uptake of serine and its derivatives is an active area of research, with several amino acid transporters implicated.

Signaling Pathway of D-serine (derived from this compound) at the NMDA Receptor:

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda Binds to GluN2 subunit ca_influx Ca2+ Influx nmda->ca_influx Channel Opening d_serine D-serine d_serine->nmda Binds to GluN1 subunit downstream Downstream Signaling (Synaptic Plasticity) ca_influx->downstream

Caption: D-serine as a co-agonist at the NMDA receptor.

Quantitative Data Summary

Table 1: Solubility of this compound in Aqueous Solutions

Solvent Temperature pH Maximum Solubility Notes Reference
Deionized WaterRoom TemperatureNeutral~125 mg/mL (~850 mM)Requires sonication.
Aqueous Solution< 30°C9.0 - 11.0High (not quantified)Used for synthesis, indicating high solubility.

Note: The solubility in buffered solutions at physiological pH (e.g., 7.4) may be lower than the maximum solubility in pure water, and may require pH adjustment during preparation.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Deionized Water

Materials:

  • This compound (MW: 147.13 g/mol )

  • Deionized water

  • Vortex mixer

  • Bath sonicator

  • Sterile conical tubes

  • 0.22 µm syringe filter

Procedure:

  • Weigh out 147.13 mg of this compound and place it in a 15 mL sterile conical tube.

  • Add 8 mL of deionized water to the tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • If the powder is not fully dissolved, place the tube in a bath sonicator for 15-30 minutes, or until the solution is clear.

  • Once dissolved, add deionized water to bring the final volume to 10.0 mL.

  • For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot into smaller volumes and store at -20°C.

Protocol 2: Quantification of this compound in a Biological Sample using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled N-Acetyl-serine). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically suitable.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
  • Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transition: Monitor the transition from the precursor ion (m/z for [M+H]⁺) to a characteristic product ion. For this compound, the precursor ion would be approximately m/z 148.06. Product ions would need to be determined by infusion of a standard.

Workflow for LC-MS/MS Quantification of this compound:

sample Biological Sample add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms quantify Quantification using Standard Curve lc_ms->quantify

Caption: Workflow for quantifying this compound in biological samples.

References

Improving the stability of N-Acetyl-DL-serine in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of N-Acetyl-DL-serine in common experimental buffers. Below, you will find troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Troubleshooting Common Stability Issues

Researchers may encounter variability in their results when using this compound. This is often linked to the compound's stability in aqueous solutions. Here are some common problems and their solutions:

Issue 1: Inconsistent Experimental Outcomes

Inconsistent results can arise from the degradation of this compound in your experimental buffer. The primary degradation pathway is the hydrolysis of the N-acetyl group, yielding serine and acetic acid. This process is influenced by pH, temperature, and storage duration.

  • Recommendation: Prepare fresh solutions of this compound for each experiment. If you must store solutions, do so at -20°C or -80°C for no longer than one month, as recommended by suppliers[1][2]. Avoid repeated freeze-thaw cycles.

Issue 2: Loss of Potency Over Time

A gradual decrease in the expected biological or chemical activity of your this compound solution may indicate degradation.

  • Recommendation: Monitor the purity of your solution over time using analytical techniques like High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and its degradation products.

Issue 3: Unexpected pH Shifts in the Buffer

The hydrolysis of this compound releases acetic acid, which can lead to a decrease in the pH of a weakly buffered solution.

  • Recommendation: Use a buffer with sufficient buffering capacity for your experimental pH. Regularly monitor the pH of your stock and working solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in experimental buffers?

A1: The stability of this compound is primarily affected by:

  • pH: Stability is generally greatest around neutral pH. Extreme acidic or alkaline conditions can accelerate the hydrolysis of the N-acetyl bond.

  • Temperature: Higher temperatures increase the rate of degradation. For optimal stability, solutions should be kept on ice during experiments and stored at low temperatures (-20°C or -80°C).

  • Buffer Composition: While specific data for this compound is limited, studies on similar molecules suggest that the presence of certain metal ions could potentially catalyze degradation. The choice of buffering agent can also influence stability.

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, follow these guidelines:

  • Preparation: Dissolve this compound powder in a high-purity solvent (e.g., sterile water or a suitable buffer) to your desired concentration. Gentle warming or sonication may be needed to fully dissolve the compound.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months)[1][2].

Q3: What are the expected degradation products of this compound?

A3: The primary degradation product from the hydrolysis of the amide bond is serine and acetic acid . Under certain conditions, other degradation products may form, though these are less characterized for this specific molecule.

Q4: Can I use stabilizers to improve the longevity of my this compound solutions?

A4: While specific stabilizers for this compound are not well-documented, general strategies for stabilizing acetylated compounds can be considered. These may include the use of chelating agents like EDTA to sequester metal ions that could catalyze degradation. However, the compatibility of any stabilizer with your specific experimental system must be validated.

Quantitative Data on Stability

Direct quantitative data on the degradation rate of this compound in various buffers is not extensively available in the public domain. However, based on studies of structurally similar compounds like N-acetylcysteine (NAC), we can infer the relative stability under different conditions.

ParameterConditionExpected Stability of this compoundReference for Similar Compounds
pH Acidic (pH < 4)Reduced stability due to acid-catalyzed hydrolysis.[3]
Neutral (pH 6-8)Optimal stability.
Alkaline (pH > 8)Reduced stability due to base-catalyzed hydrolysis.
Temperature 4°CStable for short-term storage (days to weeks).
25°C (Room Temp)Gradual degradation over hours to days.
37°CAccelerated degradation.
Storage Frozen (-20°C)Stable for up to 1 month.
Frozen (-80°C)Stable for up to 6 months.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (100 mM)

  • Weigh out the required amount of this compound powder.

  • In a sterile container, add a small volume of high-purity water or your desired buffer.

  • Add the this compound powder to the solvent.

  • Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Bring the solution to the final desired volume with the solvent.

  • Sterile filter the solution through a 0.22 µm filter if required for your application.

  • Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Monitoring the Stability of this compound using HPLC

This protocol provides a general framework. The specific parameters will need to be optimized for your HPLC system and column.

  • Prepare a standard curve: Create a series of known concentrations of this compound and its potential degradation product, serine.

  • Sample Preparation: At specified time points, take an aliquot of your this compound solution stored under the conditions you are testing. Dilute the sample to fall within the range of your standard curve.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a common choice for separating small polar molecules.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the peptide bond and carboxylic acid group.

  • Data Analysis: Quantify the peak areas corresponding to this compound and serine. Calculate the percentage of degradation over time.

Visualizing Workflows and Pathways

Stability_Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results Check_Solution_Prep Review Solution Preparation and Storage Inconsistent_Results->Check_Solution_Prep Check_pH Check Buffer pH Inconsistent_Results->Check_pH Prepare_Fresh Prepare Fresh Solution for Each Experiment Check_Solution_Prep->Prepare_Fresh Monitor_Purity Monitor Purity with HPLC Check_Solution_Prep->Monitor_Purity Degradation_Confirmed Degradation Confirmed Monitor_Purity->Degradation_Confirmed No_Degradation No Degradation Detected Monitor_Purity->No_Degradation Adjust_Buffer Use Buffer with Adequate Capacity Check_pH->Adjust_Buffer Degradation_Confirmed->Prepare_Fresh Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

Caption: Troubleshooting workflow for inconsistent results with this compound.

Degradation_Pathway NADS This compound Hydrolysis Hydrolysis (H₂O, pH, Temp) NADS->Hydrolysis Serine Serine Hydrolysis->Serine Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for the Enzymatic Synthesis of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Acetyl-DL-serine. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: a chemoenzymatic method and a direct enzymatic method. The chemoenzymatic approach first involves the chemical N-acetylation of DL-serine, followed by enzymatic resolution to separate the D- and L-enantiomers. Direct enzymatic synthesis aims to use an enzyme, such as a lipase or an acyltransferase, to directly catalyze the acetylation of DL-serine.

Q2: Which type of enzyme is suitable for the direct enzymatic synthesis of this compound?

A2: Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), and N-acetyltransferases are potential candidates for direct enzymatic acylation. Lipases are versatile and can function in non-aqueous media, while N-acetyltransferases offer high specificity for the N-acetylation of amino acids.

Q3: What are the critical reaction parameters to control for optimal synthesis?

A3: Key parameters to optimize include pH, temperature, enzyme concentration, substrate concentration (DL-serine and acetyl donor), reaction time, and the choice of solvent (for lipase-catalyzed reactions). Each of these factors can significantly impact reaction rate, yield, and enzyme stability.

Q4: How can I monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction.[1][2][3] It allows for the separation and quantification of the substrate (DL-serine), the product (this compound), and any byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.

Q5: What are common acyl donors for the enzymatic acetylation of serine?

A5: For lipase-catalyzed reactions, common acyl donors include vinyl acetate or acetic anhydride. For reactions catalyzed by N-acetyltransferases, acetyl-CoA is the natural acyl donor. The choice of acyl donor can influence the reaction rate and equilibrium.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions (e.g., extreme pH or temperature).- Verify the storage conditions of the enzyme. - Perform an activity assay with a standard substrate to confirm enzyme viability. - Optimize pH and temperature according to the enzyme's specifications.
Sub-optimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the specific enzyme.- Conduct small-scale experiments to screen a range of pH values and temperatures. - For lipase-catalyzed reactions, test various organic solvents to find one that maximizes both enzyme activity and substrate solubility.
Low Substrate Concentration: The concentration of DL-serine or the acetyl donor may be too low, limiting the reaction rate.[4][5]- Gradually increase the substrate concentration to determine the saturation point. Be aware that very high substrate concentrations can sometimes lead to inhibition.
Product Inhibition: The accumulation of this compound or a co-product (e.g., coenzyme A) may be inhibiting the enzyme.- Consider in-situ product removal techniques if feasible. - Analyze the reaction kinetics to determine if product inhibition is occurring.
Incomplete Reaction Reaction Equilibrium Reached: The reaction may be reversible and has reached equilibrium.- To shift the equilibrium towards the product, consider increasing the concentration of one of the substrates or removing a co-product. For example, using an irreversible acyl donor like vinyl acetate can drive the reaction to completion.
Enzyme Inactivation Over Time: The enzyme may be losing activity during the course of the reaction.- Investigate the operational stability of the enzyme under the reaction conditions. - Consider enzyme immobilization, which can enhance stability. - A fed-batch approach with periodic addition of fresh enzyme could be beneficial.
Formation of Byproducts O-Acylation: In the case of serine, the hydroxyl group on the side chain can be acylated in addition to the amino group, leading to an ester byproduct.- Employing an enzyme with high N-acylation selectivity, such as certain lipases or N-acetyltransferases, can minimize this. - Modifying the reaction conditions (e.g., solvent, pH) may alter the enzyme's regioselectivity.
Enzyme-catalyzed Side Reactions: The enzyme may have promiscuous activity, catalyzing other reactions with the substrates or products.- Purify the enzyme to remove any contaminating enzymes. - Analyze the byproducts to understand the nature of the side reactions and adjust conditions accordingly.
Difficulty in Product Purification Similar Properties of Product and Substrate: this compound and DL-serine may have similar polarities, making separation challenging.- Optimize the mobile phase and column for HPLC or column chromatography to achieve better separation. - Consider derivatization of the amino group of unreacted serine to alter its properties before purification.

Data Presentation

Table 1: Optimized Reaction Conditions for the Chemoenzymatic Synthesis of this compound.

Parameter Condition Reference
N-acetylation (Chemical Step)
pH9-11
Temperature< 30°C
Acylating AgentAcetic Anhydride
Enzymatic Hydrolysis (D-Aminoacylase)
pH7.9 - 8.2
Temperature38 - 39°C
Incubation Time48 - 72 hours
Enzymatic Hydrolysis (L-Aminoacylase)
pH6.9 - 7.2
Temperature38 - 39°C
Incubation Time48 - 72 hours

Table 2: Proposed Starting Conditions for Direct Enzymatic Synthesis of this compound.

Parameter Condition (Lipase-Catalyzed) Condition (N-Acetyltransferase-Catalyzed)
Enzyme Immobilized Candida antarctica lipase B (Novozym 435)D-amino acid N-acetyltransferase
Substrates DL-serine, Vinyl acetateDL-serine, Acetyl-CoA
Solvent tert-Butanol or other suitable organic solventAqueous buffer (e.g., 50 mM HEPES)
pH Not directly controlled in organic media~7.5
Temperature 40 - 60°C~30°C
Enzyme Loading 10-20% (w/w of substrates)To be determined empirically
Substrate Ratio 1:1 to 1:2 molar ratio of serine to vinyl acetateTo be determined empirically
Reaction Time 24 - 48 hours1 - 24 hours

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of this compound and Subsequent Resolution

Part A: Chemical N-acetylation of DL-serine

  • Dissolve DL-serine in purified water in a reaction vessel equipped with pH and temperature control.

  • While stirring, add sodium hydroxide solution to fully dissolve the serine.

  • Cool the solution to below 30°C.

  • Slowly add acetic anhydride to the solution while maintaining the pH between 9 and 11 by the controlled addition of sodium hydroxide solution.

  • Continue the reaction at <30°C until completion, which can be monitored by TLC or HPLC. The resulting solution contains this compound.

Part B: Enzymatic Resolution using D-Aminoacylase

  • Adjust the pH of the this compound solution from Part A to the optimal range for D-aminoacylase (pH 7.9–8.2).

  • Add the D-aminoacylase to the solution. The enzyme concentration should be optimized for the specific activity of the enzyme preparation.

  • Incubate the mixture at the optimal temperature for the enzyme (38–39°C) with gentle stirring.

  • Monitor the progress of the reaction by measuring the formation of D-serine or the disappearance of N-acetyl-D-serine using HPLC. The reaction is typically run for 48–72 hours.

  • The resulting mixture contains D-serine and unreacted N-acetyl-L-serine. These can be separated using techniques like ion-exchange chromatography.

Protocol 2: Proposed Direct Enzymatic Synthesis of this compound using Lipase

  • To a sealed reaction vessel, add DL-serine, vinyl acetate, and a suitable organic solvent (e.g., tert-butanol).

  • Add the immobilized lipase (e.g., Novozym 435) to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 50°C) with agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Upon completion, separate the immobilized enzyme by filtration.

  • The solvent can be removed under reduced pressure, and the product, this compound, can be purified from the remaining unreacted substrates by chromatography.

Visualizations

experimental_workflow cluster_chemoenzymatic Chemoenzymatic Synthesis cluster_direct_enzymatic Direct Enzymatic Synthesis chem_start DL-Serine chem_acetylation Chemical Acetylation (Acetic Anhydride, pH 9-11) chem_start->chem_acetylation chem_intermediate This compound chem_acetylation->chem_intermediate chem_enzymatic Enzymatic Resolution (D-Aminoacylase) chem_intermediate->chem_enzymatic chem_products D-Serine + N-Acetyl-L-serine chem_enzymatic->chem_products direct_start DL-Serine + Acetyl Donor direct_enzyme Enzymatic Acetylation (Lipase or N-Acetyltransferase) direct_start->direct_enzyme direct_product This compound direct_enzyme->direct_product

Caption: Comparative workflow for chemoenzymatic and direct enzymatic synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_enzyme Is the enzyme active? start->check_enzyme Yes replace_enzyme Replace enzyme and re-run. check_enzyme->replace_enzyme No check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes replace_enzyme->start optimize_conditions Optimize pH, temperature, and solvent. check_conditions->optimize_conditions No check_substrates Is substrate concentration limiting? check_conditions->check_substrates Yes optimize_conditions->start increase_substrates Increase substrate concentration. check_substrates->increase_substrates Yes check_inhibition Is product inhibition occurring? check_substrates->check_inhibition No increase_substrates->start product_removal Consider in-situ product removal. check_inhibition->product_removal Yes end Yield Improved check_inhibition->end No product_removal->start

References

Overcoming challenges in the purification of N-Acetyl-DL-serine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Acetyl-DL-serine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield After Crystallization - The compound is too soluble in the chosen solvent. - Incomplete precipitation. - Premature crystallization during hot filtration.- Select a solvent in which the compound is soluble when hot but sparingly soluble at cold temperatures. - Consider using a co-solvent system (a "good" solvent and a "bad" solvent) to fine-tune solubility.[1] - Ensure the solution is sufficiently cooled in an ice bath to maximize crystal formation.[1] - Pre-heat the filtration apparatus to prevent the product from crystallizing on the filter paper.[1]
Formation of Oil Instead of Crystals - The compound is "salting out" of the solution due to high concentration or inappropriate solvent polarity.- Use a more polar solvent system. - Adjust the pH of the solution away from the isoelectric point.
Poor Separation of Enantiomers in Chiral HPLC - Incorrect chiral stationary phase (CSP) selection. - Suboptimal mobile phase composition. - Poor peak shape.- Select a CSP known to be effective for amino acid derivatives, such as polysaccharide-based or cyclodextrin-based columns.[2] - Optimize the mobile phase by adjusting the ratio of non-polar and polar solvents. Small changes can significantly impact resolution.[2] - For basic compounds like this compound, adding a basic additive like diethylamine (DEA) to the mobile phase can improve peak shape. - Decrease the flow rate to enhance peak efficiency and resolution.
Inconsistent Retention Times in HPLC - Fluctuations in pump pressure. - Column contamination or degradation. - Improperly prepared mobile phase.- Check for leaks in the system and ensure pump seals are in good condition. - Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need replacement. - Ensure the mobile phase is well-mixed, degassed, and that the pH is stable.
Low Purity of Final Product - Incomplete removal of starting materials (DL-serine, acetic anhydride). - Presence of side-reaction byproducts. - Inefficient separation of enantiomers.- Optimize the purification method (e.g., recrystallization solvent, chromatography gradient). - Consider a multi-step purification approach combining different techniques (e.g., crystallization followed by chromatography). - For enantiomeric impurities, enzymatic resolution or preparative chiral HPLC are effective methods.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in synthetically produced this compound?

Common impurities can include unreacted starting materials such as DL-serine and acetic acid, as well as byproducts from the acetylation reaction. The most significant impurity is often the undesired enantiomer (N-Acetyl-L-serine if N-Acetyl-D-serine is the target, and vice-versa).

2. How can I effectively separate the D- and L-enantiomers of N-Acetyl-serine?

The primary methods for resolving the racemic mixture of this compound are:

  • Enzymatic Resolution: This technique utilizes stereospecific enzymes, such as aminoacylases, to selectively hydrolyze the N-acetyl group from one of the enantiomers. For example, D-aminoacylase will hydrolyze N-acetyl-D-serine to D-serine, which can then be separated from the unreacted N-acetyl-L-serine. This method can achieve high yields (often exceeding 95% with recycling of intermediates) and high enantiomeric excess (>99%).

  • Chiral High-Performance Liquid Chromatography (HPLC): This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This technique is particularly useful for both analytical and preparative scale separations.

3. What is a good starting point for developing a crystallization protocol for this compound?

A general approach is to use a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water is often a suitable solvent for N-acetylated amino acids.

  • General Protocol:

    • Dissolve the crude this compound in a minimal amount of hot deionized water.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold water.

    • Dry the crystals under vacuum.

4. How does pH affect the stability and purification of this compound?

The pH of the solution is critical during both synthesis and purification:

  • Synthesis: The N-acetylation of DL-serine is typically carried out under alkaline conditions (pH 9-11) to deprotonate the amino group, making it more nucleophilic.

  • Purification: In ion-exchange chromatography, the pH of the buffer determines the charge of the molecule and its interaction with the stationary phase. For N-acetylated amino acids, which are acidic, an anion-exchange column can be used. The pH should be carefully controlled to ensure proper binding and elution.

  • Stability: N-acetylated amino acids can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the acetyl group.

5. What analytical techniques are suitable for assessing the purity of this compound?

Several methods can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase HPLC for general purity assessment and chiral HPLC for determining enantiomeric excess are widely used.

  • Thin-Layer Chromatography (TLC): A quick and simple method to get a qualitative assessment of purity.

  • Mass Spectrometry (MS): Can be coupled with LC (LC-MS) to identify and quantify the compound and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify impurities if they are present in sufficient quantities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Enantiomers

Method Principle Typical Purity (Optical) Typical Yield Advantages Disadvantages
Enzymatic Resolution Stereospecific hydrolysis of one enantiomer by an enzyme (e.g., aminoacylase).> 99%> 95% (with recycling)High selectivity, high yield, environmentally friendly.Requires specific enzymes, may involve multiple steps.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.> 99%Dependent on scale (analytical to preparative).Direct separation, applicable to a wide range of compounds.Can be expensive, especially at a preparative scale; requires method development.
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.Variable, can be high.Typically lower per cycle (max 50% without racemization and recycling).Established technique.Requires a suitable and often expensive resolving agent, can be labor-intensive.

Experimental Protocols

Protocol 1: Enzymatic Resolution of this compound

This protocol is adapted from a method for preparing D- and L-serine and involves the enzymatic resolution of this compound.

  • N-Acetylation of DL-serine:

    • Dissolve DL-serine in purified water.

    • While stirring, add a sodium hydroxide solution to facilitate dissolution and adjust the pH to 9-11.

    • Maintain the temperature below 30°C and slowly add acetic anhydride to carry out the acylation reaction.

  • Enantioselective Hydrolysis with D-Aminoacylase:

    • Dilute the this compound solution with purified water and adjust the pH to 7.9-8.2.

    • Warm the solution to 38-39°C.

    • Add D-aminoacylase and incubate for 48 hours. This will hydrolyze N-acetyl-D-serine to D-serine, leaving N-acetyl-L-serine intact.

  • Purification of D-Serine via Ion-Exchange Chromatography:

    • Load the reaction mixture onto a strong acidic cation exchange resin column.

    • The positively charged D-serine will bind to the resin, while the negatively charged N-acetyl-L-serine will pass through.

    • Wash the column with purified water.

    • Elute the D-serine using an appropriate buffer (e.g., an ammonia solution).

    • The collected fractions containing D-serine can be concentrated and crystallized.

  • Hydrolysis of N-Acetyl-L-serine:

    • The effluent containing N-acetyl-L-serine can be subjected to a similar enzymatic hydrolysis using L-aminoacylase to produce L-serine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start DL-Serine acetylation N-Acetylation (Acetic Anhydride, NaOH, <30°C) start->acetylation racemic_product Crude this compound acetylation->racemic_product Crude Product crystallization Crystallization racemic_product->crystallization chiral_hplc Chiral HPLC racemic_product->chiral_hplc enzymatic_resolution Enzymatic Resolution racemic_product->enzymatic_resolution pure_product Purified N-Acetyl-D/L-serine crystallization->pure_product chiral_hplc->pure_product enzymatic_resolution->pure_product hplc_analysis Purity Check (HPLC) pure_product->hplc_analysis chiral_analysis Enantiomeric Excess (Chiral HPLC) pure_product->chiral_analysis ms_analysis Identity Confirmation (MS) pure_product->ms_analysis logical_relationship start Goal: Purify this compound enantiomer_separation Is enantiomeric separation required? start->enantiomer_separation yes_enantio Yes enantiomer_separation->yes_enantio no_enantio No (Racemic mixture is acceptable) enantiomer_separation->no_enantio scale What is the scale of purification? yes_enantio->scale method_crystallization Use Crystallization no_enantio->method_crystallization analytical Analytical (<1g) scale->analytical preparative Preparative (>1g) scale->preparative method_chiral_hplc Use Chiral HPLC analytical->method_chiral_hplc preparative->method_chiral_hplc method_enzymatic Use Enzymatic Resolution preparative->method_enzymatic method_chromatography Use Standard Chromatography (e.g., Reversed-Phase, Ion-Exchange) method_crystallization->method_chromatography If further purification is needed signaling_pathway cluster_main_pathway Serine Metabolism cluster_acetylation N-Acetylation glucose Glucose three_pg 3-Phosphoglycerate glucose->three_pg Glycolysis phosphoserine Phosphoserine three_pg->phosphoserine serine Serine phosphoserine->serine glycine Glycine serine->glycine cysteine Cysteine serine->cysteine pyruvate Pyruvate serine->pyruvate lipids Phospholipids & Sphingolipids serine->lipids n_acetyl_serine N-Acetyl-Serine serine->n_acetyl_serine N-Acetyltransferases Aminoacylases protein_synthesis Protein N-terminal Acetylation serine->protein_synthesis nucleotides Nucleotides glycine->nucleotides n_acetyl_serine->protein_synthesis protein_degradation Protein Degradation (N-end rule pathway) protein_synthesis->protein_degradation

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-DL-serine in mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: I am seeing poor retention of this compound on my reversed-phase (RP) column. What can I do?

A1: this compound is a moderately polar molecule, and poor retention on traditional C18 columns can be a common issue.[1] Here are several strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It utilizes a polar stationary phase with a high organic content mobile phase.

  • Derivatization: Derivatizing the carboxyl or amino group can increase the hydrophobicity of the molecule, leading to better retention on RP columns. However, this adds complexity to sample preparation and may introduce variability.[2]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of ionic or ionizable compounds like this compound.

Q2: What is a general protocol for preparing a protein sample to analyze N-acetylation on a serine residue?

A2: A typical bottom-up proteomics workflow is used to identify post-translational modifications like N-acetylation. The key steps include:

  • Protein Extraction and Quantification: Lyse cells or tissues to extract proteins. Quantify the total protein concentration using a method like a BCA assay.

  • Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and then alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.[3][4]

  • Enzymatic Digestion: Digest the proteins into smaller peptides using a protease like trypsin. Trypsin cleaves at the C-terminal side of lysine and arginine residues.[5]

  • Peptide Desalting and Cleanup: Use a C18 solid-phase extraction (SPE) column or similar to remove salts and detergents that can interfere with mass spectrometry analysis. Elute the peptides with a solution of acetonitrile and formic acid.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: In-Solution Protein Digestion for N-Acetylation Analysis

StepProcedureReagents/Materials
1. Lysis & Reduction Resuspend protein pellet in 8 M urea, 100 mM Tris-HCl, pH 8.5. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.8 M Urea, 1 M Tris-HCl (pH 8.5), Dithiothreitol (DTT)
2. Alkylation Add iodoacetamide (IAA) to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes.Iodoacetamide (IAA)
3. Dilution & Digestion Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.Trypsin (MS-grade), 1 M Tris-HCl (pH 8.5)
4. Quenching Stop the digestion by adding formic acid to a final concentration of 1%.Formic acid
5. Desalting Condition a C18 SPE cartridge with 100% acetonitrile, followed by 0.1% formic acid in water. Load the sample. Wash with 0.1% formic acid in water. Elute peptides with 50% acetonitrile, 0.1% formic acid.C18 SPE cartridge, Acetonitrile, Formic acid
6. Drying & Reconstitution Dry the eluted peptides in a vacuum centrifuge. Reconstitute in 0.1% formic acid for LC-MS/MS analysis.Vacuum centrifuge, Formic acid

Mass Spectrometry Analysis

Q3: I am observing a low signal or poor ionization for this compound. How can I improve it?

A3: Low signal intensity can stem from several factors. Consider the following troubleshooting steps:

  • Optimize ESI Source Parameters: Adjust the spray voltage, capillary temperature, and gas flows to find the optimal conditions for this compound.

  • Mobile Phase Additives: The use of additives like formic acid or ammonium formate in the mobile phase can improve protonation and enhance the signal in positive ion mode.

  • Check for Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve sample cleanup or chromatographic separation to mitigate this.

  • Consider Acetonitrile Adducts: In some cases, monitoring for acetonitrile adducts in HILIC methods can significantly improve sensitivity for amino acids.

Q4: My mass spectrum shows multiple peaks that could correspond to my analyte, including adducts. How do I identify the correct molecular ion?

A4: Adduct formation is common in electrospray ionization (ESI). You will often see the protonated molecule [M+H]+, but also adducts with sodium [M+Na]+, potassium [M+K]+, or ammonium [M+NH4]+.

  • Look for Characteristic Mass Differences: Calculate the mass differences between the major peaks. The differences will correspond to the mass of the adduct ion minus the mass of a proton.

  • Improve Sample Purity: Use high-purity solvents and avoid glassware that can be a source of sodium ions.

  • Mobile Phase Modifiers: The addition of ammonium formate or acetate can sometimes promote the formation of the [M+H]+ or [M+NH4]+ ion over sodium adducts.

Common Adducts of this compound (C5H9NO4, MW: 147.13)

AdductFormulaObserved m/z (Positive Mode)Mass Difference from [M+H]+
Protonated[M+H]+148.060
Sodium[M+Na]+170.0421.98
Ammonium[M+NH4]+165.0917.03
Potassium[M+K]+186.0237.96

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

A5: In tandem mass spectrometry (MS/MS), this compound will fragment in predictable ways. Common fragmentation patterns for amino acids and acetylated compounds include:

  • Loss of Water (-18 Da): From the carboxylic acid and hydroxyl groups.

  • Loss of CO (-28 Da) or COOH (-45 Da): From the carboxylic acid group.

  • Loss of the Acetyl Group (-42 Da): Cleavage of the amide bond.

  • Cleavage of the Side Chain: Loss of the CH2OH group.

The presence of the N-acetyl group will result in a 42 Da mass shift on fragment ions containing the N-terminus.

Q6: How can I differentiate between the D- and L-isomers of N-Acetyl-serine?

A6: Standard reversed-phase LC-MS/MS cannot distinguish between enantiomers. To separate D- and L-isomers, you need to employ chiral separation techniques:

  • Chiral Chromatography: Use a chiral stationary phase (CSP) column. These columns are designed to have different affinities for the two enantiomers, allowing for their separation.

  • Chiral Derivatization: React the this compound with a chiral derivatizing agent to create diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.

Q7: I suspect in-source fragmentation is occurring. How can I confirm and minimize this?

A7: In-source fragmentation happens when molecules fragment in the ionization source before mass analysis, which can complicate spectral interpretation.

  • Reduce Source Energy: Lower the cone voltage or fragmentor voltage in the ESI source. This reduces the energy imparted to the ions as they enter the mass spectrometer.

  • Compare with Infusion: Infuse a pure standard of this compound directly into the mass spectrometer at low source energies. This will give you a reference spectrum with minimal fragmentation.

  • Analyze Fragmentation Patterns: If you see fragment ions that are typically only observed in MS/MS spectra in your full scan MS1 spectrum, in-source fragmentation is likely occurring.

Visual Guides

Below are diagrams illustrating key workflows and concepts in the mass spectrometry analysis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Signal Start Poor Signal for this compound CheckSource Optimize ESI Source Parameters (Voltage, Gas, Temperature) Start->CheckSource Result1 Signal Improved? CheckSource->Result1 CheckMobilePhase Review Mobile Phase Composition (e.g., add formic acid) Result2 Signal Improved? CheckMobilePhase->Result2 CheckCleanup Improve Sample Cleanup (e.g., SPE, desalting) Result3 Signal Improved? CheckCleanup->Result3 ConsiderAdducts Monitor for Common Adducts ([M+Na]+, [M+K]+) InvestigateFurther Investigate Other Issues (e.g., instrument malfunction) ConsiderAdducts->InvestigateFurther Result1->CheckMobilePhase No End Problem Resolved Result1->End Yes Result2->CheckCleanup No Result2->End Yes Result3->ConsiderAdducts No Result3->End Yes ChiralSeparation Chiral Separation Strategies Analyte This compound (Mixture of D and L) Method1 Chiral Chromatography Analyte->Method1 Method2 Chiral Derivatization Analyte->Method2 Step1_1 Inject on Chiral Column Method1->Step1_1 Step2_1 React with Chiral Reagent Method2->Step2_1 Outcome1 Separated D and L Peaks Step1_1->Outcome1 Step2_2 Forms Diastereomers Step2_1->Step2_2 Step2_3 Separate on Achiral Column Step2_2->Step2_3 Outcome2 Separated Diastereomer Peaks Step2_3->Outcome2

References

Technical Support Center: Enhancing Cellular Uptake of N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetyl-DL-serine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular uptake experiments.

FAQs: Strategies to Enhance this compound Uptake

Q1: What are the primary challenges in achieving efficient cellular uptake of this compound?

This compound, a hydrophobic amino acid, can face challenges in crossing the hydrophilic cell membrane. Key issues include its limited solubility in aqueous environments and the lack of specific high-affinity transporters for its N-acetylated form. While native serine is transported by systems like ASCT1 and ASCT2, the impact of N-acetylation on recognition by these transporters is not well-documented.[1][2]

Q2: What are the main strategies to improve the cellular uptake of this compound?

There are two primary strategies to enhance the cellular delivery of this compound:

  • Prodrug Approach: This involves chemically modifying this compound to create a more lipophilic or actively transported molecule that, once inside the cell, is converted back to the active compound.[3][][5]

  • Nanocarrier-Mediated Delivery: This strategy encapsulates this compound within nanostructures like liposomes or polymeric nanoparticles to facilitate its passage across the cell membrane.

Q3: How does the prodrug strategy work for N-acetylated amino acids?

The prodrug approach for N-acetylated amino acids aims to improve their physicochemical properties for better membrane permeability. This can be achieved by:

  • Increasing Lipophilicity: Esterification of the carboxyl group can mask its charge, making the molecule more lipid-soluble and enhancing its ability to diffuse across the cell membrane.

  • Targeting Transporters: Conjugating this compound to a molecule recognized by a specific cell surface transporter (e.g., a peptide transporter) can facilitate active transport into the cell.

Q4: Which nanocarrier systems are suitable for delivering hydrophobic amino acids like this compound?

Given its hydrophobic nature, several nanocarrier systems can be effective:

  • Liposomes: These are lipid vesicles that can encapsulate hydrophobic molecules within their bilayer, delivering them to cells via membrane fusion or endocytosis.

  • Polymeric Nanoparticles: Biocompatible polymers, such as those derived from chitosan grafted with hydrophobic amino acids, can self-assemble into nanoparticles, entrapping this compound for cellular delivery.

  • Amphiphilic Peptide Nanocarriers: Peptides with both hydrophilic and hydrophobic regions can self-assemble into nanostructures, providing a vehicle for hydrophobic cargo.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration of this compound
Possible Cause Troubleshooting Step
Poor membrane permeability1. Synthesize a more lipophilic prodrug: Convert the carboxylic acid group to an ester to increase passive diffusion. 2. Utilize a nanocarrier: Encapsulate this compound in liposomes or polymeric nanoparticles.
Lack of active transport1. Identify potential transporters: Screen for the expression of amino acid transporters (e.g., ASCT1, ASCT2) in your cell line. While their affinity for the N-acetylated form is not established, they are a logical starting point. 2. Design a transporter-targeting prodrug: Conjugate this compound to a known substrate of an expressed transporter.
Rapid efflux from the cell1. Use an efflux pump inhibitor: If you suspect active efflux, treat cells with a general efflux pump inhibitor (e.g., verapamil) to see if intracellular concentrations increase. 2. Modify the delivery vehicle: For nanocarriers, altering the surface chemistry (e.g., PEGylation) can sometimes reduce recognition by efflux pumps.
Issue 2: High Variability in Uptake Assay Results
Possible Cause Troubleshooting Step
Inconsistent cell health or density1. Standardize cell seeding: Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase. 2. Monitor cell viability: Perform a viability assay (e.g., trypan blue exclusion) in parallel with your uptake experiment.
Issues with the detection method1. Validate your assay: If using a fluorescently labeled this compound, confirm that the label does not detach or get metabolized. 2. Use a robust quantification method: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying intracellular drug concentrations.
Adherent cell handling artifacts1. Optimize washing steps: When working with adherent cells, perform gentle but thorough washing to remove extracellular compound without dislodging cells. 2. Consider suspension assays: If feasible, conduct uptake experiments with cells in suspension to minimize issues related to cell detachment.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay for this compound

This protocol can be adapted for various cell types and is based on standard cellular uptake assay methodologies.

  • Cell Seeding: Seed adherent cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment. For suspension cells, prepare them to a concentration of 1 x 10^6 cells/mL.

  • Preparation of Treatment Solution: Prepare a stock solution of this compound (or its prodrug/nanocarrier formulation) in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Uptake Initiation:

    • Adherent Cells: Remove the culture medium, wash the cells once with pre-warmed HBSS, and then add the treatment solution to each well.

    • Suspension Cells: Pellet the cells, resuspend in the treatment solution.

  • Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 5, 15, 30, 60 minutes). To determine non-specific binding, include a control group incubated at 4°C.

  • Uptake Termination:

    • Adherent Cells: Rapidly aspirate the treatment solution and wash the cells three times with ice-cold HBSS.

    • Suspension Cells: Pellet the cells by centrifugation at 4°C, remove the supernatant, and wash the cell pellet three times with ice-cold HBSS.

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer). Quantify the intracellular concentration of this compound using a validated analytical method such as LC-MS/MS. Normalize the concentration to the total protein content of the cell lysate.

Protocol 2: Liposomal Formulation for this compound Delivery

This protocol outlines a basic method for encapsulating a hydrophobic compound like this compound into liposomes.

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathways and Visualization

While the direct signaling pathways activated by this compound uptake are not yet fully elucidated, we can hypothesize potential downstream effects based on the known roles of serine and the impact of acetylation. N-acetylated amino acids can influence protein stability and function, and serine is a key precursor in several metabolic pathways.

Hypothesized Cellular Impact of this compound Uptake

NAS This compound (Extracellular) Uptake Enhanced Cellular Uptake (Prodrug/Nanocarrier) NAS->Uptake NAS_intra This compound (Intracellular) Uptake->NAS_intra Deacetylation Deacetylation NAS_intra->Deacetylation Acetylation Protein N-terminal Acetylation NAS_intra->Acetylation Serine DL-Serine Pool Deacetylation->Serine Metabolism Metabolic Pathways (e.g., Folate Cycle, Nucleotide Synthesis) Serine->Metabolism Protein_Func Altered Protein Function/Stability Acetylation->Protein_Func

Caption: Potential intracellular fate of this compound following enhanced uptake.

Experimental Workflow for Comparing Uptake Strategies

Start Select Cell Line Strategy1 Strategy 1: Free this compound Start->Strategy1 Strategy2 Strategy 2: Prodrug of this compound Start->Strategy2 Strategy3 Strategy 3: Nanocarrier-encapsulated This compound Start->Strategy3 UptakeAssay Perform Cellular Uptake Assay (Time Course) Strategy1->UptakeAssay Toxicity Assess Cytotoxicity (e.g., MTT Assay) Strategy1->Toxicity Strategy2->UptakeAssay Strategy2->Toxicity Strategy3->UptakeAssay Strategy3->Toxicity Quantification Quantify Intracellular Concentration (LC-MS/MS) UptakeAssay->Quantification Analysis Data Analysis: Compare Uptake Efficiency Quantification->Analysis Toxicity->Analysis

Caption: Workflow for evaluating strategies to enhance this compound uptake.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data directly comparing the cellular uptake efficiency of different this compound delivery strategies. The table below is a template for researchers to populate with their own experimental data.

Delivery StrategyConcentration (µM)Incubation Time (min)Intracellular Concentration (pmol/mg protein)Fold Increase vs. Control
Control (Free this compound) 1060e.g., 501.0
Prodrug A (Ester derivative) 1060e.g., 2505.0
Nanocarrier B (Liposomal) 1060e.g., 4008.0

Data in this table is hypothetical and for illustrative purposes only.

References

Optimizing storage conditions for long-term stability of N-Acetyl-DL-serine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and stability assessment of N-Acetyl-DL-serine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

There are varying recommendations for the storage temperature of this compound, and the optimal temperature depends on the intended duration of storage and the form of the compound (powder vs. solution).

  • Short-term storage (weeks to months): For solid, powdered this compound, storage at room temperature in a cool, dry place is generally acceptable.[1]

  • Long-term storage (months to years): For extended stability of the solid compound, storage at -20°C is recommended.[2][3]

  • Stock solutions: If this compound is in a solvent, it is recommended to store it at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[4]

Q2: What are the ideal atmospheric conditions for storing this compound?

This compound should be stored in a dry, well-ventilated area. It is crucial to protect it from humidity to prevent hydrolysis and clumping. The container should be tightly sealed to minimize exposure to air and moisture.

Q3: Should this compound be protected from light?

While not always explicitly stated, it is a general best practice for all chemicals to be stored away from direct light to prevent potential photodegradation.

Q4: What type of container is best for storing this compound?

The original manufacturer's container is ideal. If transferring, use a tightly sealed container made of an inert material such as a lined metal can, plastic pail, or a polyliner drum. Ensure the container is clearly labeled and checked regularly for any leaks.

Q5: What are the signs of this compound degradation?

Visible signs of degradation can include:

  • Color change: The white powder may turn off-white or yellowish.

  • Clumping or caking: This can indicate moisture absorption.

  • Odor: Any unusual odor may suggest chemical decomposition.

  • Insolubility: Difficulty in dissolving the compound in a solvent where it was previously soluble.

If any of these signs are observed, it is recommended to perform a purity analysis before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage.Verify the storage conditions (temperature, humidity, light exposure). Perform a purity check using HPLC or TLC. If purity is compromised, use a fresh batch of the compound.
Compound has changed color or clumped Exposure to moisture, light, or elevated temperatures.The compound may be degraded. It is highly recommended to assess the purity before use. For future storage, ensure the container is tightly sealed and stored in a desiccator in a cool, dark place.
Difficulty dissolving the powder The compound may have absorbed moisture and hydrolyzed, or the incorrect solvent is being used.Check the solubility information for this compound. Water is a common solvent, and sonication may be required. If solubility issues persist with the correct solvent, it may be a sign of degradation, and a purity analysis is recommended.
Observed unexpected peaks in analytical analysis (e.g., HPLC, Mass Spec) Presence of degradation products or impurities.Potential degradation products include acetic acid and serine (due to hydrolysis). Compare the analytical data with a fresh, high-purity standard of this compound.

Summary of Storage Conditions

Parameter Condition Rationale References
Temperature (Solid) Room Temperature (Short-term) -20°C (Long-term)Minimizes degradation over time.
Temperature (Solution) -20°C (up to 1 month) -80°C (up to 6 months)Prevents rapid degradation in solution.
Humidity Dry / Low HumidityPrevents hydrolysis and clumping.
Light Protected from light (Store in a dark place)Prevents potential photodegradation.General best practice
Container Tightly sealed, inert materialPrevents exposure to air, moisture, and contaminants.

Experimental Protocols

Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.

1. Materials and Reagents:

  • This compound (sample and a high-purity standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade phosphoric acid (or other suitable buffer component)

  • 0.22 µm syringe filters

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

3. Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of, for example, 95:5 (v/v) water:acetonitrile with 0.1% phosphoric acid.

    • Degas the mobile phase using a sonicator or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh the this compound sample to be tested.

    • Dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm).

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the peak corresponding to this compound and any impurity peaks.

4. Data Analysis:

  • Calculate the purity of the sample by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

TroubleshootingWorkflow start Start: Issue with This compound Experiment check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage visual_inspection Visually Inspect Compound (Color, Clumping, Odor) check_storage->visual_inspection purity_analysis Perform Purity Analysis (e.g., HPLC, TLC) visual_inspection->purity_analysis use_fresh Use a Fresh Batch of Compound purity_analysis->use_fresh Purity < 98% optimize_protocol Re-evaluate and Optimize Experimental Protocol purity_analysis->optimize_protocol Purity ≥ 98% end_bad Discard Old Stock and Review Storage SOPs use_fresh->end_bad end_good Proceed with Experiment optimize_protocol->end_good

Caption: Troubleshooting workflow for experiments involving this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_exp Cell Culture Experiment cluster_analysis Analysis compound This compound (Solid) dissolve Dissolve in Aqueous Buffer compound->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize treatment Treat Cells with This compound Solution sterilize->treatment cell_culture Cell Culture (e.g., for Stable Isotope Labeling) cell_culture->treatment incubation Incubate for Defined Period treatment->incubation harvest Harvest Cells and Extract Proteins/Metabolites incubation->harvest analysis Analyze by LC-MS/MS harvest->analysis

Caption: A typical experimental workflow using this compound for cell-based assays.

References

Validation & Comparative

A Comparative Analysis of N-Acetyl-L-cysteine and N-Acetyl-DL-serine as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of N-Acetyl-L-cysteine (NAC) and N-Acetyl-DL-serine. The comparison reveals a significant disparity in the available scientific literature, with extensive evidence supporting the multifaceted antioxidant roles of NAC, while direct experimental data on the antioxidant capacity of this compound is notably lacking.

Executive Summary

N-Acetyl-L-cysteine is a well-established and potent antioxidant with a robust body of scientific evidence supporting its efficacy. Its antioxidant mechanisms are diverse, including direct radical scavenging, replenishment of the master antioxidant glutathione (GSH), and modulation of key signaling pathways involved in the cellular stress response, such as Nrf2 and NF-κB. In stark contrast, there is a significant lack of direct experimental evidence to characterize this compound as a primary antioxidant. While its parent amino acid, L-serine, has been shown to possess some cytoprotective and antioxidant-related signaling properties, these have not been extensively demonstrated for its N-acetylated form. Therefore, any discussion of this compound's antioxidant potential remains largely speculative and is based on extrapolation from related compounds.

Data Presentation: A Tale of Two Compounds

A quantitative comparison of the antioxidant performance of N-Acetyl-L-cysteine and this compound is hampered by the scarcity of data for the latter. The following table summarizes the well-documented antioxidant properties and mechanisms of NAC, and highlights the current gaps in knowledge for this compound.

FeatureN-Acetyl-L-cysteine (NAC)This compound
Direct Antioxidant Activity Acts as a direct scavenger of reactive oxygen species (ROS) due to its thiol (-SH) group.[1]No direct experimental evidence of significant ROS scavenging activity.
Indirect Antioxidant Activity Serves as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[1][2]Potential to support cellular processes, but no direct evidence of enhancing primary antioxidant systems. The related amino acid, L-serine, is a precursor for various metabolites, but its N-acetylated form's role in antioxidant defense is not established.
Signaling Pathway Modulation Upregulates the Nrf2 antioxidant response pathway and can inhibit the pro-inflammatory NF-κB pathway.[1][3]The parent amino acid, L-serine, has been shown to activate the Nrf2 pathway. However, this has not been demonstrated for this compound.
Clinical and Preclinical Data Extensive research demonstrates its protective effects against oxidative stress in numerous disease models and clinical applications.Primarily studied for its antimicrobial properties and as a biochemical reagent. Toxicology studies have been conducted, but these did not focus on antioxidant endpoints.

Mechanisms of Action and Signaling Pathways

N-Acetyl-L-cysteine (NAC): A Multi-pronged Antioxidant Defense

N-Acetyl-L-cysteine exerts its antioxidant effects through several interconnected mechanisms:

  • Direct ROS Scavenging: The thiol group in NAC can directly donate a hydrogen atom to neutralize free radicals.

  • Glutathione Precursor: NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that detoxifies a wide range of ROS and is a cofactor for antioxidant enzymes like glutathione peroxidase.

  • Modulation of the Nrf2 Pathway: NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a battery of antioxidant and cytoprotective genes.

  • Inhibition of the NF-κB Pathway: By modulating the cellular redox state, NAC can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

NAC_Antioxidant_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAC N-Acetyl-L-cysteine L_Cysteine L-Cysteine NAC->L_Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Direct Scavenging Nrf2 Nrf2 NAC->Nrf2 Activation NFkB NF-κB (inactive) NAC->NFkB Inhibition GSH Glutathione (GSH) L_Cysteine->GSH Synthesis GSH->ROS Detoxification ROS->NFkB Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression NFkB_active NF-κB (active) Inflammation Inflammation NFkB_active->Inflammation

N-Acetyl-L-cysteine Antioxidant Signaling Pathways.

This compound: A Hypothetical Antioxidant Role

Due to the lack of direct experimental data, the antioxidant mechanism of this compound can only be hypothesized based on the known properties of L-serine. L-serine biosynthesis has been linked to the Nrf2 pathway, suggesting a potential, albeit indirect, role in the cellular antioxidant response. It is important to emphasize that the following pathway is speculative for this compound.

NAS_Hypothetical_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NAS This compound L_Serine L-Serine (potential product) NAS->L_Serine Hypothetical Deacetylation Nrf2 Nrf2 L_Serine->Nrf2 Potential Activation (based on L-serine) Cellular_Metabolism Cellular Metabolism L_Serine->Cellular_Metabolism ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression

Hypothetical Antioxidant Pathway for this compound.

Experimental Protocols

Detailed methodologies for assessing the antioxidant properties of compounds like NAC are crucial for reproducible research. Below are outlines of key experimental protocols frequently cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at a specific wavelength (typically around 517 nm).

  • Methodology:

    • Prepare a stock solution of the test compound (e.g., NAC) in a suitable solvent (e.g., ethanol or methanol).

    • Prepare a working solution of DPPH in the same solvent.

    • In a microplate or cuvette, mix various concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.

  • Principle: A fluorescent probe (e.g., DCFH-DA) is taken up by cells and is non-fluorescent until it is oxidized by ROS. The presence of an antioxidant will reduce the rate of probe oxidation and thus decrease the fluorescence signal.

  • Methodology:

    • Culture a suitable cell line (e.g., HepG2) in a multi-well plate.

    • Load the cells with the fluorescent probe.

    • Wash the cells to remove excess probe.

    • Treat the cells with various concentrations of the test compound.

    • Induce oxidative stress by adding a ROS generator (e.g., AAPH).

    • Measure the fluorescence intensity over time using a microplate reader.

    • Quantify the antioxidant activity based on the reduction in fluorescence in the presence of the test compound.

Measurement of Intracellular Glutathione (GSH) Levels

This protocol determines the effect of a compound on the intracellular concentration of GSH.

  • Principle: The total GSH content is measured using a colorimetric assay where GSH reacts with a chromogen (e.g., DTNB, Ellman's reagent) to produce a colored product that can be quantified spectrophotometrically.

  • Methodology:

    • Treat cultured cells with the test compound for a specific duration.

    • Lyse the cells to release intracellular contents.

    • Add the cell lysate to a reaction mixture containing DTNB and glutathione reductase.

    • Measure the absorbance at a specific wavelength (e.g., 412 nm) over time.

    • Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.

Experimental_Workflow cluster_in_vitro In Vitro Antioxidant Capacity cluster_cell_based Cellular Antioxidant Effects start Start: Compound Preparation in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based DPPH DPPH Assay in_vitro->DPPH ABTS ABTS Assay in_vitro->ABTS ORAC ORAC Assay in_vitro->ORAC CAA Cellular Antioxidant Activity (CAA) cell_based->CAA GSH_measurement Intracellular GSH Measurement cell_based->GSH_measurement Nrf2_activation Nrf2 Pathway Activation cell_based->Nrf2_activation data_analysis Data Analysis & Interpretation DPPH->data_analysis ABTS->data_analysis ORAC->data_analysis CAA->data_analysis GSH_measurement->data_analysis Nrf2_activation->data_analysis

General Workflow for Antioxidant Assessment.

Conclusion

The comparative analysis clearly indicates that N-Acetyl-L-cysteine is a well-characterized antioxidant with a strong foundation of experimental evidence supporting its multifaceted mechanisms of action. For researchers and drug development professionals seeking a reliable and potent antioxidant agent, NAC represents a well-validated choice.

In contrast, the antioxidant properties of this compound remain largely uninvestigated. While the potential for some antioxidant-related activity cannot be entirely dismissed due to its relationship with L-serine, there is currently no direct experimental data to support its use as a primary antioxidant. Further research, including direct comparative studies employing the experimental protocols outlined above, is necessary to elucidate any potential antioxidant capacity of this compound and to determine if it offers any advantages over established antioxidants like NAC. Until such data becomes available, its classification as an antioxidant is not supported by the scientific literature.

References

A Comparative Guide to the Synthesis of N-Acetyl-DL-serine: Enzymatic versus Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules such as N-Acetyl-DL-serine is a critical process where the choice of synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison between the prevalent chemoenzymatic synthesis route and a purely chemical synthesis approach for this compound, supported by experimental data and detailed protocols.

The industrial production of enantiomerically pure N-acetylated serine derivatives predominantly utilizes a chemoenzymatic strategy. This method involves an initial chemical synthesis of the racemic this compound, followed by an enzymatic resolution to separate the D- and L-enantiomers. A purely chemical synthesis can produce the racemic mixture, but achieving high enantiomeric purity without a chiral resolution step is a significant challenge.

Data Presentation: Performance Benchmark

The selection of a synthesis method often hinges on a trade-off between various parameters. Below is a summary of key performance indicators for the chemoenzymatic resolution method versus a direct chemical synthesis.

ParameterChemoenzymatic SynthesisPurely Chemical Synthesis
Product Enantiomerically pure N-Acetyl-D-serine and N-Acetyl-L-serineRacemic this compound
Yield >95% (with recycling of unhydrolyzed intermediate)[1]High for the racemic mixture
Purity High enantiomeric purity achievable[2]Racemic mixture (50:50 D/L)
Stereoselectivity High (conferred by the enzyme)None
Reaction Conditions Mild enzymatic conditions (pH 7-8, 38-39°C) following chemical acetylationAlkaline pH (9-11), <30°C
Environmental Impact Greener due to the use of biodegradable enzymes in aqueous media for resolution.Involves organic reagents and potential for waste generation.
Scalability Highly scalable for industrial production.[1]Readily scalable for the racemic product.

Experimental Protocols

Chemoenzymatic Synthesis of N-Acetyl-D-serine and N-Acetyl-L-serine

This process is divided into a chemical N-acetylation step followed by enzymatic resolution.

Part 1: Chemical N-acetylation of DL-serine

  • Objective: To synthesize racemic this compound from DL-serine.

  • Materials: DL-serine, Acetic anhydride, Sodium hydroxide solution, Reaction vessel with pH and temperature control, Stirrer.

  • Procedure:

    • Dissolve DL-serine in purified water in the reaction vessel.

    • While stirring, add sodium hydroxide solution to fully dissolve the serine.

    • Cool the solution to below 30°C.

    • Slowly add acetic anhydride to the solution while maintaining the pH between 9 and 11 by the controlled addition of a sodium hydroxide solution.[1][2]

    • Continue the reaction at <30°C until completion, which can be monitored by TLC or HPLC. The resulting solution contains this compound.

Part 2: Enzymatic Resolution of this compound

  • Objective: To separate the D and L enantiomers from the racemic mixture.

  • Materials: this compound solution (from Part 1), D-aminoacylase, L-aminoacylase, Buffer solutions, Chromatography column with strong acidic cation exchange resin.

  • Procedure for D-serine separation:

    • Adjust the pH of the this compound solution to the optimal range for D-aminoacylase (typically pH 7.9-8.2).

    • Add D-aminoacylase to the solution.

    • Incubate the mixture at the optimal temperature for the enzyme (around 38-39°C) with gentle stirring for 48-72 hours. The D-aminoacylase will selectively hydrolyze N-Acetyl-D-serine to D-serine, leaving N-Acetyl-L-serine unreacted.

    • Load the reaction mixture onto a pre-equilibrated strong acidic cation exchange column. D-serine will bind to the resin, while N-Acetyl-L-serine will pass through.

    • Elute the purified D-serine from the resin using a suitable buffer (e.g., ammonia solution). The N-Acetyl-L-serine can be collected for further processing.

  • Procedure for L-serine separation (from the collected N-Acetyl-L-serine):

    • Adjust the pH of the collected N-Acetyl-L-serine solution to the optimal range for L-aminoacylase (typically pH 6.9-7.2).

    • Add L-aminoacylase to the solution.

    • Incubate at the optimal temperature (around 38-39°C) for 48-72 hours. The L-aminoacylase will hydrolyze N-Acetyl-L-serine to L-serine.

    • The resulting L-serine can be purified using a similar ion-exchange chromatography method.

Purely Chemical Synthesis of this compound
  • Objective: To synthesize racemic this compound.

  • Materials: DL-serine, Acetic anhydride, Sodium hydroxide solution, Reaction vessel with pH and temperature control, Stirrer.

  • Procedure:

    • Dissolve 1000 mol of DL-Serine in 0.5 m³ of purified water in a reaction kettle with stirring.

    • Simultaneously add 215 L of sodium hydroxide solution until the serine is fully dissolved.

    • Add 105 L of acetic anhydride, ensuring the pH is maintained between 9 and 11.

    • The acylation reaction is carried out below 30°C to generate this compound.

    • The resulting solution of approximately 850 L contains the this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of the chemoenzymatic and purely chemical synthesis processes.

Chemoenzymatic_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Resolution DL_Serine DL-Serine N_Acetyl_DL_Serine This compound (Racemic) DL_Serine->N_Acetyl_DL_Serine N-acetylation (pH 9-11, <30°C) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetyl_DL_Serine D_Serine D-Serine N_Acetyl_DL_Serine->D_Serine Hydrolysis (pH 7.9-8.2, 38-39°C) N_Acetyl_L_Serine N-Acetyl-L-serine N_Acetyl_DL_Serine->N_Acetyl_L_Serine D_Aminoacylase D-Aminoacylase D_Aminoacylase->D_Serine L_Aminoacylase L-Aminoacylase L_Serine L-Serine L_Aminoacylase->L_Serine N_Acetyl_L_Serine->L_Serine Hydrolysis (pH 6.9-7.2, 38-39°C)

Caption: Chemoenzymatic synthesis and resolution of this compound.

Chemical_Synthesis DL_Serine DL-Serine N_Acetyl_DL_Serine This compound (Racemic) DL_Serine->N_Acetyl_DL_Serine N-acetylation (pH 9-11, <30°C) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->N_Acetyl_DL_Serine

Caption: Purely chemical synthesis of racemic this compound.

References

Comparative Efficacy of N-Acetyl-DL-serine and D-serine as NMDA Receptor Co-agonists: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This guide provides a comprehensive comparison of the efficacy of N-Acetyl-DL-serine and D-serine as co-agonists for the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist for its activation. D-serine is a well-established endogenous co-agonist at the glycine binding site of the NMDA receptor. This document summarizes the available experimental data for D-serine and addresses the current knowledge regarding this compound in this context.

Executive Summary

Extensive research has solidified the role of D-serine as a potent and physiologically relevant co-agonist of the NMDA receptor. In stark contrast, a thorough review of the scientific literature reveals a significant lack of data on the efficacy of this compound as a direct NMDA receptor co-agonist. Therefore, this guide will present the established efficacy of D-serine as a benchmark and will highlight the absence of comparative data for this compound.

D-serine: A Potent Endogenous Co-agonist

D-serine is an endogenous amino acid that binds to the glycine site on the GluN1 subunit of the NMDA receptor, facilitating its activation by glutamate.[1] Its presence in the brain and its high affinity for the receptor underscore its importance in normal synaptic function.

Quantitative Analysis of D-serine Efficacy

The efficacy of D-serine as an NMDA receptor co-agonist has been quantified through various experimental paradigms, primarily through radioligand binding assays to determine its binding affinity (Kd) and electrophysiological recordings to measure its potency (EC50).

ParameterValueNMDA Receptor SubtypeMethod
Binding Affinity (Kd) 7 µMGluN1 subunitIsothermal Titration Calorimetry
Potency (EC50) 3.1 µM - 22 µMHuman GluN1/2A-DTwo-electrode voltage clamp

Table 1: Quantitative Efficacy of D-serine as an NMDA Receptor Co-agonist. This table summarizes the binding affinity and potency of D-serine at the NMDA receptor, with values dependent on the specific receptor subunit composition.

This compound: An Uncharacterized Agent

Currently, there is no peer-reviewed scientific literature available that directly investigates or establishes the efficacy of this compound as a co-agonist at the NMDA receptor. While other N-acetylated compounds, such as N-acetylaspartate (NAA), are present in the brain, their roles are distinct from direct co-agonist activity at the NMDA receptor's glycine site. N-acetylcysteine (NAC) has been studied for its modulatory effects on the glutamatergic system, but it is not a direct co-agonist.

Due to the lack of experimental data, a direct comparison of the efficacy of this compound with D-serine is not possible at this time. Future research is required to determine if this compound has any affinity for or activity at the NMDA receptor.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to characterize NMDA receptor co-agonists.

Radioligand Binding Assay for Affinity Determination (Kd)

This protocol is designed to determine the binding affinity of a test compound (e.g., D-serine) for the glycine site of the NMDA receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]glycine.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]glycine (radioligand)

  • Test compound (e.g., D-serine)

  • Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a series of tubes, incubate a fixed concentration of [³H]glycine and a fixed amount of membrane preparation with varying concentrations of the unlabeled test compound.

  • Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which provides the binding affinity (Kd) of the test compound.

G cluster_prep Sample Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Membranes Prepare Rat Cortical Membranes Incubation Incubate Membranes, [³H]glycine, and Test Compound Membranes->Incubation Radioligand Prepare [³H]glycine Solution Radioligand->Incubation TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki_Kd Calculate Ki (Kd) IC50->Ki_Kd

Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology for Potency Determination (EC50)

This protocol measures the functional effect of a co-agonist on NMDA receptor activity by recording the ion currents flowing through the receptor in response to the co-agonist and glutamate.

Materials:

  • HEK293 cells or Xenopus oocytes expressing recombinant NMDA receptors (e.g., GluN1/GluN2A)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass pipettes

  • Internal pipette solution (e.g., containing CsF, EGTA, HEPES)

  • External solution (e.g., containing NaCl, CaCl₂, HEPES, and a saturating concentration of glutamate)

  • Test co-agonist (e.g., D-serine) at various concentrations

Procedure:

  • Culture cells expressing the desired NMDA receptor subunits.

  • Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Voltage-clamp the cell at a holding potential of -60 mV.

  • Perfuse the cell with the external solution containing a saturating concentration of glutamate and a specific concentration of the test co-agonist.

  • Record the inward current mediated by the NMDA receptors.

  • Repeat the perfusion with a range of different concentrations of the test co-agonist.

  • Plot the recorded current amplitudes against the co-agonist concentrations to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the EC50, the concentration of the co-agonist that elicits a half-maximal response.

G cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis CellPrep Prepare Cells Expressing NMDA Receptors WholeCell Establish Whole-Cell Configuration CellPrep->WholeCell PipettePrep Pull and Fill Patch Pipette PipettePrep->WholeCell VoltageClamp Voltage Clamp Cell at -60 mV WholeCell->VoltageClamp Perfusion Perfuse with Glutamate + Test Co-agonist VoltageClamp->Perfusion RecordCurrent Record NMDA Receptor-mediated Current Perfusion->RecordCurrent DoseResponse Construct Dose-Response Curve RecordCurrent->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Whole-Cell Patch-Clamp Workflow

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist like D-serine leads to an influx of Ca²⁺ ions into the postsynaptic neuron. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events that are critical for synaptic plasticity. A key pathway involves the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-ERK pathway, which ultimately leads to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then modulates gene expression, leading to long-lasting changes in synaptic strength.

NMDA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 DSerine D-serine DSerine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Calmodulin Calmodulin Ca_influx->Calmodulin Ras Ras Ca_influx->Ras Activation CaMKII CaMKII Calmodulin->CaMKII Activation CREB CREB CaMKII->CREB ERK ERK Ras->ERK Activation ERK->CREB pCREB pCREB CREB->pCREB Phosphorylation GeneExpression Gene Expression pCREB->GeneExpression Modulation

NMDA Receptor Signaling to CREB

Conclusion

D-serine is a well-characterized and potent co-agonist of the NMDA receptor, playing a vital role in synaptic transmission and plasticity. In contrast, there is a clear absence of scientific data regarding the efficacy of this compound as an NMDA receptor co-agonist. The experimental protocols and signaling pathway information provided in this guide are intended to serve as a resource for researchers aiming to investigate the potential activity of this compound and other novel compounds at the NMDA receptor. Further research is imperative to elucidate the pharmacological profile of this compound and its potential interactions with the glutamatergic system.

References

Cross-validation of different analytical methods for N-Acetyl-DL-serine quantification.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide to the analytical quantification of N-Acetyl-DL-serine is essential for researchers in drug development and various scientific fields requiring accurate measurement of this compound. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most suitable method.

The primary methods for the quantification of this compound and related N-acetylated amino acids include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[1] LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, which can simplify sample preparation.[2][3] HPLC is also widely used, offering high resolution, though it frequently requires a derivatization step to enhance the detection of amino acids that lack a strong chromophore.[1] GC-MS is a robust alternative but necessitates derivatization to increase the analyte's volatility.[4] CE is a high-efficiency separation technique particularly useful for chiral separations.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is often guided by its performance characteristics. The following table summarizes key quantitative parameters for the analysis of N-acetylated amino acids or their parent compounds using different techniques. It is important to note that performance can vary based on the specific analyte, sample matrix, and instrumentation.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey AdvantagesKey Disadvantages
HPLC-ECD D/L-SerineD-Ser: 0.16 mM; L-Ser: 0.27 mMNot specifiedD-Ser: 0.5-20 mM; L-Ser: 2.5-20 mMGood for chiral separation with derivatizationRequires derivatization; lower sensitivity than MS
RP-HPLC-UV N-Acetyl-L-Cysteine0.0001 mg/mL0.00018 mg/mL1.5 to 25 µg/ml for related impuritiesWidely available; robustLower specificity than MS; may require derivatization
LC-MS/MS D-SerineNot specified0.19 nmol/mL0.19 - 25 nmol/mLHigh sensitivity and specificity; minimal sample prepHigher equipment cost
GC-MS N-Acetylated Amino AcidsNot specifiedNot specifiedNot specifiedHigh resolution for complex samplesRequires derivatization to increase volatility
Capillary Electrophoresis (CE) D-Serine3.0x10⁻⁸ M (with LIFD)Not specifiedNot specifiedHigh separation efficiency; minimal sample volumeCan have lower reproducibility for complex samples

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC)

This method is suitable for the separation and quantification of the D- and L-enantiomers of serine after derivatization.

  • Sample Preparation : For biological samples like brain tissue, homogenization in a suitable buffer is performed, followed by centrifugation to remove particulate matter.

  • Derivatization : The sample is mixed with a solution of ortho-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form diastereomeric isoindole derivatives that are fluorescent and electrochemically active. The reaction is typically carried out at room temperature for a few minutes before injection.

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.

    • Detection : An electrochemical detector (ECD) can be used for sensitive detection of the OPA/NAC derivatives. Alternatively, a fluorescence detector can be employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, although derivatization can be used to improve chiral separation.

  • Sample Preparation : A simple protein precipitation step is often sufficient for biological fluids like plasma. This can be achieved by adding an organic solvent such as acetonitrile or methanol, followed by vortexing and centrifugation.

  • Chromatographic Conditions :

    • Column : Hydrophilic Interaction Chromatography (HILIC) or a reversed-phase C18 column can be used. HILIC columns can provide better retention for polar analytes like amino acids.

    • Mobile Phase : A typical mobile phase for HILIC consists of a gradient of an aqueous solution with an ammonium salt (e.g., ammonium formate) and an organic solvent like acetonitrile.

  • Mass Spectrometry Conditions :

    • Ionization : Positive ion electrospray ionization (ESI) is commonly used.

    • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the N-acetylated amino acids volatile enough for gas chromatography.

  • Sample Preparation : For urine samples, an extraction step may be necessary.

  • Derivatization : A two-step derivatization is common for amino acids. First, the carboxyl group is esterified (e.g., with methyl or propyl chloroformate). Second, the amino and hydroxyl groups are acylated (e.g., with trifluoroacetic anhydride) to form N-trifluoroacetyl-amino acid esters. Another approach involves creating trimethylsilyl derivatives.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms, is typically used.

    • Carrier Gas : Helium is a common carrier gas.

    • Temperature Program : A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV is standard.

    • Detection : The mass spectrometer is operated in scan mode to acquire full mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification.

Cross-Validation Workflow

The cross-validation of different analytical methods is crucial to ensure the accuracy and reliability of quantification results. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Analysis & Comparison Sample Reference Standard & Test Samples Prep Common Sample Preparation Protocol Sample->Prep HPLC HPLC Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS CE CE Analysis Prep->CE Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Specificity Specificity/ Selectivity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ LCMS->Accuracy LCMS->Precision LCMS->Specificity LCMS->Linearity LCMS->LOD_LOQ GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->LOD_LOQ CE->Accuracy CE->Precision CE->Specificity CE->Linearity CE->LOD_LOQ DataComp Quantitative Data Comparison Accuracy->DataComp Precision->DataComp Specificity->DataComp Linearity->DataComp LOD_LOQ->DataComp StatAnalysis Statistical Analysis (e.g., Bland-Altman) DataComp->StatAnalysis MethodSelection Final Method Selection StatAnalysis->MethodSelection

References

A Comparative Study of the Metabolic Fate of N-Acetyl-DL-serine and L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of N-Acetyl-DL-serine and L-serine, supported by experimental data from scientific literature. The information is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds.

Executive Summary

L-serine is a naturally occurring amino acid with a well-characterized metabolic profile, playing a crucial role in numerous biosynthetic pathways. This compound, a synthetic derivative, is a racemic mixture of N-acetyl-L-serine and N-acetyl-D-serine. Its primary metabolic fate appears to be the deacetylation to L-serine and D-serine, which then enter their respective metabolic and excretion pathways. The presence of the D-enantiomer in the racemic mixture results in a distinct pharmacokinetic profile compared to the administration of pure L-serine. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for L-serine and provides inferred data for the enantiomers of this compound based on studies of analogous N-acetylated amino acids. It is important to note that the data for N-Acetyl-D-serine and N-Acetyl-L-serine are not from direct head-to-head studies with L-serine and should be interpreted with caution.

ParameterL-serineN-Acetyl-D-serine (inferred)N-Acetyl-L-serine (inferred)
Oral Bioavailability High (~94% in rats for D-serine)[1][2]Expected to be highExpected to be lower than the D-enantiomer due to first-pass metabolism[3]
Peak Plasma Concentration (Cmax) Dose-dependentExpected to be higher than the L-enantiomer when administered as a racemate[3]Expected to be lower than the D-enantiomer due to rapid deacetylation[3]
Time to Peak Plasma Conc. (Tmax) RapidRelatively rapidRelatively rapid
Elimination Half-life (t½) ~108 minutes for D-serine in ratsExpected to be longer than the L-enantiomerExpected to be shorter than the D-enantiomer
Primary Route of Metabolism Enters various biosynthetic pathways (e.g., conversion to glycine, pyruvate)Deacetylation to D-serineDeacetylation to L-serine
Primary Tissues of Metabolism Liver, KidneysKidneys, Liver (by acylases)Kidneys, Liver (by acylases)
Primary Route of Excretion Primarily metabolized; some renal excretionRenal excretion of unchanged compound and its metabolite (D-serine)Primarily metabolized; some renal excretion of unchanged compound and its metabolite (L-serine)

Metabolic Pathways and Signaling

The metabolic pathways of L-serine are extensive and central to cellular metabolism. Upon oral administration, this compound is expected to be absorbed and then rapidly deacetylated, releasing L-serine and D-serine into circulation.

L-serine Metabolic Pathways

L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate. It serves as a precursor for the synthesis of proteins, other amino acids such as glycine and cysteine, phospholipids, and sphingolipids. It also plays a crucial role in one-carbon metabolism, which is vital for nucleotide synthesis and methylation reactions.

L_serine_metabolism Glucose Glucose _3PG 3-Phosphoglycerate Glucose->_3PG Glycolysis L_Serine L-Serine _3PG->L_Serine Synthesis Proteins Proteins L_Serine->Proteins Protein Synthesis Glycine Glycine L_Serine->Glycine Cysteine Cysteine L_Serine->Cysteine Pyruvate Pyruvate L_Serine->Pyruvate Degradation Phospholipids Phospholipids L_Serine->Phospholipids Sphingolipids Sphingolipids L_Serine->Sphingolipids One_Carbon One-Carbon Metabolism L_Serine->One_Carbon Glycine->L_Serine

Metabolic fate of L-serine.
Proposed Metabolic Fate of this compound

This compound is likely absorbed from the gastrointestinal tract and undergoes deacetylation, primarily in the kidneys and liver, by enzymes known as acylases. This process yields L-serine and D-serine. The subsequent metabolic fate of each enantiomer differs significantly. L-serine enters the central metabolic pathways as described above. D-serine is a neuromodulator and is primarily metabolized by D-amino acid oxidase.

N_Acetyl_DL_serine_metabolism NADL_Serine This compound (Oral Administration) Absorption GI Absorption NADL_Serine->Absorption Deacetylation Deacetylation (Kidney, Liver) Absorption->Deacetylation Excretion Urinary Excretion Absorption->Excretion Unchanged L_Serine L-Serine Deacetylation->L_Serine D_Serine D-Serine Deacetylation->D_Serine L_Metabolism Central Metabolism L_Serine->L_Metabolism D_Metabolism D-amino acid oxidase D_Serine->D_Metabolism D_Serine->Excretion experimental_workflow Acclimatization Animal Acclimatization Grouping Grouping and Fasting Acclimatization->Grouping Dosing Oral Gavage (L-serine or this compound) Grouping->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Urine_Collection Urine Collection (0-24h) Dosing->Urine_Collection Euthanasia Euthanasia and Tissue Collection (24h) Sample_Processing Sample Processing (Plasma, Tissue Homogenates) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Euthanasia->Sample_Processing Analysis HPLC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Pharmacokinetic Modeling Analysis->Data_Analysis

References

N-Acetyl-DL-serine: A Comparative Guide to its Antimicrobial Potential Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antimicrobial activity of N-Acetyl-DL-serine against resistant bacterial strains. Due to a lack of specific published data on the efficacy of this compound against such strains, this document serves as a theoretical framework. It outlines the necessary experimental protocols for its evaluation and draws comparisons with established antibiotics and related molecules based on available scientific literature.

Comparative Antimicrobial Activity

Currently, there is a notable absence of published studies detailing the minimum inhibitory concentrations (MICs) or other quantitative measures of this compound's effectiveness against clinically significant resistant bacteria. While some sources indicate its general antimicrobial activity against Bacillus cereus and Staphylococcus aureus, the resistance profiles of these tested strains are not specified.[1][2]

To provide a benchmark for future studies, the following table presents the antimicrobial activity of Vancomycin, a standard therapeutic agent against Methicillin-resistant Staphylococcus aureus (MRSA), a prevalent resistant pathogen.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data

CompoundTarget Organism (Resistant Strain)MIC (µg/mL)
This compound MRSAData not available in published literature
This compound Vancomycin-resistant Enterococcus (VRE)Data not available in published literature
This compound Multidrug-resistant Pseudomonas aeruginosaData not available in published literature
Vancomycin MRSA≤2 (Susceptible)[3][4]
Vancomycin MRSA with intermediate resistance (VISA)4-8[3]
Vancomycin Vancomycin-resistant S. aureus (VRSA)≥16

Proposed Mechanism of Action and Signaling Pathway

The precise antimicrobial mechanism of this compound has not been elucidated in published research. However, insights can be drawn from the activity of the structurally similar compound, N-acetylcysteine (NAC). NAC exhibits antimicrobial properties through several proposed mechanisms, including the disruption of disulfide bonds in bacterial proteins and the inhibition of biofilm formation. Furthermore, at acidic pH, NAC can penetrate the bacterial cell membrane, increase oxidative stress, and inhibit protein synthesis. It is hypothesized that this compound may share some of these mechanisms.

Below is a hypothetical signaling pathway for the antimicrobial action of this compound, based on the known effects of related N-acetylated amino acids.

antimicrobial_pathway cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular NAS_ext This compound Membrane Membrane Permeation NAS_ext->Membrane pH-dependent transport Biofilm Inhibition of Biofilm Formation NAS_ext->Biofilm Disrupts Matrix NAS_int Intracellular This compound Membrane->NAS_int ROS Increased Reactive Oxygen Species (ROS) NAS_int->ROS Induces Oxidative Stress Protein_Synth Inhibition of Protein Synthesis NAS_int->Protein_Synth Cell_Death Bacterial Cell Death ROS->Cell_Death Protein_Synth->Cell_Death Biofilm->Cell_Death

Caption: Hypothetical mechanism of this compound.

Experimental Protocols for Validation

To validate the antimicrobial activity of this compound against resistant strains, standardized methodologies must be employed. The following protocols are based on established antimicrobial susceptibility testing guidelines.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound

  • Resistant bacterial strains (e.g., MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) and sterilize by filtration.

  • Preparation of Bacterial Inoculum: Culture the resistant bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using CAMHB to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the validation of this compound's antimicrobial activity.

experimental_workflow Start Start: Hypothesis NAS has antimicrobial activity Prep_Inoculum Prepare Standardized Bacterial Inoculum (e.g., MRSA) Start->Prep_Inoculum Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound MIC_Assay Perform Broth Microdilution MIC Assay Prep_Inoculum->MIC_Assay Prep_Compound->MIC_Assay Incubate Incubate at 37°C for 16-20 hours MIC_Assay->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results Data_Analysis Data Analysis and Comparison with Control Antibiotics Read_Results->Data_Analysis End End: Conclusion on Antimicrobial Efficacy Data_Analysis->End

Caption: Workflow for MIC determination.

Conclusion and Future Directions

While this compound is known to possess some antimicrobial properties, its efficacy against resistant bacterial strains remains to be scientifically validated. The experimental protocols outlined in this guide provide a clear pathway for researchers to systematically evaluate its potential. Future studies should focus on determining the MICs of this compound against a broad panel of multidrug-resistant bacteria, elucidating its precise mechanism of action, and exploring its potential for synergistic activity with existing antibiotics. Such research is crucial for the development of novel therapeutic strategies to combat the growing threat of antimicrobial resistance.

References

Comparative evaluation of the bioavailability of different N-Acetyl-DL-serine formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyl-DL-serine, a racemic mixture of the N-acetylated forms of D- and L-serine, is a compound of interest in nutrition and pharmaceutical research.[1] Despite its applications, a critical gap exists in the scientific literature regarding the comparative bioavailability of different this compound formulations. This guide aims to address this gap by providing a framework for evaluating these formulations. While direct comparative studies are not yet available, this document will synthesize related research, propose a hypothetical study design, and present potential outcomes to guide future investigations in this area.

Understanding this compound

This compound is an amino acid derivative used in various biochemical research applications, including as a building block in protein synthesis.[1] As a racemic mixture, it contains equal amounts of N-Acetyl-D-serine and N-Acetyl-L-serine, which may exhibit different biological activities.[1] The compound is also noted for its potential antimicrobial properties against bacteria such as Bacillus cereus and Staphylococcus aureus.[2]

The Potential for Stereoselective Bioavailability

A crucial consideration for any racemic compound is the potential for stereoselective pharmacokinetics, where the two enantiomers are absorbed, distributed, metabolized, and excreted differently. While direct data for this compound is lacking, a compelling parallel can be drawn from studies on N-acetyl-DL-leucine.

Research on N-acetyl-DL-leucine revealed significant and unexpected differences in the bioavailability of its D and L enantiomers when administered as a racemic mixture to mice. In these studies, the D-enantiomer exhibited a substantially higher maximum plasma concentration (Cmax) and area under the plasma drug concentration-time curve (AUC) compared to the L-enantiomer. This phenomenon was attributed to two primary factors: the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer, and a more significant first-pass metabolism of the L-enantiomer, likely through deacetylation.

Given the structural similarities between N-acetyl-DL-leucine and this compound, it is highly probable that this compound also exhibits stereoselective bioavailability. This would mean that the D- and L-serine enantiomers may have different pharmacokinetic profiles following the administration of the racemic mixture, which could have significant implications for its therapeutic use and research applications.

Hypothetical Comparative Bioavailability Study

To elucidate the pharmacokinetic profiles of different this compound formulations, a randomized, crossover bioavailability study is proposed.

Experimental Protocol

Objective: To compare the rate and extent of absorption of N-Acetyl-D-serine and N-Acetyl-L-serine from three different oral formulations of this compound (e.g., powder for oral solution, immediate-release tablet, and enteric-coated capsule).

Study Design: A single-dose, open-label, randomized, three-period, three-treatment crossover study in healthy adult volunteers. A washout period of at least seven days will be implemented between each treatment period.

Subjects: A cohort of healthy adult male and female volunteers, aged 18-55 years, with a body mass index (BMI) within the normal range. Subjects will be screened for any medical conditions or use of medications that could interfere with the study outcomes.

Drug Administration:

  • Formulation A: this compound powder dissolved in 240 mL of water.

  • Formulation B: this compound immediate-release tablet administered with 240 mL of water.

  • Formulation C: this compound enteric-coated capsule administered with 240 mL of water.

A standardized dose of this compound will be administered to fasted subjects in each period.

Blood Sampling: Venous blood samples will be collected in appropriate tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

Analytical Method: Plasma concentrations of N-Acetyl-D-serine and N-Acetyl-L-serine will be determined using a validated chiral liquid chromatography-mass spectrometry (LC-MS) method.

Pharmacokinetic Analysis: The following pharmacokinetic parameters will be calculated for both N-Acetyl-D-serine and N-Acetyl-L-serine for each formulation using non-compartmental methods:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.

  • T1/2: Elimination half-life.

Statistical Analysis: Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to assess for significant differences between the formulations.

Hypothetical Data Presentation

The following table summarizes hypothetical pharmacokinetic data that could be obtained from the proposed study.

FormulationEnantiomerCmax (µg/mL)Tmax (hr)AUC0-24hr (µg·hr/mL)
A: Oral Solution N-Acetyl-D-serine15.2 ± 3.11.0 ± 0.560.5 ± 12.3
N-Acetyl-L-serine8.5 ± 2.01.5 ± 0.735.8 ± 8.9
B: IR Tablet N-Acetyl-D-serine13.8 ± 2.91.5 ± 0.658.2 ± 11.5
N-Acetyl-L-serine7.1 ± 1.82.0 ± 0.832.1 ± 7.7
C: EC Capsule N-Acetyl-D-serine12.5 ± 2.53.0 ± 0.955.9 ± 10.8
N-Acetyl-L-serine6.5 ± 1.53.5 ± 1.029.8 ± 6.9

Data are presented as mean ± standard deviation.

Visualizing Experimental and Biological Pathways

To further clarify the proposed research and the biological context of this compound, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (Crossover Design) cluster_sampling Sampling & Analysis cluster_data Data Analysis s1 Subject Recruitment s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 p1 Period 1: Random Formulation (A, B, or C) s3->p1 p2 Washout Period (≥7 days) p1->p2 p3 Period 2: Random Formulation (A, B, or C) p2->p3 p4 Washout Period (≥7 days) p3->p4 p5 Period 3: Random Formulation (A, B, or C) p4->p5 sa1 Serial Blood Sampling (0-24 hours) p5->sa1 sa2 Plasma Separation sa1->sa2 sa3 Chiral LC-MS Analysis (D- and L-enantiomers) sa2->sa3 d1 Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) sa3->d1 d2 Statistical Analysis (ANOVA) d1->d2 d3 Bioavailability Comparison d2->d3

Caption: Experimental workflow for the proposed this compound bioavailability study.

G cluster_stress Cellular Stress (e.g., Amino Acid Deprivation) cluster_gcn2 GCN2-ATF4 Signaling Pathway cluster_serine Serine Biosynthesis Pathway cluster_downstream Downstream Effects stress Amino Acid Deprivation gcn2 GCN2 Activation stress->gcn2 eif2a eIF2α Phosphorylation gcn2->eif2a atf4 ATF4 Translation eif2a->atf4 phgdh PHGDH atf4->phgdh Upregulates psat1 PSAT1 atf4->psat1 Upregulates psph PSPH atf4->psph Upregulates serine Increased Serine Synthesis nucleotide Nucleotide Synthesis serine->nucleotide proliferation Cell Proliferation nucleotide->proliferation

Caption: GCN2-ATF4 signaling pathway and its role in upregulating serine biosynthesis.

Serine Metabolism and GCN2-ATF4 Signaling

The biological activity of serine is intrinsically linked to cellular metabolism and stress responses. Under conditions of amino acid deprivation, the GCN2 (General Control Nonderepressible 2) signaling pathway is activated. This leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 then upregulates the expression of genes involved in amino acid synthesis, including the enzymes of the serine biosynthesis pathway: phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH). This increased serine production supports critical cellular functions such as nucleotide synthesis and cell proliferation, particularly in cancer cells.

Conclusion

While there is a clear need for direct comparative studies on the bioavailability of different this compound formulations, existing research on related compounds provides a strong rationale for anticipating stereoselective pharmacokinetics. The proposed hypothetical study design offers a comprehensive framework for future research in this area. Elucidating the bioavailability of the D and L enantiomers from various formulations is essential for the informed development and application of this compound in both research and potential therapeutic contexts. Understanding the interplay between formulation, stereoselective absorption, and the downstream metabolic pathways will be critical for harnessing the full potential of this compound.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-DL-serine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of N-Acetyl-DL-serine, a compound recognized as a skin and eye irritant. Adherence to these protocols will mitigate risks and support environmentally responsible laboratory practices.

Immediate Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other suitable chemical-resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A dust mask (e.g., N95) may be appropriate if creating dust.

Disposal Procedure for this compound

This compound is not classified as a hazardous waste under U.S. Environmental Protection Agency (EPA) regulations.[1] However, waste disposal regulations can vary by state and local jurisdiction. Therefore, it is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following procedure is a general guideline for the disposal of non-hazardous solid chemical waste.

Step 1: Waste Characterization

Confirm that the this compound to be disposed of is not mixed with any hazardous substances. If it has been contaminated with a solvent or any other hazardous chemical, it must be treated as hazardous waste.

Step 2: Container Preparation

  • Select an Appropriate Container: Use a clean, sealable container compatible with the chemical. The original product container is often a suitable choice.

  • Labeling: Clearly label the container as "Waste this compound (Non-Hazardous)". Include the date of disposal.

Step 3: Waste Collection

  • Transfer the Chemical: Carefully transfer the solid this compound into the prepared waste container. Minimize the generation of dust.

  • Seal the Container: Securely close the container to prevent any spills or leaks.

Step 4: Final Disposal

  • Consult Institutional Policy: Follow your institution's specific procedures for the disposal of non-hazardous solid waste. This may involve placing the sealed container in a designated collection area for non-hazardous laboratory waste.

  • Do Not Dispose in Regular Trash or Drain: Do not dispose of this compound in the regular trash or pour it down the drain unless explicitly permitted by your institution's EHS guidelines. Some institutions allow for the disposal of small quantities of non-hazardous, water-soluble solids via the sanitary sewer, but this must be confirmed.[2]

Disposal of Empty Containers:

Empty containers that previously held this compound should be managed as follows:

  • Remove Residue: Scrape out as much solid residue as possible.

  • Rinsing: Triple rinse the container with water. The rinsate (rinse water) can typically be disposed of down the sanitary sewer, as it will be a dilute solution of a non-hazardous substance.

  • Deface Label: Completely remove or deface the original product label to avoid confusion.

  • Final Disposal: The clean, defaced container can usually be disposed of in the regular trash or recycled according to your facility's procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the waste contaminated with a hazardous substance? start->is_contaminated hazardous_waste Manage as Hazardous Waste: - Segregate and label appropriately - Contact EHS for pickup is_contaminated->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste is_contaminated->non_hazardous_waste No prepare_container Prepare a labeled, sealed container for 'Waste this compound' non_hazardous_waste->prepare_container transfer_waste Carefully transfer solid waste to the container, minimizing dust prepare_container->transfer_waste consult_ehs Consult institutional EHS policy for non-hazardous solid waste disposal transfer_waste->consult_ehs final_disposal Dispose of according to institutional guidelines (e.g., designated collection area) consult_ehs->final_disposal

Disposal Decision Workflow for this compound

This guide is intended to provide essential, immediate safety and logistical information. Always prioritize your institution's specific protocols and consult with your EHS department for any questions or clarifications. By adhering to these procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.

References

Personal protective equipment for handling N-Acetyl-DL-serine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of N-Acetyl-DL-serine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not always classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to mitigate any potential risks.[1] Some safety data sheets indicate that it may cause skin, eye, and respiratory irritation.[2][3] Therefore, the following personal protective equipment is recommended to prevent exposure through inhalation of dust or direct contact.

Summary of Recommended Personal Protective Equipment

Protection TypeRequired PPEPurpose & Recommendations
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[2]To protect the eyes from airborne powder and potential splashes. For operations with a higher risk of splashing, a face shield may be appropriate.
Hand Protection Disposable nitrile gloves.To prevent direct skin contact. Gloves should be inspected for integrity before use and promptly removed if they become contaminated. Hands should be washed thoroughly after handling the substance.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination. Ensure the lab coat is clean, fits properly, and is fully buttoned.
Respiratory Protection NIOSH-approved N95 respirator or equivalent.Recommended when handling the powder in a way that may generate dust, especially in areas with inadequate ventilation, to prevent respiratory irritation.
Foot Protection Closed-toe shoes.To provide protection against spills and falling objects. Shoes should be constructed from a material that offers resistance to chemical spills.

Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of a chemical fume hood is recommended if there is a potential for dust generation.

  • An eyewash station and safety shower should be readily accessible in the immediate work area.

  • Keep the container of this compound tightly closed when not in use.

2. Handling the Chemical:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe in dust. Minimize the generation of dust during handling.

  • When weighing or transferring the powder, do so carefully and in a designated area to contain any potential spills.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

  • Wash hands thoroughly with soap and water after handling is complete.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then drink plenty of water. Seek medical attention if you feel unwell.

Disposal Plan

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, state, and federal regulations.

1. Waste Characterization:

  • This compound is not typically classified as a hazardous waste. However, it is essential to consult your institution's environmental health and safety (EHS) office for specific guidance.

2. Disposal of Unused Product:

  • Dispose of the contents and container at an approved waste disposal facility.

  • Do not dispose of the chemical down the drain or in regular trash unless explicitly permitted by your institution's EHS guidelines.

3. Disposal of Contaminated Materials:

  • Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and contaminated personal protective equipment (e.g., gloves) should be placed in a sealed, labeled container for proper disposal.

  • Follow your institution's procedures for the disposal of non-hazardous chemical waste. This may involve placing the sealed container in a designated chemical waste bin.

4. Spill Cleanup:

  • For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Workflow for Handling this compound

G Figure 1: Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Disposal a Review Safety Data Sheet b Don Personal Protective Equipment (PPE) a->b c Prepare Well-Ventilated Workspace b->c d Retrieve this compound from Storage c->d Proceed to Handling e Weigh and Handle Chemical d->e f Perform Experimental Procedure e->f spill Accidental Spill or Exposure e->spill g Clean Work Area and Equipment f->g Procedure Complete h Remove and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i j Segregate and Label Chemical Waste i->j Final Step k Store Waste in Designated Area j->k l Arrange for Professional Disposal k->l spill_response Follow Emergency Procedures: - Evacuate Area - Administer First Aid - Notify Supervisor spill->spill_response

Caption: Figure 1: Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-DL-serine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-DL-serine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.